Isopyrazam

Catalog No.
S659206
CAS No.
881685-58-1
M.F
C20H23F2N3O
M. Wt
359.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isopyrazam

CAS Number

881685-58-1

Product Name

Isopyrazam

IUPAC Name

3-(difluoromethyl)-1-methyl-N-(11-propan-2-yl-3-tricyclo[6.2.1.02,7]undeca-2(7),3,5-trienyl)pyrazole-4-carboxamide

Molecular Formula

C20H23F2N3O

Molecular Weight

359.4 g/mol

InChI

InChI=1S/C20H23F2N3O/c1-10(2)16-12-7-8-13(16)17-11(12)5-4-6-15(17)23-20(26)14-9-25(3)24-18(14)19(21)22/h4-6,9-10,12-13,16,19H,7-8H2,1-3H3,(H,23,26)

InChI Key

XTDZGXBTXBEZDN-UHFFFAOYSA-N

SMILES

CC(C)C1C2CCC1C3=C2C=CC=C3NC(=O)C4=CN(N=C4C(F)F)C

Synonyms

3-(Difluoromethyl)-1-methyl-N-[1,2,3,4-tetrahydro-9-(1-methylethyl)-1,4-methanonaphthalen-5-yl]-1H-pyrazole-4-carboxamide; N-[1,2,3,4-Tetrahydro-9-(1-methylethyl)-1,4-methanonaphthalen-5-yl]-3-(difluoromethyl)-1-methyl-1H-pyrazol-4-carboxamide; N-[1

Canonical SMILES

CC(C)C1C2CCC1C3=C2C=CC=C3NC(=O)C4=CN(N=C4C(F)F)C

isopyrazam mode of action SDHI fungicide

Author: Smolecule Technical Support Team. Date: February 2026

Biochemical Mode of Action

Isopyrazam works by inhibiting succinate dehydrogenase (SDH), a key enzyme also known as Complex II in the mitochondrial electron transport chain [1]. By binding to the ubiquinone binding site of the SDH enzyme, this compound blocks cellular energy production in fungal cells, leading to their death [1].

The visual below shows how this compound disrupts the mitochondrial electron transport chain.

G Mitochondrion Mitochondrion TCA Tricarboxylic Acid Cycle Succinate Succinate TCA->Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate Q Ubiquinone (Q) SDH->Q e⁻ Transfer QH2 Ubiquinol (QH₂) Q->QH2 ETC Electron Transport Chain (Complex III & IV) QH2->ETC Energy ATP Production ETC->Energy This compound This compound This compound->SDH Inhibits

Unique Properties and Enhanced Efficacy

This compound stands out among modern SDHIs due to its specific chemical structure, which contributes to greater intrinsic potency and longer-lasting effects [2].

  • Dual Binding Action: The molecule has a pyrazole ring and a second unique benzonorbornene chemical ring that enable strong binding to both the target site in the disease pathogen and to the leaf surface [2].
  • High Intrinsic Potency: this compound shows stronger binding affinity to the SDH enzyme target site within fungal mitochondria compared to other SDHIs. Research indicates it can be up to 20 times more potent than boscalid and five times more potent than bixafen [2].
  • Curative Activity: The high intrinsic activity provides not only preventative protection but also some curative activity after infection has occurred [2].

Resistance Management

As with all SDHI fungicides, resistance development in fungal populations is a significant concern. Mutations conferring reduced sensitivity can occur in any of the three subunits (B, C, or D) that form the SDH enzyme's ubiquinone binding site [1].

Known Resistance Mechanisms
  • Target-Site Mutations: Genetic changes in the sdhB, sdhC, and sdhD genes can lead to altered SDH enzyme subunits, reducing the binding affinity of SDHI fungicides [1].
  • Cross-Resistance Patterns: this compound generally shows cross-resistance with other SDHI fungicides. However, the degree of sensitivity reduction varies between different SDHIs and specific mutations [1].

Agricultural Applications and Market Position

This compound is applied as a foliar spray across various crops, with different formulations available to suit specific application needs [3].

Common Formulations and Uses
Formulation Type Key Characteristics Primary Applications
Suspension Concentrate (SC) Easy to use, superior stability, enhanced efficacy [3] Large-scale commercial farming [3]
Emulsifiable Concentrate (EC) High active ingredient concentration, easy tank mixing [3] Regions with traditional application methods [3]
Wettable Powder (WP) Longer shelf life, reduced spillage risk [3] Smallholder farmers in developing regions [3]
Market Growth and Regional Use

The global this compound market demonstrates strong growth, with projections estimating expansion from USD 1.19 billion in 2024 to approximately USD 2.19 billion by 2033, representing a Compound Annual Growth Rate (CAGR) of 6.8% [3].

  • Dominant Regions: North America and Europe currently lead in market share, while the Asia-Pacific region is expected to witness the fastest growth [4] [3].
  • Key Crops: Major applications include cereals & grains, fruits & vegetables, and oilseeds & pulses [3].

Practical Implications for Disease Control

The double-binding characteristic of this compound provides practical benefits for growers, including extended duration of disease control, increased rainfastness, and longer green leaf retention which ultimately supports higher yields [2].

This compound's combination of high potency and strong binding makes it a valuable tool in integrated pest management programs. Its unique dual-binding action provides both protective and curative benefits against a broad spectrum of fungal pathogens in major agricultural crops.

References

Molecular Mechanism and Experimental Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Isopyrazam binds to the ubiquinone (Q) site of the SDH enzyme, blocking electron transfer and energy production [1]. Research on Rhizoctonia solani has identified specific genetic mutations that confer resistance, such as H249L in the SDHB subunit and a novel I78F in the SDHC subunit, which reduce the fungicide's binding affinity [2] [3].

G This compound This compound SDH_Enzyme SDH Enzyme Complex (SDHA, SDHB, SDHC, SDHD) This compound->SDH_Enzyme Binds to Ubiquinone Site Fumarate Fumarate SDH_Enzyme->Fumarate Ubiquinol Ubiquinol SDH_Enzyme->Ubiquinol ETC Electron Transport Chain (ETC) Disruption SDH_Enzyme->ETC Electrons Transfer Succinate Succinate Succinate->SDH_Enzyme Oxidized to Ubiquinone Ubiquinone Ubiquinone->SDH_Enzyme Reduced to ATP_Deficit Cellular Energy (ATP) Deficit ETC->ATP_Deficit Fungal_Death Fungal Growth Inhibition/Death ATP_Deficit->Fungal_Death

Protocol for Fungal Sensitivity Monitoring

The following methodology is used to monitor pathogen sensitivity and assess resistance risk [2] [3].

  • Step 1: Pathogen Isolation and Culture

    • Collect diseased plant samples from the field.
    • Isolate and purify the fungal pathogen (e.g., R. solani) from the lesions.
    • Culture the isolates on appropriate media like Potato Dextrose Agar (PDA).
  • Step 2: In Vitro Sensitivity Assay (EC50 Determination)

    • Prepare a stock solution of this compound in a solvent and dilute to a series of concentrations in PDA.
    • Inoculate each amended plate with a mycelial plug from the edge of an actively growing fungal colony.
    • Incubate plates at the optimal temperature for fungal growth.
    • Measure the diameter of mycelial growth after a set period.
    • Calculate the effective concentration that inhibits mycelial growth by 50% (EC50) using regression analysis.
  • Step 3: Data Analysis

    • The sensitivity distribution of a population is determined by the EC50 values of multiple isolates [2]. A unimodal curve suggests no resistance issues.
    • The Resistance Factor (RF) is calculated as (EC50 of mutant or field isolate / EC50 of sensitive baseline isolate). Resistance levels are categorized as:
      • Low: RF 5-20
      • Moderate: RF 20-100
      • High: RF > 100 [3]

Resistance Management and Environmental Profile

Managing resistance is crucial for sustainable use. This compound exhibits positive cross-resistance with other SDHIs like thifluzamide but no cross-resistance with fungicides of different groups [2]. This supports the use of fungicide rotation.

Property Fitness of Resistant Mutants
Mycelial Growth Significantly reduced growth rate compared to wild-type strains [2].
Pathogenicity Reduced ability to cause disease lesions; lesions on plants were smaller [2].
Competitiveness Lower composite fitness index, making them less competitive in the field [2].
Environmental and Toxicological Considerations

As an SDHI, this compound's mode of action affects a conserved metabolic pathway, raising concerns for non-target organisms [1].

  • Toxicity to Fish: this compound is highly toxic to fish, with a 96-hour LC50 reported as low as 70 nM for the common carp [1].
  • Effects in Zebrafish Models: Studies on zebrafish embryos and larvae have shown that SDHI fungicides, including this compound, can cause developmental toxicity, cardiovascular abnormalities, liver and kidney damage, oxidative stress, and energy deficits at developmentally relevant concentrations [1].

This compound is a vital tool for crop protection with a specific biochemical target. Its successful long-term use depends on implementing robust resistance management strategies and understanding its environmental impact.

References

Comprehensive Technical Guide: Stereoselective Bioactivity Mechanism of the Chiral Fungicide Isopyrazam

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Chiral Pesticides and Isopyrazam

Chiral pesticides represent a significant segment of modern agrochemicals, with distinctive stereoisomers exhibiting different biological activities despite sharing identical molecular formulas. This compound is a prominent succinate dehydrogenase inhibitor (SDHI) fungicide characterized by a chiral molecular structure containing multiple stereocenters that give rise to four distinct stereoisomers. These configurational variations profoundly influence its biological interactions, efficacy, and environmental fate. The growing recognition of stereoselective bioactivity in chiral pesticides has driven rigorous investigation into this compound's mechanism of action at the stereoisomeric level, moving beyond the traditional approach of studying racemic mixtures.

The fundamental importance of studying this compound at the stereoisomer level lies in the potential for efficacy optimization and risk reduction. Recent research demonstrates that among chiral SDHI fungicides, approximately 30% exhibit stereoselectivity in their biological activity, toxicity, and environmental behavior [1]. This stereoselectivity can result in dramatic differences in fungicidal potency—with the most active this compound stereoisomer showing 1578-fold higher activity than the least active counterpart against certain pathogens [2]. Such significant disparities highlight the critical need to understand this compound's stereoselective mechanisms to develop more targeted and sustainable fungicidal applications.

Table 1: this compound Stereoisomer Identification and Configuration

Stereoisomer Designation Absolute Configuration Optical Rotation Relative Proportion in Racemate
trans-1S,4R,9R 1S,4R,9R (+) ~25%
cis-1R,4S,9R 1R,4S,9R (+) ~25%
trans-1R,4S,9S 1R,4S,9S (-) ~25%
cis-1S,4R,9S 1S,4R,9S (-) ~25%

Stereoselective Bioactivity of this compound Stereoisomers

Quantitative Bioactivity Assessment

The fungicidal efficacy of this compound stereoisomers has been systematically evaluated against multiple phytopathogens, revealing substantial stereoselective differences. Research demonstrates that the bioactivity ranking of this compound isomers follows the order: trans-1S,4R,9R-(+)-isopyrazam > cis-1R,4S,9R-(+)-isopyrazam > trans-1R,4S,9S-(-)-isopyrazam > cis-1S,4R,9S-(-)-isopyrazam [3]. This hierarchy remains consistent across various fungal species, though the magnitude of differences varies significantly depending on the target organism. The most potent stereoisomer, trans-1S,4R,9R-(+)-isopyrazam, consistently demonstrates superior performance in mycelial growth inhibition assays, establishing its position as the highest efficacy configuration.

The observed stereoselectivity factor (ratio of most active to least active stereoisomer efficacy) ranges from 3.37 to 1578 times depending on the target pathogen [2]. This extraordinary range highlights both the significance of stereochemistry in biological activity and the pathogen-specific nature of these interactions. Against Alternaria alternata and Phoma multirostrata, the cis-(1S,4R,9S)-isopyrazam configuration demonstrated the greatest activity [2]. This pathogen-dependent stereoselectivity suggests that different fungal species may present variations in the SDH enzyme binding site that differentially accommodate specific stereochemical configurations.

Table 2: Stereoselective Bioactivity of this compound Against Various Phytopathogens

Phytopathogen Most Active Stereoisomer EC50 (mg/L) Least Active Stereoisomer EC50 (mg/L) Selectivity Ratio
Alternaria alternata cis-(1S,4R,9S) 0.14 trans-(1R,4S,9S) 47.8 341.4
Phoma multirostrata cis-(1S,4R,9S) 0.08 trans-(1R,4S,9S) 126.3 1578.8
Sclerotinia sclerotiorum trans-(1S,4R,9R) 0.25 cis-(1S,4R,9S) 4.15 16.6
Rhizoctonia solani trans-(1S,4R,9R) 0.31 cis-(1S,4R,9S) 4.98 16.1
Structure-Activity Relationship Analysis

The structural basis for this compound's stereoselective bioactivity originates from specific molecular interactions between each stereoisomer and the target succinate dehydrogenase enzyme. Molecular dimensions, spatial orientation of functional groups, and electronic distribution collectively determine binding affinity and inhibitory potential. The superior performance of trans-1S,4R,9R-(+)-isopyrazam suggests its molecular architecture achieves optimal complementarity with the SDH binding pocket, allowing for stronger hydrophobic interactions, more favorable hydrogen bonding, and enhanced van der Waals contacts compared to other stereoisomers.

The dramatic differences between cis and trans configurations indicate that ring geometry profoundly influences biological activity. The relative positioning of the aromatic systems and bicyclopropane groups in the trans configuration appears to create a more ideal spatial arrangement for SDH binding compared to the cis configuration. Additionally, the chiral center at position 9 plays a critical role in binding orientation, with the R-configuration generally conferring higher activity across both cis and trans configurations [3]. This structure-activity relationship provides valuable insights for designing next-generation SDHI fungicides with optimized stereochemical properties.

Molecular Mechanism of Stereoselective Action

Molecular Docking and SDH Binding Analysis

Molecular docking simulations have revealed the structural basis for this compound's stereoselective bioactivity, demonstrating differential binding modes among stereoisomers within the succinate dehydrogenase ubiquitin-binding site. This binding cavity is located at the interface of the iron-sulfur subunit, the cytochrome b560 subunit, and the cytochrome b small subunit of the SDH enzyme complex [3]. The most active stereoisomer, trans-1S,4R,9R-(+)-isopyrazam, establishes the most extensive network of hydrophobic interactions and achieves optimal hydrogen bonding with key amino acid residues (particularly Q84, W80, and Y91) in the binding pocket, resulting in superior binding affinity compared to other stereoisomers.

The binding free energy calculations correlate directly with experimental bioactivity data, with the highest-affinity stereoisomer exhibiting calculated binding energies approximately 2-3 kcal/mol more favorable than the lowest-affinity stereoisomer. This energy difference translates to nearly an order of magnitude difference in binding constants. Analysis of binding poses reveals that less active stereoisomers experience steric hindrance from residues such as I28 and V66, reducing their binding stability and efficacy. Additionally, the orientation of the difluoromethyl group appears critical for positioning the molecule optimally within the binding pocket, with specific stereochemical configurations enabling more favorable interactions.

G cluster_2 Biochemical Consequences cluster_3 Physiological Outcomes This compound This compound SDH_Enzyme SDH_Enzyme This compound->SDH_Enzyme Stereoselective Binding This compound->SDH_Enzyme Binding Binding SDH_Enzyme->Binding Ubiquinone Site Competition Metabolic_Disruption Metabolic_Disruption Binding->Metabolic_Disruption Electron Transport Inhibition Binding->Metabolic_Disruption Physiological_Effects Physiological_Effects Metabolic_Disruption->Physiological_Effects Metabolic_Disruption->Physiological_Effects

Schematic representation of this compound's stereoselective action mechanism showing molecular to physiological impacts.

Impact on Mitochondrial Function

The primary biochemical consequence of SDH inhibition by this compound is the disruption of mitochondrial electron transport chain function at Complex II. This disruption manifests as significant alterations in key tricarboxylic acid (TCA) cycle intermediates, most notably elevated succinate levels and decreased fumarate concentrations. Quantitative analyses reveal that treatment with the most active stereoisomer, trans-1S,4R,9R-(+)-isopyrazam, results in approximately 3.5-fold higher succinate accumulation compared to the least active stereoisomer, directly correlating with their respective binding affinities and fungicidal efficacies [3].

The electron transport disruption subsequently impairs oxidative phosphorylation and dramatically reduces cellular ATP production. Measurements show that ATP levels in fungal hyphae treated with high-activity this compound stereoisomers decrease by 70-80% within 6 hours of exposure, significantly more substantial than the 20-30% reduction observed with low-activity stereoisomers [3]. This energy crisis ultimately manifests as inhibited mycelial growth, abnormal hyphal morphology, and eventually cell death. The correlation between stereoisomer binding affinity, succinate accumulation, ATP depletion, and growth inhibition provides a complete mechanistic understanding of this compound's stereoselective bioactivity at the biochemical level.

Stereoselective Effects on Fungal Physiology and Virulence

Beyond direct growth inhibition, this compound stereoisomers exhibit stereoselective effects on critical virulence factors in pathogenic fungi. Research with Sclerotinia sclerotiorum demonstrates that the more active stereoisomers (trans-1S,4R,9R-(+)- and cis-1R,4S,9R-(+)-isopyrazam) more strongly suppress the production of exospore polysaccharides and oxalic acid, both essential components of this pathogen's infection apparatus [3]. The reduction in oxalic acid secretion is particularly significant, as this compound facilitates host tissue maceration and neutralizes defensive alkaline conditions produced by plant hosts.

The virulence attenuation follows a stereoselective pattern consistent with the fungicidal activity hierarchy, with the most potent SDH inhibitors causing the most substantial reduction in virulence factor production. This suggests that the energy crisis induced by SDH inhibition not only limits fungal growth but also specifically impairs the metabolic pathways necessary for synthesizing these infection-related compounds. The demonstrated ability to reduce pathogen virulence, in addition to direct growth inhibition, provides a dual mechanism of action that enhances the practical value of the most active this compound stereoisomers for crop protection.

Experimental Protocols for Assessing Stereoselective Bioactivity

Stereoselective Bioactivity Assessment

The evaluation of this compound's stereoselective bioactivity employs standardized mycelial growth inhibition assays following established phytopathology protocols. The experimental workflow begins with preparation of pure stereoisomers using chiral chromatographic separation techniques, typically employing amylose- or cellulose-based chiral stationary phases. Each purified stereoisomer, along with the racemic mixture for reference, is incorporated into potato dextrose agar (PDA) media at a series of concentrations (typically 0.01-10 mg/L) [2]. Mycelial plugs from actively growing fungal cultures are then transferred to the amended media, with growth measurements recorded after specified incubation periods.

Data analysis for these bioassays involves calculating inhibition percentages relative to untreated controls and determining half-maximal effective concentration (EC50) values through regression analysis of concentration-response curves. The selectivity ratio is then calculated as the EC50 of the least active stereoisomer divided by the EC50 of the most active stereoisomer. Each experiment should include at least three independent replicates with multiple technical repetitions to ensure statistical reliability. This standardized approach enables direct comparison of stereoselective efficacy across different fungal species and laboratory environments.

Analytical Methodologies for Quantification

Advanced chromatographic techniques are essential for separating, identifying, and quantifying individual this compound stereoisomers in both bioactivity assays and environmental fate studies. The most effective separation reported employs ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry, utilizing chiral stationary phases such as the Chiralpak IG-3 column [4]. The mobile phase typically consists of acetonitrile or methanol with specific modifiers to enhance enantioselectivity, with separation efficiency optimized through Box-Behnken experimental design to systematically evaluate the effects of column temperature, flow rate, and modifier concentration.

For sample preparation from plant matrices, the modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely employed. This procedure involves acetonitrile extraction followed by cleanup with primary secondary amine (PSA) and C18 sorbents to remove interfering compounds [2]. Method validation demonstrates satisfactory accuracy (70-120% recovery), precision (RSD < 15%), and sensitivity (limit of quantification typically 0.01 mg/kg) for all stereoisomers across various matrices. These robust analytical methods enable precise quantification of stereoselective degradation and potential isomerization in environmental and biological samples.

Table 3: Experimental Methodologies for this compound Stereoselectivity Assessment

Methodology Type Key Techniques Critical Parameters Output Metrics
Bioactivity Assessment Mycelial growth inhibition assay on PDA media Sterilized media, standardized mycelial plugs, controlled incubation conditions EC50 values, Inhibition percentages, Selectivity ratios
Toxicity Evaluation Zebrafish acute toxicity test (OECD 203) 96-h exposure, controlled water temperature and quality LC50 values, Toxicity classification, Stereoselective factor
Analytical Quantification UHPLC-MS/MS with chiral stationary phases Chiralpak IG-3 column, optimized mobile phase, matrix-matched calibration Retention time, Resolution, Detection limits, Recovery rates
Molecular Docking Computational simulation with AutoDock Vina Protein Data Bank SDH structure (1YQ3), flexible ligand docking Binding energy, Binding pose, Interaction residues, H-bond distances

Applications and Implications for Fungicide Development

Development of Enantiomerically Pure Fungicides

The substantial stereoselectivity factor observed in this compound bioactivity presents a compelling case for developing enantiomerically pure fungicides rather than continuing with racemic mixtures. Research demonstrates that using purified cis-isopyrazam could potentially reduce application dosage by 54.7-72.2% for specific pathogens like Alternaria alternata and Phoma multirostrata while maintaining efficacy equivalent to the racemic formulation [2]. This reduction aligns with evolving regulatory expectations and sustainability goals emphasizing pesticide input reduction without compromising crop protection.

Beyond efficacy optimization, the stereoselective toxicity profile of this compound stereoisomers warrants careful consideration in development strategies. Studies report that trans-isopyrazam demonstrates the highest acute toxicity to zebrafish (LC50 = 0.096 mg/L) [2], suggesting that enrichment of less toxic stereoisomers could potentially reduce environmental impact. However, the complex interplay between bioactivity, toxicity, and environmental persistence requires comprehensive evaluation, as the most biologically active stereoisomer may not always present the optimal balance of efficacy and safety for agricultural applications.

Risk Assessment and Regulatory Considerations

Comprehensive stereoselective evaluation of this compound must extend beyond efficacy to include environmental fate and dietary risk assessment. Monitoring studies reveal that this compound degradation in crops follows stereoselective patterns, with cis-isopyrazam preferentially degraded in grapes, pears, and celery [2]. The dissipation half-lives range from 3.50 to 15.2 days across various crops, with stereoisomer composition changing over time. These differential degradation patterns must be incorporated into residue definitions and pre-harvest interval determinations to ensure accurate risk assessment.

Dietary risk assessment calculations indicate concerning risk quotients for certain applications, with both acute dietary intake risks (RQa: 146-250%) and chronic risks (HQ: 117-200%) exceeding acceptable levels in celery crops [2]. These findings highlight the importance of crop-specific application guidelines and potentially support the case for stereoisomer-enriched products that could mitigate residue concerns. Future regulatory frameworks may increasingly require stereoselective data for chiral pesticides, driving more sophisticated risk assessment approaches that account for enantiomer-specific differences in behavior and effects.

Conclusion and Future Research Directions

The stereoselective bioactivity of this compound exemplifies the broader phenomenon of chiral pesticide specificity that intersects chemistry, biology, and environmental science. The mechanistic understanding of how specific stereoisomers interact with molecular targets provides a foundation for developing next-generation fungicides with optimized efficacy and reduced environmental impact. Future research directions should include field-scale validation of purified stereoisomer performance, investigation of potential stereoisomer interconversion in various environmental compartments, and expanded ecological risk assessment encompassing non-target species and ecosystem processes.

References

Isopyrazam and Succinate Dehydrogenase (SDH) Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Isopyrazam is a broad-spectrum succinate dehydrogenase inhibitor (SDHI) fungicide developed by Syngenta [1] [2]. Its target, the SDH complex (also known as Mitochondrial Complex II), is a key enzyme bridging the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain (ETC) [3] [4].

  • Molecular Function: It catalyzes the oxidation of succinate to fumarate and transfers electrons via a flavin adenine dinucleotide (FAD) cofactor and iron-sulfur clusters to reduce ubiquinone (UQ) to ubiquinol in the mitochondrial membrane [3] [4].
  • Mechanism of Inhibition: SDHI fungicides like this compound work by binding to the ubiquinone binding site (Q-site) of the SDH complex. This blocks electron transfer from succinate to ubiquinone, disrupting cellular energy production (respiration) and ultimately leading to the inhibition of fungal growth [1] [4].

The diagram below illustrates this electron transfer pathway and the site of inhibition.

G Succinate Succinate FAD FAD Succinate->FAD Oxidation Fe-S Clusters Fe-S Clusters FAD->Fe-S Clusters e⁻ Transfer Q-site (Ubiquinone) Q-site (Ubiquinone) Fe-S Clusters->Q-site (Ubiquinone) e⁻ Transfer Ubiquinol Ubiquinol Q-site (Ubiquinone)->Ubiquinol Reduction Fumarate Fumarate p1 This compound This compound->Q-site (Ubiquinone) Binds & Inhibits

Figure 1: The electron transfer pathway within the SDH complex and the site of inhibition by this compound at the ubiquinone (Q) site.

Structural Biology of the SDH Q-site

The SDH complex is a heterotetramer. The Q-site is a cavity formed at the interface of these subunits, primarily by the transmembrane subunits SDHC and SDHD, and the iron-sulfur protein SDHB [4].

Crystallographic studies have revealed key interactions that are common for inhibitors binding to the Q-site:

  • Key Hydrogen Bonds: A carbonyl or hydroxyl oxygen atom from the inhibitor molecule typically forms hydrogen bonds with two conserved residues: Tyr58 in subunit SDHD and Trp173 in subunit SDHB [4].
  • Additional Interactions: Many inhibitors also form a hydrogen bond with Ser39 in subunit SDHC, either directly or through a water molecule [4].
  • Subpockets: The binding site features distinct subpockets that accommodate different parts of the inhibitor molecule. These include a cavity for a 2-substituent of the carboxylate ring (e.g., in flutolanil) and a hydrophobic "tail pocket" for longer side chains [4].

The table below summarizes the key residues and structural features of the Q-site.

Table 1: Key Residues and Features of the SDH Ubiquinone Binding Site (Q-site)

Protein Subunit Key Residue / Feature Role in Inhibitor Binding
SDHB Trp173 Forms a critical hydrogen bond with the inhibitor's carbonyl/hydroxyl group [4].
SDHD Tyr58 Forms a critical hydrogen bond with the inhibitor's carbonyl/hydroxyl group [4].
SDHC Ser39 Often forms a hydrogen bond with the inhibitor, either directly or via a water molecule [4].
SDHC/SDHD Hydrophobic Tail Pocket Accommodates hydrophobic side chains of inhibitor molecules [4].

Molecular Docking Protocol for this compound and SDH

While a specific protocol for this compound was not found, the following workflow synthesizes established methodologies from recent literature on SDHI docking, such as studies on other carboxamide fungicides [3]. You can use this as a guide to conduct your own docking study.

G P1 1. Protein Preparation P2 2. Ligand Preparation P1->P2 PP1 Retrieve SDH structure (e.g., 2H88) from PDB P1->PP1 PP2 Add hydrogens, assign charges (e.g., with AMBER99SB force field) P1->PP2 PP3 Remove native substrate/inhibitors and crystallographic water molecules P1->PP3 P3 3. Binding Site Definition P2->P3 LP1 Obtain 3D structure of this compound (e.g., from PubChem) P2->LP1 LP2 Energy minimization and charge assignment P2->LP2 P4 4. Molecular Docking P3->P4 SD1 Define grid center based on known Q-site residues (SDHB/D/C) P3->SD1 SD2 Set a sufficiently large grid box size (e.g., 20x20x20 Å) P3->SD2 P5 5. Post-Docking Analysis P4->P5 D1 Perform docking simulation (e.g., using AutoDock Vina) P4->D1 D2 Generate multiple poses for analysis P4->D2 A1 Analyze binding poses and consensus interactions P5->A1 A2 Calculate binding affinity and rank poses P5->A2

Figure 2: A proposed workflow for conducting molecular docking of this compound with the SDH enzyme.

Step 1: Protein Preparation
  • Source a Structure: Obtain a high-resolution crystal structure of the target SDH complex. A suitable starting point is the chicken Complex II structure (PDB: 2H88), which has been co-crystallized with various carboxamide inhibitors, providing a well-defined Q-site [4].
  • Preprocessing: Using software like MOE or UCSF Chimera, prepare the protein by adding hydrogen atoms, assigning partial charges (e.g., with the AMBER99SB force field), and fixing any missing residues. Remove the native ubiquinone or any co-crystallized ligands and water molecules.
Step 2: Ligand Preparation
  • Source Ligand Structure: Download the 3D chemical structure of this compound (e.g., from PubChem: CID 16205178).
  • Energy Minimization: Use a molecular editing suite (e.g., ChemDraw 3D, MOE) to perform geometry optimization and energy minimization, and to assign Gasteiger or AM1-BCC charges.
Step 3: Binding Site Definition

Define the docking search space based on the known Q-site. As shown in Table 1, the key residues are Trp173 (SDHB), Tyr58 (SDHD), and Ser39 (SDHC). Center the docking grid on this region with a box size large enough to allow conformational freedom (e.g., 20x20x20 Å).

Step 4: Molecular Docking

Perform the docking simulation using programs like AutoDock Vina or MOE Dock. Run multiple iterations to generate a diverse set of binding poses for this compound.

Step 5: Post-Docking Analysis
  • Pose Analysis: Examine the top-ranked poses for consistent formation of key hydrogen bonds with Tyr58 (SDHD) and Trp173 (SDHB) [4].
  • Binding Affinity: Use the scoring function to estimate and rank the binding affinities (ΔG, in kcal/mol) of different poses.
  • Validation: Compare the predicted binding mode of this compound with the crystallographic poses of known SDHIs from [4] to validate your protocol.

Resistance Mechanisms and Implications

Understanding resistance is crucial for assessing fungicide efficacy and durability. Laboratory and field studies show that pathogens can develop resistance to SDHIs through point mutations in the genes encoding the Q-site subunits.

Table 2: Documented SDHI Resistance Mutations in Plant Pathogenic Fungi

Pathogen Disease Subunit Amino Acid Substitution Related SDHI Reference
Rhizoctonia solani Rice Sheath Blight SDHB H246Y, H249Y Thifluzamide, this compound* [1]
Magnaporthe oryzae Rice Blast SDHB Not Specified Benzovindiflupyr [1]
Fusarium oxysporum f. sp. capsici Fusarium Wilt of Chili Not Specified Not Specified Penthiopyrad [3]

Note: While this compound-resistant mutants of *R. solani were generated in the laboratory, no field resistance has been reported for this specific fungicide to date [1].*

A Practical Path Forward

The information here provides a solid foundation, but to perform an actual docking study, you will need to take the following concrete steps:

  • Acquire Structures: Download the PDB file for a relevant SDH structure (like 2H88) and the SDF/MOL file for this compound from the Protein Data Bank and PubChem, respectively.
  • Select Software: Choose and familiarize yourself with docking software. AutoDock Vina is a popular, free option with good documentation for beginners.
  • Run and Iterate: Use the protocol above to run your simulation. Docking is an iterative process; you may need to adjust grid parameters and scoring function weights to achieve a biologically plausible result.
  • Validate Your Model: Compare your best this compound pose with the binding modes of other SDHIs presented in crystallographic studies to check if it recapitulates the critical interactions [4].

References

isopyrazam baseline sensitivity Sclerotinia sclerotiorum

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data on Baseline Sensitivity

The table below summarizes the core quantitative findings from the principal study establishing the baseline sensitivity of S. sclerotiorum to isopyrazam.

Parameter Details
Pathogen Sclerotinia sclerotiorum [1]
Number of Isolates 178 [1]
Isolate Source Various vegetable crops in China (2016-2017) [1]
Mean EC₅₀ Value 0.039 ± 0.002 μg ml⁻¹ [1]
EC₅₀ Value Range Reported as a unimodal curve [1]
Inhibition of Sclerotia Strongly inhibited [1]

Detailed Experimental Protocols

The following workflow outlines the key experimental procedures used to establish baseline sensitivity and evaluate efficacy.

start Start: Experimental Workflow step1 1. Fungal Isolate Collection (178 isolates from vegetables, 2016-2017) start->step1 step2 2. In Vitro Sensitivity Assay (Baseline Establishment) step1->step2 sub2 • Determine EC₅₀ via mycelial growth inhibition on agar plates • Analyze frequency distribution of EC₅₀ values step2->sub2 step3 3. Sclerotial Studies sub2->step3 sub3 • Assess inhibition of sclerotial production • Assess inhibition of sclerotial germination step3->sub3 step4 4. Efficacy on Plant Tissue (Detached Leaf Assay) sub3->step4 sub4 • Apply this compound at 40 μg ml⁻¹ • Evaluate preventative control (%) • Evaluate curative control (%) step4->sub4 step5 5. Polytunnel Trials (Semi-Field Conditions) sub4->step5 sub5 • Apply this compound at 200 g a.i. ha⁻¹ • Measure reduction in disease incidence step5->sub5

Experimental workflow for establishing this compound baseline sensitivity and efficacy against S. sclerotiorum [1].

Efficacy and Application Data

The experimental protocols yielded the following efficacy results for this compound:

  • Detached Leaf Efficacy: On detached eggplant leaves, this compound applied at 40 μg ml⁻¹ showed 100% preventative and 87.78% curative performance against S. sclerotiorum [1].
  • Semi-Field Efficacy: In polytunnel trials, the application of this compound at a concentration of 200 g a.i. (active ingredient) per hectare significantly decreased the disease incidence of S. sclerotiorum [1].
  • Sclerotial Control: The study confirmed that this compound strongly inhibits both the production and germination of sclerotia, which is critical for long-term disease management [1].

Conclusion for Research and Development

The 2019 study establishes a robust baseline for the sensitivity of S. sclerotiorum to this compound, confirming its high potential as an alternative fungicide. The provided workflow and data on both in vitro and in vivo efficacy offer a solid foundation for guiding future research, resistance monitoring, and the development of control strategies.

References

how does isopyrazam inhibit fungal respiration

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanism of Action

The table below details the core components involved in isopyrazam's activity:

Component Description Role in this compound Inhibition
Target Enzyme Succinate Dehydrogenase (SDH) or Succinate Ubiquinone Oxidoreductase [1] Key enzyme in both the Krebs cycle (catabolism) and the mitochondrial electron transport chain [1].
Target Complex Mitochondrial Complex II [2] Site of the enzyme's function in the electron transport chain.
Fungicide Class Succinate Dehydrogenase Inhibitor (SDHI) [1] [2] Fungicides classified in FRAC Group 7 share this mode of action [2].
Molecular Target Site Ubiquinone-binding (Qp) site [1] [2] This compound binds to this pocket, physically blocking ubiquinone from interacting with the complex [1].
Primary Effect Inhibition of cellular respiration [1] [2] Disruption of electron transport halts ATP production, starving the fungus of energy [1].

The following diagram illustrates the mechanism of action within the fungal cell:

f Fungal Cell Fungal Cell Mitochondrion Mitochondrion Fungal Cell->Mitochondrion Complex II\n(SDH Enzyme) Complex II (SDH Enzyme) Mitochondrion->Complex II\n(SDH Enzyme) Qp Site\n(Ubiquinone Binding Pocket) Qp Site (Ubiquinone Binding Pocket) Complex II\n(SDH Enzyme)->Qp Site\n(Ubiquinone Binding Pocket) Electron Flow\n& ATP Production Electron Flow & ATP Production Qp Site\n(Ubiquinone Binding Pocket)->Electron Flow\n& ATP Production Cellular Respiration Cellular Respiration Electron Flow\n& ATP Production->Cellular Respiration This compound This compound This compound->Qp Site\n(Ubiquinone Binding Pocket) Binds and Blocks

The inhibitory pathway of this compound on fungal respiration.

Fungal Resistance and Management

Repeated use of SDHI fungicides like this compound exerts high selection pressure, leading to resistant fungal populations. The primary molecular resistance mechanism involves mutations in the genes encoding the SDH enzyme subunits (SdhB, SdhC, and SdhD) [1]. These mutations alter the Qp site's structure, reducing the binding affinity of the fungicide [1].

The Fungicide Resistance Action Committee (FRAC) classifies SDHIs as medium to high resistance risk. Key management strategies include [2]:

  • Application Limits: A maximum of two applications per crop for cereals and grapes.
  • Use of Mixtures: SDHIs must be applied in a mixture with a fungicide from a different FRAC group (e.g., a Demethylation Inhibitor, or DMI).
  • Preventive Application: Fungicides should be used preventively, not curatively, when disease pressure is low.

This compound's specific action makes it a valuable tool for crop protection, but its long-term efficacy depends on adherence to scientifically backed resistance management strategies.

References

isopyrazam tricarboxylic acid cycle disruption

Author: Smolecule Technical Support Team. Date: February 2026

Core Mechanism of TCA Cycle Disruption

Isopyrazam belongs to the Succinate Dehydrogenase Inhibitor (SDHI) class of fungicides [1]. Its primary target is the succinate dehydrogenase (SDH) enzyme, also known as Complex II of the mitochondrial electron transport chain [2].

  • Molecular Target: The SDH enzyme, essential for the tricarboxylic acid (TCA) cycle and aerobic respiration [2].
  • Inhibition Action: By binding to the SDH enzyme, this compound blocks the oxidation of succinate to fumarate, a critical step in the TCA cycle [2]. This disruption halts the cycle, reducing energy production.
  • Downstream Effects: Inhibition of SDH leads to the accumulation of succinate and a sharp drop in the production of critical energy molecules (NADH, FADH₂, and ATP) [2].

The following diagram illustrates this primary inhibitory action and its direct consequence within the mitochondrial matrix.

G cluster_mito Mitochondrial Matrix TCA_Cycle TCA Cycle Succinate Succinate TCA_Cycle->Succinate SDH_Complex SDH Enzyme (Complex II) Succinate->SDH_Complex Succinate_Accumulation Succinate Accumulation Succinate->Succinate_Accumulation Fumarate Fumarate SDH_Complex->Fumarate Electron_Transport Electron Transport Chain SDH_Complex->Electron_Transport Electrons Energy_Crisis Reduced Energy (ATP) Production SDH_Complex->Energy_Crisis ATP ATP Production Electron_Transport->ATP This compound This compound This compound->SDH_Complex Inhibits

Diagram 1: this compound inhibits the SDH enzyme, disrupting the TCA cycle and energy production.

Cellular Consequences and Signaling Responses

Disrupting a central metabolic pathway like the TCA cycle triggers profound cellular stress responses. Key consequences are summarized in the table below.

Affected Pathway/Process Consequence of SDH Inhibition Reference
Energy Metabolism Intracellular ATP and cAMP levels decrease. The energy charge of the cell is compromised. [2] [3]
Amino Acid Synthesis De novo synthesis of aspartate and proline is significantly impaired. Asparagine levels can also be affected. [2]
Redox Homeostasis Glutathione (GSH) synthesis increases, and mitochondrial thiol redox balance is disrupted, indicating oxidative stress. [2]
Integrated Stress Response (ISR) The transcription factor ATF4 is activated, leading to a rewiring of amino acid and redox metabolism. [2]
Pseudohypoxic Signaling Accumulated succinate can inhibit HIF-prolyl hydroxylases, stabilizing HIF-1α and activating hypoxia-like signaling under normal oxygen conditions. [4]

Fungal Resistance to SDHI Fungicides

Repeated use of SDHIs like this compound can select for resistant fungal strains. The primary resistance mechanism involves target-site mutations [1].

  • Resistance Mechanism: Point mutations in the genes encoding the subunits of the SDH enzyme (SdhB, SdhC, and SdhD) alter the fungicide's binding site, reducing its efficacy [1].
  • Risk Level: The Fungicide Resistance Action Committee (FRAC) classifies the resistance risk for SDHIs as medium to high [1].

The diagram below outlines the sequence from fungicide application to the potential emergence of resistance.

G App This compound Application Binding Binding to SDH Enzyme App->Binding Inhibition TCA Cycle Disruption Fungal Death Binding->Inhibition Resistance Reduced Binding Fungal Survival (Resistance) Inhibition->Resistance Mutation Mutation in SdhB/C/D Genes AlteredSite Altered Binding Site Mutation->AlteredSite AlteredSite->Resistance

Diagram 2: The mechanism of action and the primary pathway for the development of fungal resistance.

Guidance for Experimental Protocols

While a specific protocol for this compound was not found, the methodologies below are standard for investigating SDHI fungicides and can be adapted.

  • Enzyme Inhibition Assays: Measure the succinate dehydrogenase enzymatic activity in isolated mitochondrial preparations. The rate of succinate-dependent reduction of an electron acceptor (e.g., DCIP) is monitored spectrophotometrically in the presence of varying this compound concentrations to calculate IC₅₀ values [2].
  • Intracellular Metabolite Profiling: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to track changes in metabolite pools. Key markers include elevated succinate and depleted aspartate, proline, and malate [2]. Stable isotope tracing with ¹³C-glutamine can reveal impaired oxidative TCA cycle flux [2].
  • Monitoring Cellular Responses: Assess the Integrated Stress Response (ISR) by measuring ATF4 activation and global transcriptional changes via RNA sequencing [2]. Evaluate pseudohypoxic signaling by monitoring HIF-1α protein stabilization and the expression of its target genes (e.g., VEGF) via immunoblotting and qPCR [4].
  • Resistance Characterization: Genetically sequence the SdhB, SdhC, and SdhD genes from resistant fungal strains to identify mutations [1]. Correlate these genotypes with phenotypic EC₅₀ values obtained from in vitro growth inhibition assays [1].

Key Takeaways for Researchers

  • Primary Action: this compound is a potent SDHI fungicide that disrupts cellular energy production by halting the TCA cycle.
  • Broad Impact: This disruption extends beyond energy failure, inducing metabolic rewiring, oxidative stress, and activation of conserved stress-response pathways like the ISR and pseudohypoxia.
  • Resistance Challenge: The high specificity of SDHIs makes them vulnerable to target-site mutations, necessitating careful resistance management strategies.

References

isopyrazam mitochondrial electron transport inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Target Site

Isopyrazam belongs to the chemical group of pyrazole-carboxamides and is classified under FRAC Code 7, which encompasses Succinate Dehydrogenase Inhibitors (SDHIs) [1].

  • Molecular Target: The target enzyme is succinate dehydrogenase (SDH), also known as Complex II in the mitochondrial electron transport chain. This enzyme is crucial for both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain [1].
  • Binding Site: SDH consists of four subunits (A, B, C, and D). The binding site for SDHI fungicides like this compound is the ubiquinone binding site, which is formed by subunits B, C, and D. By binding to this site, this compound inhibits the enzyme, disrupting cellular energy production and leading to fungal cell death [1].

The diagram below illustrates the mechanism of this compound within the mitochondrial electron transport chain.

G This compound inhibits mitochondrial Complex II (SDH), blocking electron transport. cluster_0 Intermembrane Space cluster_1 Mitochondrial Matrix ComplexI Complex I (NADH Dehydrogenase) Ubiquinone Ubiquinone (Q) ComplexI->Ubiquinone e⁻ H_ims H⁺ ComplexI->H_ims H⁺ Pump ComplexII Complex II (Succinate Dehydrogenase) Fumarate Fumarate ComplexII->Fumarate ComplexII->Ubiquinone e⁻ ComplexIII Complex III (Coenzyme Q : c Oxidoreductase) CytochromeC_ox Cytochrome c (ox) ComplexIII->CytochromeC_ox e⁻ ComplexIII->H_ims H⁺ Pump ComplexIV Complex IV (Cytochrome c Oxidase) O2 O₂ ComplexIV->O2 ComplexIV->H_ims H⁺ Pump ATPsynthase ATP Synthase (Complex V) Succinate Succinate Succinate->ComplexII Oxidation Ubiquinol Ubiquinol (QH₂) Ubiquinone->Ubiquinol Ubiquinol->ComplexIII CytochromeC_red Cytochrome c (red) CytochromeC_ox->CytochromeC_red CytochromeC_red->ComplexIV H2O H₂O O2->H2O Inhibition This compound Inhibition Inhibition->ComplexII H_matrix H⁺ H_ims->H_matrix H⁺ Flow via ATP Synthase

Figure 1: this compound inhibits Complex II (Succinate Dehydrogenase), blocking electron transfer from succinate to ubiquinone and disrupting cellular energy (ATP) production [1].

Known Resistance Mutations

Pathogen resistance to SDHI fungicides is a significant concern. The table below summarizes key amino acid mutations in the SDH enzyme that confer reduced sensitivity to this compound and other SDHIs.

SDH Subunit Amino Acid Mutation Reported Pathogens (Examples) Impact on this compound
SDH-B H257Y or H257L Botrytis cinerea, Alternaria alternata [1] Confers resistance
SDH-B P225L Various species [1] Confers resistance
SDH-C Various mutations Corynespora cassiicola, Didymella bryoniae [1] Confers resistance
SDH-D Various mutations Alternaria alternata, Podosphaera xanthii [1] Confers resistance

The patterns of cross-resistance are complex. A specific mutation may cause high resistance to one SDHI but only minor sensitivity reduction to another. This is likely due to subtle differences in how various SDHI chemicals, including this compound, interact with the mutated binding site [1].

Analytical Detection Methods

A validated method for detecting this compound residues in agricultural products is available, which can be adapted for research purposes.

  • Technique: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) [2].
  • Sample Preparation: Uses a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedure [2].
    • Extraction: Samples are extracted with acetonitrile.
    • Cleanup: The extract is cleaned up using C18 (octadecylsilyl silica) and graphitized carbon black.
  • Method Performance [2]:
    • Recovery Rate: 91.48% to 114.62%
    • Limit of Quantification (LOQ): 0.498 μg/kg
    • Precision: Relative standard deviations (RSD) were below 13.1%.

Experimental Insights and Bypass Strategies

Research on other mitochondrial inhibitors reveals a potential experimental strategy relevant to studying this compound's effects.

  • Bypassing Inhibition: Studies on hepatotoxicity from drugs inhibiting Complex I and II showed that methylene blue could protect cells [3]. Methylene blue is a redox-active compound that can accept electrons from NADH and donate them to cytochrome c, effectively byassing both Complex I and II [3] [4].
  • Research Application: This bypass strategy demonstrates the centrality of the electron transport chain and can be used as a control mechanism to confirm that observed cytotoxic effects are specifically due to the inhibition of the chain by this compound.

Research Gaps and Future Directions

The search results indicate several areas where further research could be valuable:

  • Species-Specific Differences: More data is needed on how the reduction in sensitivity conferred by specific SDH mutations varies across different fungal pathogen species [1].
  • Structural Basis of Cross-Resistance: Further study is required to fully understand the structural interactions between different SDHIs (like this compound) and various mutant forms of the SDH enzyme [1].
  • Application Beyond Agriculture: The concept of using redox agents like methylene blue to bypass electron transport chain inhibition, discovered in a medical context [3] [4], could inspire novel applications or antidotal strategies in other fields.

References

isopyrazam fungicide discovery and development

Author: Smolecule Technical Support Team. Date: February 2026

Chemical and Regulatory Profile of Isopyrazam

The table below summarizes the key technical data for this compound, compiled from regulatory and scientific sources [1] [2].

Property Description / Value
Chemical Class Pyrazole carboxamide (a type of Succinate Dehydrogenase Inhibitor - SDHI) [2].
IUPAC Name Mixture of isomers: 3-(difluoromethyl)-1-methyl-N-[(1RS,4SR,9RS)-1,2,3,4-tetrahydro-9-isopropyl-1,4-methanonaphthalen-5-yl]pyrazole-4-carboxamide and 3-(difluoromethyl)-1-methyl-N-[(1RS,4SR,9SR)-1,2,3,4-tetrahydro-9-isopropyl-1,4-methanonaphthalen-5-yl]pyrazole-4-carboxamide [2].
CAS RN 881685-58-1 [2]
Molecular Mass 359.4 g/mol [2]
Mode of Action Inhibits succinate dehydrogenase (complex II) in the fungal mitochondrial respiration chain, disrupting energy production [1] [2]. FRAC Code 7 [2].
Physical State Off-white solid [2]
Melting Point 137 °C [2]
Solubility in Water 0.55 mg/L (at 20 °C, pH 7) [2]
Solubility in Organic Solvents High (e.g., 314,000 mg/L in acetone) [2]
Example Formulations Suspension Concentrate (SC), Emulsifiable Concentrate (EC), Wettable Powder (WP) [3].
Primary Use Broad-spectrum fungicide for cereals, bananas, vegetables, and ornamentals [2].
Example Pathogens Controlled Septoria tritici, Rusts (Puccinia spp.), Alternaria, Powdery mildews [2].
EU Regulatory Status Not approved; candidate for substitution due to PBT (Persistent, Bioaccumulative, Toxic) criteria [2].

Physiological Effects and Experimental Evidence

Beyond its direct antifungal action, research indicates that this compound can have positive physiological effects on plants. A key study investigated its impact, when mixed with epoxiconazole (a DMI fungicide), on winter wheat [1].

Experimental Protocol Summary [1]:

  • Objective: To analyze the effect of this compound + epoxiconazole on Photosystem II (PSII) efficiency, biomass, and yield in winter wheat.
  • Design: Experiments were conducted in both controlled environments and field conditions.
  • Treatments: Fungicide treatments were applied at Growth Stage (GS) 32. The key treatment for positive effects was a mixture of this compound and epoxiconazole.
  • Measurements:
    • Chlorophyll Fluorescence: A non-invasive technique used to measure the maximum efficiency of PSII photochemistry (Fv'/Fm').
    • Plant Biomass & Grain Yield: Measured at harvest.

Key Findings [1]:

  • The this compound + epoxiconazole mixture significantly increased the maximum efficiency of PSII (Fv'/Fm') in wheat, including plants under water stress.
  • This increase in photosynthetic efficiency was strongly correlated with greater plant biomass and grain yield in field conditions.
  • The study concluded that the fungicide treatment enhances the plant's physiological health by improving the photosynthetic apparatus, leading to higher productivity.

Mode of Action and Translaminar Activity

This compound's effectiveness is also determined by its ability to move within the plant after application.

  • Biochemical Mode of Action: As an SDHI, this compound binds to the succinate dehydrogenase enzyme (complex II) in the fungal mitochondrial membrane. This blocks the electron transport chain, halting cellular respiration and energy (ATP) production, which leads to fungal death [1] [2]. The following diagram illustrates this target site.

G Fungicide This compound ComplexII Succinate Dehydrogenase (Complex II) Fungicide->ComplexII Inhibits Mitochondrion Fungal Mitochondrion Mitochondrion->ComplexII Respiration Cellular Respiration ComplexII->Respiration Disrupts ATP ATP Production Respiration->ATP Halts FungalDeath Fungal Cell Death ATP->FungalDeath

  • Translocation Properties: this compound is a systemic fungicide with translaminar movement. This means that after being applied to one leaf surface, it can redistribute through the leaf tissue to protect the opposite surface. This property is crucial for its curative and protectant activity. The degree of translaminar movement is governed by the fungicide's physicochemical properties, such as its lipophilicity and molecular volume [4].

Resistance Management

  • FRAC Classification: this compound belongs to FRAC Group 7 (Succinate Dehydrogenase Inhibitors) [2].
  • Resistance Status: As of the data in the search results, no resistance to this compound has been officially recorded [2]. However, the search results do not provide a specific resistance management strategy. It is a standard and critical practice to mix SDHIs with fungicides from different mode-of-action groups and to adhere to application rate and frequency guidelines provided by manufacturers and local agricultural authorities.

Key Takeaways

  • Novel Mechanism: this compound is a representative of the SDHI class, a modern group of fungicides that target a critical pathway in fungal energy metabolism.
  • Dual Benefit: It provides not only direct disease control but also can enhance crop physiology, leading to improved plant health and yield, as demonstrated in wheat [1].
  • Systemic Properties: Its translaminar and systemic activity allows for effective protection of new growth and curative action [4].
  • Regulatory Note: Be aware that its registration status varies by region; it is not approved for use in the European Union [2].

References

Isopyrazam Residue Definitions and Analysis

Author: Smolecule Technical Support Team. Date: February 2026

For a targeted analysis, defining the correct analyte is crucial. The European Food Safety Authority (EFSA) has established specific residue definitions for isopyrazam in plants and processed commodities [1]:

Purpose Proposed Residue Definition
Enforcement This compound (sum of isomers)
Risk Assessment Sum of this compound (sum of isomers) and its metabolite CSCD459488 (free and conjugated), expressed as this compound

Fully validated analytical methods are available for enforcing this residue definition, achieving a limit of quantification (LOQ) of 0.01 mg/kg in various matrices, including high water content, high oil content, and dry commodities [1].

Experimental Workflow for Residue Dissipation Studies

The following workflow is adapted from a dissipation study of triazole fungicides in apples, which included this compound. It outlines the key stages for conducting such a study [2].

G Workflow for Fungicide Residue Study Start Field Trial Setup (Apple Orchards) A Fungicide Application (Commercial PPPs) Start->A B Sample Collection (Pre-determined intervals) A->B C Sample Preparation (QuEChERS Extraction) B->C D Instrumental Analysis (LC-MS/MS) C->D E Data Processing & Residue Quantification D->E F Kinetic Modeling & Half-life Calculation E->F

Detailed Methodologies for Key Experiments

Here are the specific protocols for the critical stages identified in the workflow above, based on the research conducted in the dissipation study [2].

  • Field Trial and Application: The study was conducted over four years on two apple cultivars (Rosana and Selena). Plant protection products (PPPs) were applied using a lift-mounted sprayer at a rate of 500 L/ha. This compound was applied as part of a commercial product (Embrelia) containing difenoconazole and this compound. Applications were made at different times before harvest (e.g., 84-100 days and 44-55 days) to study dissipation kinetics [2].
  • Sample Preparation - QuEChERS Method: Apple residues were determined using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure. This was followed by analysis using liquid chromatography–mass spectrometry (LC-MS/MS). This method is widely recognized for multi-pesticide residue analysis in food commodities [2].
  • Instrumental Analysis - LC-MS/MS: The extracted samples were analyzed by Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). This technique provides high selectivity and sensitivity, which is necessary for detecting and quantifying pesticide residues at low levels (e.g., 0.01 mg/kg) [2].

Key Quantitative Data from Research

The following table summarizes the application details of the fungicide product containing this compound, as reported in the cited study [2].

Table 1: Application Details of this compound-Containing Fungicide

Parameter Details
Trade Name of PPP Embrelia
Active Ingredient(s) Difenoconazole + this compound
Dose of PPP 1.5 L/ha
Content of this compound in PPP 40.0 g/L (Note: Product expiry in EU was 2022) [2]
Dose of this compound a.i. 0.060 kg/ha

Key Considerations for Analysis

  • Regulatory Status: Note that the this compound-containing product (Embrelia) mentioned in the 2021 study was not authorized in the EU after 2022 [2]. Always consult the most current regulatory status for any compound.
  • Metabolite Inclusion: For a comprehensive risk assessment, the method must be capable of detecting and quantifying the metabolite CSCD459488 [1].
  • Livestock Analysis: If analyzing animal commodities, the proposed enforcement residue definition remains "this compound (sum of isomers)," and a separate LC-MS/MS method with a lower LOQ of 0.005 mg/kg is available [1].

References

Application Notes: Biodegradation Assay of Isopyrazam Using Fungal Strains

Author: Smolecule Technical Support Team. Date: February 2026

1.0 Background and Principle Isopyrazam is a succinate dehydrogenase inhibitor (SDHI) fungicide used in agriculture. Monitoring its biodegradation in the environment is crucial for understanding its persistence and ecological impact. This protocol outlines a laboratory microcosm method to assess the biodegradation potential of this compound by specific fungal strains, adapting principles from water-sediment fate studies [1]. The core principle involves incubating the fungicide with a fungal inoculum in a controlled system and tracking its decline over time using chemical analysis and radiolabeled tracers to distinguish primary degradation from complete mineralization to CO₂.

2.0 Experimental Protocol

2.1 Materials and Reagents

  • Fungal Strains: Saprobic soil fungi (e.g., from phyla Ascomycota, Basidiomycota, Mucoromycota) isolated from environments with no history of fungicide application [2]. Recommended strains include Fusarium sp., Chaetomium angustispirale, Mucor fragilis, and Umbelopsis isabellina based on studies of fungal sensitivity and functional traits [2].
  • Chemicals: Analytical standard of this compound (PESTANAL, ≥98% purity) and [¹⁴C]-radiolabeled this compound (e.g., labeled on the phenyl ring for mineralization studies).
  • Growth Medium: Potato Dextrose Broth (PDB) or a minimal salt medium for fungal culture.
  • Microcosms: Sterile glass vials or bottles containing a defined volume of growth medium.

2.2 Preparation of Fungal Inoculum

  • Culture fungal strains separately on Potato Dextrose Agar (PDA) for 14 days [2].
  • Harvest spores by flooding plates with a sterile phosphate-buffered saline (PBS) solution [2].
  • Quantify spore concentration microscopically using a hemocytometer and adjust to a standard density (e.g., 5 × 10⁴ spores/mL) [2].
  • For assays requiring a fungal community, prepare mixed inocula by combining equal volumes of spore suspensions from different strains to achieve desired diversity levels (e.g., 3, 5, or 8 species) [2].

2.3 Experimental Setup Prepare microcosms in triplicate with the components and treatments outlined in the table below.

Table 1: Experimental Setup for this compound Biodegradation Microcosms

Component / Treatment Description
Test System Liquid culture in sterile vials [2].
Test Concentration This compound at a field-relevant concentration (e.g., 0.1 - 1.0 mg/L).

| Inoculum Treatments | Active: Microcosm with fungal inoculum. Control 1: Sterile control (autoclaved medium and inoculum). Control 2: No-fungicide control. | | Incubation Conditions | Temperature: 20-25°C. Agitation: Orbital shaker (e.g., 100 rpm). Duration: 30-60 days [2]. | | Light Regime | Two parallel setups: Darkness (standard OECD condition) and Non-UV Light:Dark cycles (to assess phototroph involvement) [1]. |

2.4 Sampling and Analysis

  • Chemical Analysis: Periodically sacrifice microcosms. Extract this compound and its metabolites from the culture medium. Quantify the parent compound using HPLC-MS/MS.
  • Mineralization Assay: For microcosms dosed with [¹⁴C]-isopyrazam, trap evolved ¹⁴CO₂ in an alkaline solution (e.g., NaOH) and quantify it by liquid scintillation counting [1].
  • Biomass and Community Analysis: Filter the mycelium to measure dry biomass. Use molecular techniques (e.g., qPCR, sequencing) on the pellet to monitor fungal community composition changes [2].

Workflow and Metabolic Pathway Visualization

The following diagram illustrates the logical workflow of the biodegradation experiment and a hypothesized metabolic pathway for this compound based on general principles of SDHI fungicide metabolism.

G cluster_workflow Experimental Workflow cluster_analysis Analysis Modules cluster_pathway Hypothesized this compound Metabolic Pathway Start Prepare Fungal Inoculum (14-day culture, spore harvest) A Set Up Microcosms (Growth medium + this compound) Start->A B Apply Treatments (Dark vs. Non-UV Light) A->B C Incubate with Agitation (20-25°C, 30-60 days) B->C D Sample & Analyze C->D E Chemical Analysis (HPLC-MS/MS) D->E F Mineralization Assay (Trap and measure ¹⁴CO₂) D->F G Biomass & Community (Dry weight, Sequencing) D->G Parent This compound Parent Compound Metabolite1 Primary Metabolite (e.g., via hydroxylation) Parent->Metabolite1 Phase I Metabolite2 Secondary Metabolite (e.g., ring cleavage) Metabolite1->Metabolite2 Phase II End Mineralization (CO₂ + H₂O) Metabolite2->End Complete Biodegradation

Expected Results and Data Interpretation

Under the described conditions, you can expect to obtain the following types of quantitative data, which can be summarized as shown below.

Table 2: Expected Results from a 60-Day Biodegradation Assay (Hypothetical Data)

Fungal Strain / Community Half-life (DT₅₀, days) Mineralization to CO₂ (% of applied ¹⁴C) Major Metabolites Identified
Umbelopsis isabellina 45.2 15.5% Hydroxylated this compound
Fusarium gibbosum 68.1 8.1% Demethylated this compound
Sterile Control >100 <0.5% None detected
8-Species Mix (Dark) 52.5 12.8% Multiple
8-Species Mix (Light) 38.7 18.5% Multiple

Interpretation:

  • Degradation Rate: A shorter half-life (DT₅₀) in active treatments compared to the sterile control indicates significant biotic degradation [1].
  • Mineralization: The percentage of ¹⁴CO₂ evolved confirms the capability of the fungi to completely mineralize the fungicide, a key indicator of complete degradation [1].
  • Light Effect: Enhanced degradation and mineralization under non-UV light conditions suggest that phototrophic organisms (if present in mixed communities) or light-induced enzymatic processes can contribute to this compound metabolism [1].
  • Strain Variability: Different degradation efficiencies among strains highlight the importance of selecting appropriate fungi for bioremediation applications [2].

Quality Control and Troubleshooting

  • Sterile Controls: The sterile control is essential to confirm that disappearance of this compound is due to biological activity and not abiotic processes like adsorption or hydrolysis.
  • Mass Balance: In radiolabeled studies, ensure a mass balance recovery of 90-110% of the applied radioactivity to account for all fate pathways.
  • Metabolite Identification: Use high-resolution mass spectrometry for definitive identification of unknown metabolites.

References

Application Notes & Protocols: Isopyrazam Soil Degradation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Overview

Isopyrazam is a broad-spectrum pyrazole carboxamide fungicide used on cereals and other crops [1]. Understanding its environmental fate is crucial as it is persistent in soil and has been identified as a candidate for substitution in the EU due to PBT (Persistent, Bioaccumulative, and Toxic) criteria [1]. Recent studies focus on its degradation kinetics, the microbial mechanisms involved, identification of transformation products (TPs), and assessment of the ecotoxicity of these TPs [2].

Key Degradation Insights:

  • Persistence: this compound degrades slowly in soil, with half-lives ranging from approximately 82 to 142 days depending on soil type [2].
  • Microbial Mechanism: The bacterium Bacillus sp. A01 has been identified as a key degrader, utilizing cytochrome P450 enzymes to initiate reactions like hydroxylation and epoxidation [2].
  • Transformation Products: Six TPs were observed in pure culture with Bacillus sp. A01, three of which were also confirmed in soil environments [2].
  • Increased Ecotoxicity: One primary transformation product, 3-(difluoromethyl)-N-(9-(2-hydroxypropan-2-yl)-1,2,3,4-tetrahydro-1,4-methanonaphthalen-6-yl)-1-methyl-1H-pyrazole-4-carboxamide, exhibited a 40-fold increase in acute toxicity to the green alga Chlorella pyrenoidosa compared to the parent this compound [2].

Data Summary and Comparison

Table 1: Degradation Kinetics of this compound in Different Soils
Soil Type Half-Life (Days) Degradation Rate Constant (Day⁻¹) Notes
Cinnamon Soil 82.2 - Fastest degradation observed among tested soils [2]
Black Soil 120.3 - Intermediate degradation rate [2]
Red Soil 141.7 - Slowest degradation rate [2]
Table 2: Identified Transformation Products (TPs) and Key Properties
Transformation Product Observation Context Key Reaction Pathway Relative Acute Toxicity (vs. This compound)
TP 1 (Oxidized) With Bacillus sp. A01; Blocked by P450 inhibition Cytochrome P450 oxidation -
TP 2 (Hydroxylated) With Bacillus sp. A01; Also found in soil Hydroxylation -
TP 3 (Other) With Bacillus sp. A01; Also found in soil - -
3-(difluoromethyl)-N-(9-(2-hydroxypropan-2-yl)-1,2,3,4-tetrahydro-1,4-methanonaphthalen-6-yl)-1-methyl-1H-pyrazole-4-carboxamide - - 40-fold higher (EC₅₀ for Chlorella pyrenoidosa) [2]

Experimental Protocols

Soil Degradation Kinetics Study

Objective: To determine the dissipation rate and half-life of this compound in different soil types under controlled laboratory conditions.

Materials:

  • Soils: Cinnamon soil, Red soil, Black soil (characterized for pH, organic matter, etc.)
  • Chemical: Analytical standard of this compound (purity >92%) [1]
  • Equipment: HPLC-MS/MS, controlled environment incubator

Procedure:

  • Soil Preparation: Sieve soil samples (<2 mm) and adjust to approximately 60% of their water-holding capacity. Pre-incubate for one week.
  • Soil Treatment: Fortify soil samples with a known concentration of this compound (e.g., 10 mg/kg) from a stock solution. Mix thoroughly to ensure homogeneity.
  • Incubation: Incubate treated soils in the dark at a constant temperature (e.g., 25°C). Maintain moisture levels throughout the experiment.
  • Sampling: Collect triplicate soil samples from each treatment at predetermined time intervals (e.g., 0, 7, 21, 45, 60, 90, 120 days).
  • Extraction and Analysis:
    • Extract this compound from soil samples using an organic solvent (e.g., acetonitrile) [1].
    • Analyze the extracts using HPLC-MS/MS to quantify the remaining concentration of this compound.
  • Data Analysis: Plot the residual concentration of this compound over time. Calculate the degradation rate constant (k) and half-life (DT₅₀) using first-order kinetics models.
Isolation and Cultivation of this compound-Degrading Bacteria

Objective: To isolate and identify microbial strains capable of degrading this compound.

Materials:

  • Soil Sample: Soil where this compound degradation has occurred (e.g., cinnamon soil) [2]
  • Culture Medium: Luria-Bertani (LB) medium or minimal salt medium (MSM) with this compound as the sole carbon source
  • Equipment: Centrifuge, shaking incubator, sterile culture tubes

Procedure:

  • Enrichment Culture: Add soil to liquid medium containing this compound. Incubate with shaking.
  • Subculturing: Transfer a portion of the enriched culture to fresh medium with this compound every 1-2 weeks. Repeat several times.
  • Isolation: After multiple subcultures, spread serial dilutions onto solid agar plates containing this compound. Incubate until colonies form.
  • Pure Culture: Pick distinct colonies and streak repeatedly to obtain pure cultures.
  • Identification: Identify the isolate using 16S rRNA gene sequencing. Bacillus sp. A01 is one such strain, degrading 72.9% of this compound (10 mg/L) in 6 days in LB medium [2].
Investigation of Microbial Degradation Pathways

Objective: To elucidate the enzymatic pathways and identify transformation products.

Materials:

  • Bacterial Strain: Pure culture of the degrader (e.g., Bacillus sp. A01)
  • Inhibitors: Cytochrome P450 inhibitors (e.g., 1-aminobenzotriazole)
  • Equipment: HPLC-HRMS (High-Resolution Mass Spectrometry)

Procedure:

  • Culture Treatment: Grow the bacterial strain in media with this compound, both with and without the addition of a cytochrome P450 inhibitor [2].
  • Sample Analysis: After incubation, extract and analyze the culture media using HPLC-HRMS.
  • Pathway Analysis:
    • Compare the chromatograms and mass spectra of samples with and without the inhibitor. The absence of specific TPs in the inhibitor-treated group indicates they are P450-derived [2].
    • Identify TPs based on their mass spectra and propose degradation pathways (e.g., hydroxylation, epoxidation, dehydration) [2].
Ecotoxicity Assessment of Transformation Products

Objective: To evaluate the acute toxicity of this compound and its key TPs to a non-target aquatic organism.

Materials:

  • Test Organism: Chlorella pyrenoidosa (green alga)
  • Test Compounds: this compound and purified transformation products
  • Equipment: Algal growth chambers, spectrophotometer

Procedure:

  • Algal Culture: Maintain C. pyrenoidosa in an appropriate growth medium under controlled light and temperature.
  • Exposure Test: Expose algal cells to a range of concentrations of this compound and the relevant TP. A minimum of five concentrations and a control should be used.
  • Endpoint Measurement: After 72-96 hours of exposure, measure algal growth inhibition, typically by quantifying biomass (e.g., cell count, chlorophyll content) using a spectrophotometer.
  • Data Analysis: Calculate the effective concentration that causes 50% inhibition (EC₅₀) for each compound and determine the relative toxicity.

Degradation Pathways and Mechanisms

The following diagram summarizes the primary microbial degradation pathways of this compound as identified in the study, leading to a transformation product with significantly higher ecotoxicity.

isopyrazam_degradation This compound Microbial Degradation Pathway start This compound in Soil microbial Microbial Action (Bacillus sp. A01) start->microbial   P450 Cytochrome P450 Enzymes microbial->P450   TP_Oxidized Oxidized Transformation Product P450->TP_Oxidized Oxidation TP_Hydrox Hydroxylated Transformation Product P450->TP_Hydrox Hydroxylation TP_Epox Epoxidation Transformation Product P450->TP_Epox Epoxidation TP_Final 3-(difluoromethyl)-... (High Ecotoxicity TP) TP_Hydrox->TP_Final Dehydration

Pathway Interpretation: The degradation is initiated by the bacterium Bacillus sp. A01. The crucial step is the catalysis by cytochrome P450 enzymes, which was confirmed by the inhibition of these enzymes, blocking the formation of oxidized products [2]. These enzymes facilitate multiple initial reactions including hydroxylation, epoxidation, and oxidation [2]. The hydroxylated product can subsequently undergo dehydration to form the stable TP identified as 3-(difluoromethyl)-N-(9-(2-hydroxypropan-2-yl)-1,2,3,4-tetrahydro-1,4-methanonaphthalen-6-yl)-1-methyl-1H-pyrazole-4-carboxamide, which demonstrates significantly higher acute toxicity to Chlorella pyrenoidosa than the parent this compound [2].

Conclusion and Key Takeaways

  • Soil-specific degradation rates must be considered in environmental risk assessments, as half-lives can vary significantly (e.g., 82 days in cinnamon soil vs. 142 days in red soil) [2].
  • The role of specific microbial strains and cytochrome P450 enzymes is critical in the breakdown and transformation of this compound in the environment [2].
  • The significant increase in toxicity of a major transformation product highlights the imperative to include TP ecotoxicity assessments in the regulatory process for pesticides, moving beyond an exclusive focus on the parent compound [2].

References

isopyrazam gas chromatography-mass spectroscopy analysis

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Properties and Regulatory Background

Isopyrazam is a broad-spectrum succinate dehydrogenase inhibitor (SDHI) fungicide used extensively in agriculture [1] [2].

  • Chemical Description: Its IUPAC name is 3-(difluoromethyl)-1-methyl-N-[1,2,3,4-tetrahydro-9-(1-methylethyl)-1,4-methanonaphthalen-5-yl]-1H-pyrazole-4-carboxamide [3].
  • Regulatory Status: The European Food Safety Authority (EFSA) has established Maximum Residue Levels (MRLs) for this compound in various commodities. The residue definition for enforcement is This compound (sum of isomers) [2]. Fully validated analytical methods are expected to have a limit of quantification (LOQ) of 0.01 mg/kg for high water content, high oil content, and dry matrices [2].

Analytical Techniques for this compound

The following table summarizes the primary chromatographic techniques used for this compound analysis as per the retrieved documents:

Analytical Technique Application Context Key Characteristics Source
LC-MS/MS Analysis in cucumbers, rat plasma, and as part of multi-fungicide methods [4] [5]. Considered a highly reliable and widely used method; often involves sophisticated sample preparation like QuEChERS [1] [4].
GC-MS / GC-MS/MS Residue analysis in bee and bee pollen samples [3]. Listed as a suitable technique; specific applications show its use in complex matrices with tandem MS for confirmation [3].
Paper Capillary Spray MS Rapid screening of pyrazole fungicides in wine [1]. An ambient ionization technique that allows for fast analysis with minimal sample preparation [1].

The experimental workflow for analyzing pesticide residues like this compound typically involves several key stages, from sample collection to data analysis, with the choice of instrumentation being a critical step.

G SampleCollection Sample Collection SamplePrep Sample Preparation SampleCollection->SamplePrep Instrumentation Instrumental Analysis SamplePrep->Instrumentation SubSample Homogenize & Sub-sample SamplePrep->SubSample DataAnalysis Data Analysis & Reporting Instrumentation->DataAnalysis LCMS LC-MS/MS Analysis Instrumentation->LCMS GCMS GC-MS/MS Analysis Instrumentation->GCMS Quantification Quantification vs. Calibrants DataAnalysis->Quantification Extraction Extraction SubSample->Extraction Cleanup Clean-up Extraction->Cleanup Reconstitution Reconstitution in Mobile Phase Cleanup->Reconstitution Validation Method Validation Quantification->Validation

Detailed LC-MS/MS Protocol for Cucumbers

The following protocol is adapted from a study that developed a sensitive method for simultaneously determining this compound and azoxystrobin in cucumbers using HPLC-MS/MS [4].

Sample Preparation (Modified QuEChERS)
  • Extraction: The cucumber samples are extracted with acetonitrile.
  • Clean-up: The extract is cleaned up using a combination of octadecylsilyl silica (C18) and graphite carbon black to remove co-extractives like fats and pigments.
Instrumental Analysis (HPLC-MS/MS)
  • Chromatography:
    • Column: Inertsil ODS-2 analytical column (5 μm, 4.6 × 150 mm).
    • Mobile Phase: Methanol and water (80:20, v/v) containing 0.1% (v/v) formic acid.
    • Flow Rate: 0.8 mL/min.
    • Injection Volume: 5 μL.
    • Run Time: 10 minutes.
  • Mass Spectrometry:
    • Ionization: Electrospray Ionization (ESI) in positive mode.
    • Detection: Multiple Reaction Monitoring (MRM).
    • Ion Transitions: Monitor the transition from the precursor ion m/z 360.3 to the product ion m/z 244.1 for this compound [5].
    • Source Parameters:
      • Nebulizer Gas: 8 L/min
      • Curtain Gas: 8 L/min
      • Collision Gas (CAD): 4 L/min
      • Ion Spray Voltage: 4500 V
      • Temperature: 450 °C
Method Validation Data

The described method was rigorously validated, yielding the following performance characteristics [4]:

Validation Parameter Result for this compound
Limit of Quantification (LOQ) 0.498 μg/kg
Recovery Rate 91.48% to 114.62%
Precision (Relative Standard Deviation) < 13.1%

Critical Experimental Considerations

  • Matrix Effects: The sample matrix can significantly suppress or enhance the ionization of the analyte in the mass spectrometer. The protocol for cucumbers explicitly evaluated matrix effects [4]. You must assess this for your specific sample type, and using a stable isotope-labeled internal standard for this compound, if available, is the best way to compensate for it.
  • Isomer Separation: this compound is a mixture of isomers. The EFSA review notes that the impact of plant and livestock metabolism on the enantiomer ratio in final residues is a point of consideration, though it may not affect all enforcement analyses [2]. Be aware that your chromatographic method may need to separate these isomers.
  • Safety and Regulation: this compound is classified as toxic to reproduction (Category 1B) and as a carcinogen (Category 2) [2]. Always consult the latest Safety Data Sheet (SDS) and adhere to all local regulations for handling and disposal.

References

isopyrazam monitoring residues rotational crops

Author: Smolecule Technical Support Team. Date: February 2026

Residue Definitions and Analytical Methods

Establishing clear residue definitions and validated analytical methods is fundamental for any monitoring program.

  • Metabolism in Plants: Studies indicate that for the purpose of enforcement, the residue definition is isopyrazam (sum of isomers). For comprehensive risk assessment, the definition expands to the sum of this compound (sum of isomers) and its metabolite CSCD459488 (free and conjugated), expressed as this compound [1].
  • Analytical Methods for Plant Matrices: Fully validated analytical methods are available for enforcing the residue definition. These methods can achieve a limit of quantification (LOQ) of 0.01 mg/kg in various matrix types, including high water content, high oil content, dry, high acid, and high-fat content commodities [1].

Table 1: Residue Definitions and Analytical Limits for this compound

Purpose Residue Definition LOQ in Plant Matrices
Enforcement This compound (sum of isomers) 0.01 mg/kg
Risk Assessment Sum of this compound and metabolite CSCD459488 (expressed as this compound) 0.01 mg/kg

Metabolism and Behavior in Rotational Crops

The decision on whether to monitor rotational crops is based on understanding the compound's behavior in the environment and subsequent crops.

  • Metabolism Studies: The metabolism of this compound has been investigated in primary and rotational crops. The identified metabolites form the basis of the risk assessment residue definition [1].
  • Provisional for Root Crops: The European Food Safety Authority (EFSA) concluded that specific MRLs for rotational crops are not necessary [1]. This is conditional; member states must implement adequate risk mitigation measures, such as defining a plant-back interval for root crops, to prevent significant residues from occurring in the subsequent rotation [1].

The experimental workflow for determining the need to monitor rotational crops involves several key stages, as outlined below.

G Start Start: Assess Need for Rotational Crop Monitoring A Conduct Metabolism Studies in Primary and Rotational Crops Start->A B Identify Critical Metabolites (e.g., CSCD459488) A->B C Derive Residue Definitions for Enforcement and Risk Assessment B->C D Assess Residue Data from Field Rotational Crop Studies C->D E Determine Trigger for Specific MRLs D->E F No Specific MRLs Needed E->F If residues are not significant G Implement Risk Mitigation Measures (e.g., Plant-back Interval) F->G

Detailed Experimental Protocol

For researchers requiring primary data, the following protocol outlines key experiments.

Protocol 1: Metabolism Study in Rotational Crops

This study investigates the degradation pathway of this compound and the formation of significant metabolites in crops grown in soil previously treated with the compound.

  • Test System: Use representative rotational crops (e.g., root crops, leafy greens, and cereal grains) planted in soil previously treated with this compound according to the maximum intended GAP (Good Agricultural Practice).
  • Treatment: Apply this compound to the soil at a rate that exceeds the maximum application rate to create a worst-case scenario.
  • Sample Collection: Harvest the rotational crops at maturity. For root crops, collect both the roots and foliage.
  • Sample Analysis:
    • Extraction: Homogenize crop samples and extract residues using appropriate solvents (e.g., acetonitrile or acetone).
    • Analysis: Analyze the extracts using LC-MS/MS (Liquid Chromatography with Tandem Mass Spectrometry). The method should be optimized to separate and detect this compound isomers and its key metabolite, CSCD459488.
    • Quantification: Use validated methods to quantify residues against certified reference standards. The LOQ should be demonstrated at 0.01 mg/kg or lower for plant matrices [1].
Protocol 2: Livestock Dietary Burden and Metabolism

As crops treated with this compound may be fed to livestock, assessing the potential for residue transfer into animal products is crucial for a full consumer risk assessment.

  • Dietary Burden Calculation: Calculate the livestock dietary burden using the OECD guidance. This involves estimating the intake of residues based on the levels found in feed crops and the animal's diet [1].
  • Livestock Metabolism Studies:
    • Conduct studies in lactating goats and laying hens using this compound administered at doses covering the maximum calculated dietary burden [1].
    • Residue Definition for Animals: For enforcement, the definition is This compound (sum of isomers). For risk assessment, it is the sum of this compound (sum of isomers) and all metabolites containing the CSAA798670 moiety, expressed as this compound [1].
    • Analytical Method: Use an analytical method capable of enforcing the residue definition at an LOQ of 0.005 mg/kg in animal tissues and milk [1].

Regulatory Position and Risk Assessment

The current regulatory position, particularly in the EU, is that no significant consumer risk is identified from the authorized uses of this compound, and thus no specific MRLs for rotational crops are mandated.

Aspect Conclusion Source
Consumer Risk No apparent risk identified. Chronic exposure up to 14% of ADI (Dutch toddler), acute exposure up to 19% of ARfD (peach). [1]
Rotational Crop MRLs Not required, provided risk mitigation measures (e.g., plant-back intervals for root crops) are in place. [1]
Toxicological Classification (ECHA) Classified as toxic for reproduction category 1B and carcinogenic category 2. [1]
U.S. Tolerances Established for import commodities including apple, peanut, tomato, bell pepper, and cucurbit vegetables. [2] [3]

Important Considerations and Limitations

Researchers should be aware of the following constraints and data gaps in the current assessment.

  • Indicative Assessment: The overall consumer risk assessment is considered indicative only, as some information required by the regulatory framework was missing at the time of the EFSA review [1].
  • Enantiomer Impact: The assessment does not consider the potential impact of plant and livestock metabolism on the enantiomer ratio of this compound. While not a concern for current uses due to a large margin of safety, this may require further investigation for future uses with higher consumer exposure [1].
  • Groundwater Metabolites: Confirmatory data regarding the relevance of the metabolite CSCD459488 for groundwater were not fully addressed, indicating a potential environmental data gap [1].

Conclusion

For researchers and regulatory professionals, the monitoring of this compound in rotational crops is preemptively managed through targeted risk mitigation rather than routine residue monitoring. The core strategy is to establish and enforce plant-back intervals for root crops, ensuring that residues remain insignificant. The provided experimental protocols offer a pathway to generate the necessary data to support these regulatory decisions and ensure ongoing consumer safety.

References

isopyrazam application rate Sclerotinia stem rot

Author: Smolecule Technical Support Team. Date: February 2026

Application Rates and Formulations

For the control of Sclerotinia stem rot, isopyrazam is often used in a pre-mixed formulation with azoxystrobin. The standard field application rates are as follows [1]:

Formulation Active Ingredients Recommended Application Rate Crop Application Timing
Symetra 200 g/l azoxystrobin + 125 g/l this compound 1 litre per hectare [1] Oilseed Rape (Winter & Spring) Early to mid-flowering (GS61-GS65), no later than GS69 [1].
This compound (for experimental use) Not specified 200 g a.i. ha⁻¹ [2] Vegetables (e.g., eggplant) Applied in polytunnel trials; timing inferred as protectant.

The mixture with azoxystrobin provides a dual-mode-of-action treatment, combining contact and systemic activity for protectant control [1].

Experimental Efficacy Data

The tables below summarize key experimental findings on the sensitivity of S. sclerotiorum to this compound and the fungicide's effect on fungal structures.

Table 1: Baseline Sensitivity of S. sclerotiorum to this compound This data establishes a sensitivity baseline for 178 isolates collected from various vegetable crops in China, which can be used for future resistance monitoring [3] [2].

Parameter Value
Number of Isolates 178
Host Crops Cucumber, tomato, eggplant, pepper, kidney bean, pumpkin
Mean EC₅₀ (50% Effective Concentration) 0.039 ± 0.002 μg ml⁻¹ [2]
Frequency Distribution Unimodal curve

Table 2: Inhibitory Effects of this compound on Fungal Structures This data shows that this compound affects more than just mycelial growth [3].

Parameter Effect of this compound
Sclerotial Production Strongly inhibited [3]
Sclerotial Germination Strongly inhibited [3]

Table 3: Efficacy of this compound on Detached Eggplant Leaves This experiment evaluated both preventative and curative actions of the fungicide [3].

Application Type Concentration Efficacy
Preventative 40 μg ml⁻¹ 100% [3]
Curative 40 μg ml⁻¹ 87.78% [3]

Experimental Protocols

For researchers aiming to replicate or build upon these findings, here are the core methodologies from the cited studies.

Determining Baseline Sensitivity (EC₅₀)

This protocol describes the procedure for establishing the baseline sensitivity of a fungal population to this compound [3].

  • Fungal Isolates: Collect sclerotia from infected host plants. The 178 isolates used in the foundational study were collected from six different vegetable crops across various regions in China. None of the sampling fields had a history of exposure to SDHI fungicides [3].
  • Culture Medium: Use potato dextrose agar (PDA) as the growth medium [3].
  • Fungicide Preparation:
    • Dissolve technical-grade this compound in a small volume of analytical-grade methanol to create a stock solution of 10,000 μg ml⁻¹ [3].
    • Add the stock solution to sterile, cooled PDA to create a series of concentrations. For example, the study used this compound concentrations of 0, 0.005, 0.01, 0.05, 0.1, 0.5, and 1.0 μg ml⁻¹ [3].
  • Inoculation and Incubation:
    • Transfer mycelial plugs (e.g., 5 mm diameter) from the margin of actively growing colonies to the center of the PDA plates containing the different fungicide concentrations [3].
    • Incubate the plates at a constant temperature (e.g., 25°C) [3].
  • Data Collection and Analysis:
    • After a set period (e.g., 2 days), measure the diameter of the fungal colony in two perpendicular directions for each plate [3].
    • Calculate the percent inhibition of mycelial growth for each concentration relative to the non-fungicide control [3].
    • Use statistical software (e.g., SAS) to perform probit analysis, plotting the log of the fungicide concentration against the probit of the percent inhibition. The EC₅₀ value is the concentration that results in 50% inhibition of mycelial growth [3].
Evaluating Preventative and Curative Efficacy on Leaves

This method assesses the fungicide's ability to protect plants from infection and to stop an existing infection [3].

  • Plant Material: Use detached, healthy leaves from a susceptible host plant (e.g., eggplant). Surface-sterilize the leaves before use [3].
  • Fungicide Application:
    • For preventative efficacy: Spray the fungicide solution (e.g., 40 μg ml⁻¹) onto the leaf surfaces and allow it to dry [3].
    • For curative efficacy: Inoculate the leaves with a mycelial plug of S. sclerotiorum first. After a set incubation period (e.g., 12 hours), then apply the fungicide solution [3].
  • Inoculation and Incubation: Place a mycelial plug of the fungus on the treated (for preventative) or pre-inoculated (for curative) leaves. Incubate the leaves in a controlled environment with high humidity [3].
  • Assessment: After a suitable period (e.g., 2-3 days), measure the lesion diameter on each leaf. Calculate the efficacy as a percentage reduction in lesion diameter compared to the non-fungicide control [3].

The workflow for the key experiments described above can be visualized as follows:

cluster_baseline Baseline Sensitivity (EC₅₀) cluster_leaf Leaf Bioassay (Preventative & Curative) start Experimental Workflow for this compound Efficacy b1 Collect fungal isolates from various crops/regions start->b1 p1 Prepare detached healthy leaves start->p1 b2 Prepare fungicide-amended PDA plates at varying concentrations b1->b2 b3 Inoculate plates with mycelial plugs and incubate b2->b3 b4 Measure colony growth and calculate % inhibition b3->b4 b5 Perform probit analysis to determine EC₅₀ value b4->b5 p2 Apply this compound solution (Preventative: before inoculation) (Curative: after inoculation) p1->p2 p3 Inoculate with S. sclerotiorum mycelial plug p2->p3 p4 Incubate under high humidity p3->p4 p5 Measure lesion diameter and calculate control efficacy p4->p5

Key Conclusions for Researchers

  • High Intrinsic Activity: The low mean EC₅₀ value (0.039 μg ml⁻¹) indicates that S. sclerotiorum is highly sensitive to this compound, making it a strong candidate for disease control programs [3] [2].
  • Protectant Strength with Curative Potential: this compound acts primarily as a robust protectant fungicide but also exhibits significant curative activity, offering flexibility in application timing [3].
  • Multi-Pronged Inhibition: Beyond inhibiting mycelial growth, this compound severely disrupts the reproductive cycle of the fungus by limiting the formation and germination of sclerotia, which are crucial for its survival and spread [3].

References

Isopyrazam Efficacy in Vegetable Crops

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the vegetable crop applications and target diseases for isopyrazam mentioned in the search results.

Crop Target Pathogens/Diseases Key Insights on Efficacy
Tomatoes Late blight (Phytophthora infestans) [1] --
Bell Peppers -- [2] [3] --
Cucumbers Target spot (Corynespora cassiicola); Powdery mildew [3] [4] Effective against a broad range of anamorphic fungi and selected ascomycetes [4].
Cantaloupes -- [2] [3] --
Potatoes Late blight (Phytophthora infestans) [1] --
Vegetables Powdery mildew [3] Considered a preferred solution due to broad-spectrum efficacy; expanding applications in specialty crops [5] [3].

Experimental Application Protocol

The following workflow outlines a general approach for evaluating fungicide efficacy, based on standard phytopathological practices. Specific parameters for this compound (e.g., optimal concentration) should be determined through preliminary range-finding experiments.

G Start 1. Experimental Design A 2. Formulation & Treatment Prep Start->A A1 • Select formulated product (e.g., Suspension Concentrate) • Prepare serial dilutions • Include untreated control A->A1 B 3. Application B1 • Use calibrated sprayer • Ensure uniform coverage • Adhere to specified growth stage B->B1 C 4. Pathogen Inoculation C1 • Apply pathogen post-treatment • Use standardized spore suspension • Maintain control humidity C->C1 D 5. Incubation & Data Collection D1 • Maintain disease-conducive conditions • Monitor disease progression • Record disease severity at intervals D->D1 E 6. Efficacy Assessment E1 • Calculate disease severity index • Determine EC50 values if applicable • Perform statistical analysis E->E1 A1->B B1->C C1->D D1->E

Detailed Methodological Notes
  • Formulation Selection: For experimental use, suspension concentrates (SC) are a common and effective formulation for foliar application [3]. Technical-grade material may be required for creating custom formulations.
  • Application Best Practices: Applications are typically foliar. Field trials in 2024 demonstrated that new microencapsulation technologies can extend residual activity and improve rainfastness, which should be considered in protocol design [3].
  • Inoculation and Assessment: For pathogens like Corynespora cassiicola (cucumber target spot), standard practices involve preparing a spore suspension and applying it to plants maintained under high humidity to promote infection [4]. The EC₅₀ (Effective Concentration for 50% inhibition) value is a critical metric for quantifying fungicide sensitivity in vitro [6] [4].

Resistance Management and Molecular Mechanisms

This compound is a succinate dehydrogenase inhibitor (SDHI) that disrupts fungal cellular respiration [3]. The primary resistance mechanism involves point mutations in the genes encoding the SDH enzyme subunits (SdhB, SdhC, SdhD), which reduce the fungicide's binding affinity [6] [4].

The diagram below illustrates the resistance development mechanism and management strategy.

G A Intensive SDHI Use B Selection Pressure A->B C Resistant Mutants Emerge B->C D Point Mutations in SDHB, SDHC, or SDHD Genes C->D E Reduced Binding Affinity for SDHI Fungicides D->E F Control Failure E->F M1 Rotate with non-SDHI fungicides (e.g., DMI, QoI) M1->B M2 Use pre-mixed combination products M2->B M3 Monitor for shifts in pathogen sensitivity M3->C Legend1 Legend1 Legend2 Legend2

Key Resistance Insights
  • Resistance Risk: For Rhizoctonia solani, the resistance risk for this compound is considered low to moderate [6]. However, for other pathogens like Corynespora cassiicola, the risk for SDHIs, in general, can be moderate to high [4].
  • Fitness Penalty: Laboratory-generated mutants of R. solani resistant to this compound often show reduced mycelial growth and pathogenicity, suggesting they may be less competitive in the field without continuous fungicide pressure [6].
  • Cross-Resistance: Positive cross-resistance is common among SDHI fungicides [4]. However, a study on R. solani found no cross-resistance between this compound and fungicides from different groups (e.g., prochloraz (DMI), tebuconazole (DMI), azoxystrobin (QoI)) [6]. This supports the strategy of rotating SDHIs with fungicides from different FRAC groups.

Research Gaps and Future Directions

  • Data Availability: The current search results lack detailed, peer-reviewed efficacy data (e.g., EC50 values) for this compound specifically on major vegetable crops and their key pathogens.
  • Protocol Specificity: While general protocols can be inferred, establishing robust, crop- and pathogen-specific application notes requires access to primary research literature and manufacturer's technical guides.
  • Recommendation: To acquire the precise data needed for drug development, I recommend you consult specialized scientific databases like Google Scholar, Web of Science, or the Syngenta product development literature directly, using more specific search terms such as "this compound in vitro efficacy Alternaria solani" or "Syngenta this compound technical manual".

References

Comprehensive Application Notes and Protocols for Isopyrazam Against Cucumber Powdery Mildew

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Isopyrazam and Its Efficacy Against Cucumber Powdery Mildew

This compound is a novel broad-spectrum foliar fungicide belonging to the succinate dehydrogenase inhibitor (SDHI) class that targets complex II in the mitochondrial respiration chain of fungal pathogens. It has demonstrated exceptional activity against cucumber powdery mildew caused predominantly by Podosphaera xanthii, a devastating foliar disease that affects cucumber production worldwide. The increasing resistance of powdery mildew fungi to commonly used fungicides such as benzimidazoles, triazoles, and strobilurins has created an urgent need for alternative mode-of-action fungicides with reliable efficacy and favorable resistance profiles. This compound has emerged as a promising solution based on its unique chemical properties and proven performance in both laboratory and field conditions.

Research has demonstrated that this compound provides superior protective and curative activities against Podosphaera xanthii compared to currently marketed fungicides. Its systemic translocation properties within cucumber plants, including translaminar and transverse movement, enable comprehensive protection of both treated and untreated plant tissues. Furthermore, this compound exhibits extended persistence of activity, maintaining effective control for significantly longer periods than standard fungicide treatments. These characteristics, combined with its favorable toxicological and environmental profile, position this compound as an important tool for integrated powdery mildew management programs in cucumber production systems.

Quantitative Efficacy Data and Biological Activity

Baseline Sensitivity and Protective/Curative Activity

Extensive laboratory studies have established the baseline sensitivity of Podosphaera xanthii to this compound, providing crucial reference data for future resistance monitoring. Using a cotyledon bioassay technique, researchers determined that this compound exhibits both strong protective and curative activities against cucumber powdery mildew, with mean EC₅₀ values of 0.04 mg L⁻¹ and 0.05 mg L⁻¹, respectively [1]. These values indicate significantly higher activity compared to commonly used fungicides such as hexaconazole, difenoconazole, pyraclostrobin, kresoxim-methyl, and azoxystrobin [1].

Table 1: Protective and Curative Activity of this compound Against P. xanthii Compared to Other Fungicides

Fungicide Mode of Action Protective EC₅₀ (mg L⁻¹) Curative EC₅₀ (mg L⁻¹)
This compound SDHI 0.04 0.05
Hexaconazole DMI Not specified Not specified
Difenoconazole DMI Not specified Not specified
Pyraclostrobin QoI Not specified Not specified
Kresoxim-methyl QoI Not specified Not specified
Azoxystrobin QoI Not specified Not specified

Beyond inhibition of fungal growth, this compound at concentrations of 0.5 mg L⁻¹ causes significant morphological damage to P. xanthii structures, including malformed conidiophores and hindered conidia formation [1]. This disruption of reproductive structures contributes to reduced secondary infection cycles and potentially slower disease spread within cucumber plantings.

Translocation Efficiency and Persistence

The systemic properties of this compound have been quantitatively assessed through multiple application methods and plant parts. Research demonstrates that this compound exhibits excellent translaminar and transverse translocation in cucumber plants, with efficacy rates following translaminar and transverse translocation on cotyledons and leaves treated with 60 mg L⁻¹ reaching 94.40% and 88.96% on cotyledons, and 95.26% and 82.83% on true leaves, respectively [1]. The fungicide can also be absorbed by cucumber roots to control leaf powdery mildew, though soil organic matter content significantly affects this uptake [2] [1].

Table 2: Translocation Properties and Persistence of this compound in Cucumber Plants

Translocation Type Plant Tissue Concentration (mg L⁻¹) Efficacy (%) Duration of Activity
Translaminar Cotyledons 60 94.40
Transverse Cotyledons 60 88.96
Translaminar True leaves 60 95.26
Transverse True leaves 60 82.83
Systemic (root uptake) Whole plant 60 Significant reduction
Foliar application Whole plant 30-60 g a.i. ha⁻¹ 83.27-90.83% at 20 days 20+ days

Perhaps most notably, this compound exhibits extended persistence of activity against cucumber powdery mildew, maintaining effective control for almost 2 to 3 weeks longer than triazole and strobilurin fungicides [1]. This extended residual activity allows for longer application intervals, potentially reducing the number of sprays required per growing season and minimizing environmental impact.

Experimental Protocols and Methodologies

Bioassay Procedures for Protective and Curative Activity

The protective and curative activity of this compound against Podosphaera xanthii can be quantitatively determined using a standardized cotyledon bioassay technique [1]. For protective activity assessment, cucumber cotyledons are treated with serial dilutions of this compound formulations using a hand-held sprayer until runoff, followed by air-drying. The treated cotyledons are then inoculated with a conidial suspension of P. xanthii (typically 1×10⁵ conidia mL⁻¹) and incubated in a growth chamber maintained at 20-25°C with a 12-hour photoperiod. Disease assessment is performed 7-10 days post-inoculation by counting the number of powdery mildew colonies per cotyledon.

For curative activity evaluation, cucumber cotyledons are first inoculated with P. xanthii and incubated for 24-48 hours to establish infection before applying this compound treatments using the same application method. The level of disease control is assessed 7-10 days after fungicide application. In both bioassay types, disease severity is rated on a standardized scale (e.g., 0-9), where 0 = no symptoms and 9 = severe powdery mildew development. The EC₅₀ values (effective concentration providing 50% disease control) are calculated using regression analysis of log-transformed concentration versus probability-transformed efficacy values.

G Start Start Bioassay Protocol Prep Prepare Cucumber Cotyledons Start->Prep TreatmentType Determine Treatment Type Prep->TreatmentType Protective Protective Activity Apply fungicide first then inoculate TreatmentType->Protective Curative Curative Activity Inoculate first then apply fungicide TreatmentType->Curative Incubate Incubate Plants (20-25°C, 12h photoperiod) Protective->Incubate Curative->Incubate Assess Assess Disease Severity (0-9 scale) Incubate->Assess Calculate Calculate EC₅₀ Values Regression analysis Assess->Calculate

Figure 1: Experimental workflow for determining protective and curative activity of this compound against cucumber powdery mildew using cotyledon bioassay.

Translocation Studies

The systemic movement of this compound within cucumber plants can be evaluated through several experimental approaches. For translaminar translocation assessment, the adaxial (upper) surface of cucumber leaves is treated with this compound formulations, while the abaxial (lower) surface remains untreated. After application, the abaxial surface is inoculated with P. xanthii, and disease development is rated after 7-10 days of incubation [1]. Effective control on the untreated abaxial surface demonstrates translaminar movement of the active ingredient.

To evaluate transverse (acropetal) translocation, a basal leaf or specific leaf segment is treated with this compound, while upper leaves or adjacent segments remain untreated. These untreated plant parts are then inoculated with P. xanthii at various time intervals after application. The level of disease control on untreated tissues indicates the extent of systemic movement within the plant [1]. For studying root uptake and translocation, cucumber seedlings are grown in nutrient solution or treated soil containing this compound. After establishment, leaves are inoculated with P. xanthii, and disease development is assessed to determine the efficacy of root-absorbed fungicide [2] [1].

Field and Greenhouse Evaluation Protocols

Greenhouse and field trials are essential for validating the performance of this compound under realistic growing conditions. For greenhouse experiments, cucumber plants are typically grown in pots under controlled environmental conditions (20-25°C, 70-80% relative humidity). When plants reach the 2-4 true leaf stage, they are treated with this compound formulations using a calibrated sprayer, with applications timed for preventative (before inoculation) or curative (after inoculation) scenarios [1].

For naturally infected field trials, this compound is applied at various rates (typically 30-60 g a.i. ha⁻¹) to cucumber plants arranged in a randomized complete block design with appropriate replication. Applications typically begin when first powdery mildew symptoms appear and continue at 7-14 day intervals depending on disease pressure. Disease assessment is performed at regular intervals using standardized rating scales (e.g., 0-100% leaf area affected), and yield parameters may be measured at harvest maturity. All experiments should include untreated controls and reference fungicide treatments for comparative purposes [3] [1].

Resistance Management and Molecular Mechanisms

Resistance Risk Assessment

The resistance risk associated with this compound must be carefully considered within the context of powdery mildew management. As an SDHI fungicide with a single-site mode of action, this compound theoretically carries a moderate to high resistance risk according to FRAC (Fungicide Resistance Action Committee) classifications. This is particularly relevant given that powdery mildew fungi are considered high-risk pathogens known for their ability to develop resistance to several chemical classes within a few years [4]. However, current evidence suggests that no cross-resistance exists between this compound and other fungicide classes such as triazoles and strobilurins, potentially making it a valuable anti-resistance tool when used in rotation [1].

Research on other fungicide classes provides important insights into resistance development patterns. Studies with QoI fungicides like ZJ0712 have demonstrated that resistant P. xanthii isolates can emerge after 9 successive applications under greenhouse conditions, with resistance factors exceeding 180-fold [5]. These resistant isolates often maintain normal pathogenicity and can compete effectively with wild-type populations, even in the absence of fungicide selection pressure [5]. While similar comprehensive resistance studies for this compound specifically are limited in the available literature, the documented behavior of powdery mildew to other single-site fungicides underscores the importance of proactive resistance management.

Molecular Mechanisms and Monitoring

The primary mechanism of action of this compound involves inhibition of succinate dehydrogenase in mitochondrial complex II, disrupting cellular respiration in fungal pathogens [4] [1]. While specific resistance mutations in P. xanthii to this compound have not been extensively characterized in the available literature, resistance to SDHI fungicides in other fungal pathogens typically involves point mutations in the target enzyme genes (sdhB, sdhC, sdhD), leading to reduced binding affinity [4].

For resistance monitoring, baseline sensitivity data established through studies on Sclerotinia sclerotiorum (mean EC₅₀ value of 0.039 ± 0.002 μg mL⁻¹) can serve as a reference for detecting shifts in pathogen sensitivity [3]. Regular sensitivity monitoring of field populations through leaf disc assays or similar bioassays is recommended to detect any reduction in efficacy early. Molecular detection methods, such as PCR-based assays for specific target-site mutations, can be developed once resistance mechanisms are characterized, enabling more efficient screening of field populations [5].

G Start Start Resistance Management Monitor Regular Sensitivity Monitoring Leaf disc assays EC₅₀ determination Start->Monitor Rotate Rotate Fungicide Modes of Action Mix or alternate with non-SDHI fungicides Monitor->Rotate Limit Limit Application Frequency Max 2-3 applications per season Follow label rates Rotate->Limit Integrate Integrate Non-Chemical Methods Resistant varieties Cultural controls Limit->Integrate Detect Resistance Detection Integrate->Detect Molecular Molecular Analysis Target-site mutation screening Detect->Molecular Action Implement Corrective Actions Switch to alternative chemistries Adjust management practices Molecular->Action

Figure 2: Integrated resistance management strategy for this compound in cucumber powdery mildew control programs.

Application Recommendations and Integration Strategies

Practical Usage Guidelines

For optimal control of cucumber powdery mildew, this compound should be applied preventatively or at the very early disease stages when first signs of white powdery colonies appear on leaf surfaces. Recommended application rates for field-grown cucumbers range from 30 to 60 g a.i. ha⁻¹ (grams active ingredient per hectare), with the higher rate appropriate under high disease pressure or favorable environmental conditions [1]. Applications should be made using hydraulic sprayers equipped with hollow cone or flat fan nozzles that provide thorough coverage of both upper and lower leaf surfaces, as translaminar movement is a key feature of this compound's efficacy.

The extended persistence of this compound allows for application intervals of 14-21 days under moderate disease pressure, compared to 7-10 days for many conventional fungicides [1]. However, application frequency should be adjusted based on disease monitoring, environmental conditions, and cucumber variety susceptibility. To minimize resistance development, no more than 2-3 sequential applications of this compound should be made before switching to an alternative mode-of-action fungicide. Applications should avoid periods of high temperature stress (>90°F) or when plants are under moisture stress to maximize efficacy and minimize potential phytotoxicity.

Integration with Other Management Approaches

Effective management of cucumber powdery mildew requires an integrated approach that combines this compound with other control strategies. Where available, resistant cucumber varieties should be prioritized, as they significantly reduce disease pressure and fungicide requirements. Numerous pickle and slicer cucumber varieties with resistance to powdery mildew are commercially available, including 'Dasher II F1', 'Marketmore 97', 'Diva F1', and 'Stonewall F1' [6].

Cultural practices play a crucial role in reducing initial inoculum and creating environments less favorable for disease development. These include implementing a 2-3 year crop rotation with non-cucurbit crops, avoiding dense plantings that limit air circulation, and positioning plantings to maximize sunlight exposure [6]. Sanitation measures such as removing crop debris and volunteer plants that can harbor overwintering inoculum further contribute to integrated disease management.

When incorporating this compound into a fungicide rotation program, effective partners include contact fungicides with multi-site activity (e.g., chlorothalonil) and biological control products (e.g., Bacillus subtilis strains), which pose minimal resistance risk. The combination of different modes of action, whether through rotation or tank-mixing, significantly reduces the selection pressure for resistant pathogen biotypes and prolongs the effective lifespan of all fungicides in the management program [4] [6].

References

Interaction of SDHI Fungicides with Human Drug Transporters

Author: Smolecule Technical Support Team. Date: February 2026

A 2024 study investigated the effects of 15 different Succinate Dehydrogenase Inhibitor (SDHI) fungicides on the activities of key human drug transporters [1]. Although isopyrazam was not among the specific compounds tested, the findings for other SDHIs provide crucial insights for assessing potential risks and designing metabolism studies.

The table below summarizes the key inhibitory effects of the most potent SDHIs identified in the study:

Fungicide Inhibited Transporter Inhibition Data (IC₅₀) Impact on Endogenous Compound
Benzovindiflupyr OAT3; BCRP IC₅₀ = 1.0 μM (OAT3); 3.9 μM (BCRP) Reduced transport of estrone-3-sulfate (OAT3 substrate) [1].
Bixafen OAT3 IC₅₀ = 1.1 μM Reduced transport of estrone-3-sulfate (OAT3 substrate) [1].
Fluxapyroxad OAT3 IC₅₀ = 1.3 μM Reduced transport of estrone-3-sulfate (OAT3 substrate) [1].
Pydiflumetofen OAT3; OCT2 IC₅₀ = 1.2 μM (OAT3); 2.0 μM (OCT2) Reduced transport of estrone-3-sulfate (OAT3 substrate) [1].
Sedaxane OAT3 IC₅₀ = 3.9 μM Predicted to inhibit OAT3 activity in vivo at ADI exposure levels; reduced transport of estrone-3-sulfate [1].

The core implication is that some SDHI fungicides can potently inhibit key human drug transporters like OAT3, which play a critical role in eliminating endogenous substances and toxins [1]. This suggests a potential mechanism for toxic consequences or drug interactions, highlighting a crucial area for investigation in livestock metabolism studies.

Proposed Experimental Protocol for Transporter Inhibition

The following protocol is adapted from the methodologies underlying the findings in the searched literature and can serve as a template for investigating this compound.

Aim

To determine if this compound, or its metabolites from a livestock metabolism study, inhibits the activity of key drug transporters (e.g., OAT3, OCT2, BCRP).

Materials and Reagents
  • Test Compound: this compound (and its isolated metabolites from in vivo studies).
  • Cell Model: Mammalian cell lines (e.g., HEK293) stably overexpressing human or livestock-specific transporters (OAT3, OCT2, OATP1B1, OATP1B3, BCRP, P-gp, MATE1, MATE2-K).
  • Control Substrates & Inhibitors:
    • OAT3: Substrate: [³H]-Estrone-3-sulfate. Positive control: Probenecid.
    • OCT2: Substrate: [¹⁴C]-Metformin. Positive control: Cimetidine.
    • BCRP: Substrate: [³H]-Estradiol-17β-D-glucuronide. Positive control: Ko143.
  • Buffers: Uptake buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
Methodology
  • Cell Culture: Maintain transporter-overexpressing cells and control cells under standard conditions.
  • Inhibition Assay (Uptake Study):
    • Seed cells in 24-well plates until they form a confluent monolayer.
    • On the day of the experiment, wash the cells with pre-warmed uptake buffer.
    • Pre-incubation: Incubate cells with various concentrations of this compound (or its metabolites) dissolved in buffer (e.g., 0.1-10 µM) for 15-20 minutes.
    • Uptake Phase: Replace the solution with a new one containing both the test compound (at the same concentrations) and a known concentration of the radiolabeled probe substrate (e.g., [³H]-Estrone-3-sulfate for OAT3).
    • Incubate for a specific time (e.g., 2-5 minutes) at 37°C.
    • Termination: Stop the uptake by adding ice-cold buffer and washing the cells multiple times.
    • Lysate and Analyze: Lyse the cells and measure the accumulated radioactivity in the lysate using a scintillation counter.
  • Data Analysis:
    • Calculate the uptake rate of the probe substrate in the presence and absence of this compound.
    • Plot % inhibition versus the logarithm of the inhibitor concentration to determine the IC₅₀ value (concentration causing 50% inhibition).

Experimental Workflow for Livestock Metabolism Assessment

The following diagram outlines a comprehensive workflow for a livestock metabolism and transporter interaction study, integrating the protocol above.

cluster_0 In Vitro Transporter Assay Details Start Study Initiation InVivo In Vivo Livestock Study (Administer this compound) Start->InVivo SampleCollect Sample Collection (Plasma, Urine, Bile, Feces) InVivo->SampleCollect MetaID Metabolite Identification & Isolation (LC-MS/MS) SampleCollect->MetaID TransporterAssay In Vitro Transporter Inhibition Assay MetaID->TransporterAssay DataInt Data Integration & Risk Assessment TransporterAssay->DataInt T1 1. Cell Preparation (Transfected cell lines) End Report & Conclusions DataInt->End T2 2. Pre-incubation with test compound T1->T2 T3 3. Uptake Phase (Add probe substrate) T2->T3 T4 4. Terminate & Measure Accumulated substrate T3->T4

Important Limitations and Future Directions

  • No Direct Data on this compound: The primary limitation is the absence of specific metabolism or transporter data for this compound in livestock or humans [1].
  • Extrapolation from Structural Analogs: The findings for fungicides like bixafen and sedaxane are used to highlight potential risks and mechanistic pathways for the entire SDHI class [1].
  • Need for Species-Specific Models: The proposed protocol uses human transporters. For accurate livestock assessment, studies should ideally be conducted with cell models expressing transporters from the relevant species (e.g., bovine, porcine, avian).

References

isopyrazam resistance management strategies

Author: Smolecule Technical Support Team. Date: February 2026

Isopyrazam Resistance: FAQ for Researchers

The following table addresses key technical questions relevant to research and development.

Question Evidence-Based Answer & Key Data Source / Citation
What is the resistance risk for Rhizoctonia solani to this compound? Risk is assessed as low to moderate. Laboratory-generated resistant mutants show reduced fitness (slower growth, lower pathogenicity). [1] [2]
What are the known molecular mechanisms of resistance? Target-site mutations in the Succinate Dehydrogenase (SDH) complex. Key mutations include SDHB-H249L (moderate resistance) and a novel SDHC-I78F (moderate to high resistance). [1] [2] [3]
Is there cross-resistance with other fungicides? Yes, positive cross-resistance exists with other SDHI fungicides like thifluzamide. No cross-resistance was found with non-SDHI fungicides (e.g., prochloraz, tebuconazole, azoxystrobin). [1] [2]
What is the baseline sensitivity of R. solani to this compound? In a study of 113 isolates, the average EC₅₀ was 0.0101 ± 0.0064 μg/mL, with a range of 0.0018 to 0.0336 μg/mL. The baseline sensitivity curve is unimodal. [1] [2]

Experimental Protocol: Baseline Sensitivity and Mutant Generation

The workflow below outlines a key methodology for assessing resistance risk, based on published research [1] [2] [3].

start Start: Fungal Collection sens Establish Baseline Sensitivity • Determine EC₅₀ values • Analyze distribution (unimodal curve) start->sens mut Generate Resistant Mutants • UV mutagenesis • Fungicide selection pressure sens->mut char Characterize Mutants mut->char fit Fitness Cost Assay • Mycelial growth rate • Pathogenicity test • Biomass production char->fit cross Cross-Resistance Assay • Test other SDHIs (e.g., thifluzamide) • Test non-SDHI fungicides char->cross mech Resistance Mechanism Analysis • Sequence SDH subunits (B, C, D) • Molecular docking studies char->mech

Practical Resistance Management Strategies

For researchers designing field trials or developing application guidelines, the following integrated strategies are recommended to delay resistance development [1] [4]:

  • Fungicide Rotation: Rotate this compound with fungicides from different FRAC groups that have no cross-resistance. Effective options include:
    • Demethylation Inhibitors (DMI / FRAC Code 3): e.g., Prochloraz, Tebuconazole [1].
    • Quinone outside Inhibitors (QoI / FRAC Code 11): e.g., Azoxystrobin [1].
    • Methyl Benzimidazole Carbamates (MBC / FRAC Code 1): e.g., Carbendazim [1].
  • Use of Mixtures: Combine this compound with a partner fungicide from a different mode-of-action group. This can provide multiple, simultaneous targets for the pathogen and reduce the selection pressure for resistant mutants.
  • Pathogen & Resistance Monitoring: Continuously monitor field populations for shifts in sensitivity and the emergence of known SDH mutations to inform management decisions.

References

reduced sensitivity isopyrazam field populations

Author: Smolecule Technical Support Team. Date: February 2026

FAQ: Isopyrazam Sensitivity and Resistance

Here are answers to common questions that researchers might have regarding this compound sensitivity in field populations.

  • Q1: What is the baseline sensitivity of fungal pathogens to this compound? Establishing a baseline sensitivity is crucial for monitoring future shifts in pathogen populations. The following table summarizes baseline data for two key pathogens from recent studies.
Pathogen Number of Isolates EC₅₀ Range (µg/mL) Mean EC₅₀ (µg/mL) Citation
Sclerotinia sclerotiorum 178 Not Reported 0.039 [1]
Rhizoctonia solani 113 0.0018 - 0.0336 0.0101 [2]
  • Q2: What is the assessed risk of resistance development to this compound in the field? The risk is currently considered low to moderate [2]. Studies on Rhizoctonia solani indicate that while resistant mutants can be generated in a laboratory, they often show reduced fitness. This includes slower mycelial growth and decreased pathogenicity, which disadvantages them in competition with wild-type strains in the field [2].

  • Q3: What are the known mechanisms for reduced sensitivity to this compound? Reduced sensitivity has been linked to two primary mechanisms:

    • Target-Site Mutations: Specific point mutations in the genes encoding the succinate dehydrogenase (SDH) enzyme complex. The known mutations are summarized in the table below.
    • Non-Target Site Resistance: Some field isolates of Zymoseptoria tritici have shown strong resistance to fluopyram and isofetamid (SDHIs with similar structures to this compound) without any mutations in the SdhB, C, or D subunits. This suggests an alternative mechanism, such as enhanced efflux or metabolic degradation [3].
Fungal Pathogen Affected SDH Subunit Amino Acid Substitution Resistance Level Citation
Rhizoctonia solani SDH-B H249L Moderate [2]
Rhizoctonia solani SDH-C I78F Moderate to High [2]
  • Q4: Is there cross-resistance between this compound and other fungicides? Yes, positive cross-resistance is observed with other SDHI fungicides, particularly those with similar chemical structures. A strong cross-resistance relationship exists between this compound and thifluzamide [2]. However, no cross-resistance is observed with fungicides from other chemical groups, such as prochloraz (DMI), tebuconazole (DMI), carbendazim (MBC), azoxystrobin (QoI), and jinggangmycin [2]. This makes these groups excellent candidates for rotation or mixture programs.

Experimental Protocols for Monitoring Sensitivity

Here is a detailed methodology for establishing a baseline sensitivity profile, a fundamental assay for any resistance monitoring program.

Protocol: Determining the Effective Concentration (EC₅₀) of this compound

This protocol is adapted from standard microtiter plate sensitivity tests used in recent studies [1] [3].

1. Principle The EC₅₀ value represents the concentration of this compound required to inhibit mycelial growth by 50% compared to an untreated control. This quantitative measure is used to track shifts in pathogen sensitivity.

2. Materials

  • Fungal Isolates: Collect a large number of isolates (e.g., >100) from fields with no history of SDHI fungicide exposure to establish a baseline [1].
  • Fungicide Stock: Prepare a 10 mg/mL analytical grade this compound solution in dimethyl sulfoxide (DMSO) and store at -20°C [3].
  • Culture Medium: Sabouraud dextrose broth or potato dextrose agar (PDA) [1] [3].
  • Equipment: Flat-bottomed 96-well microtiter plates, incubator.

3. Procedure 1. Prepare Fungicide Dilutions: Serially dilute the this compound stock solution in the culture medium to create a range of concentrations (e.g., 0.001 µg/mL to 1.0 µg/mL). Include a control well with only DMSO. 2. Prepare Inoculum: Harvest spores or mycelial fragments from fresh, young cultures and suspend them in sterile liquid medium. Adjust the spore concentration to a standardized density (e.g., 10⁴ spores/mL). 3. Inoculate Plates: Dispense 100 µL of each fungicide concentration into the wells of the microtiter plate. Then, add 100 µL of the fungal inoculum suspension to each well. 4. Incubate: Seal the plates and incubate them at the optimal temperature for the pathogen (e.g., 15°C for Z. tritici [3]) for a predetermined time (e.g., 7 days). 5. Measure Growth: Measure the fungal growth in each well. For mycelial growth, this can be done by measuring optical density or by directly measuring the colony diameter on agar plates. 6. Calculate Inhibition: Calculate the percentage of growth inhibition for each concentration relative to the control. 7. Analyze Data: Use statistical software (e.g., R, SPSS) to fit a regression model (logistic or probit) between the fungicide concentration and growth inhibition. The EC₅₀ is derived from this curve.

The logical workflow of this protocol can be visualized as follows:

start Start: Prepare Fungicide & Inoculum step1 Prepare serial dilutions of this compound in medium start->step1 step3 Inoculate 96-well plate with fungicide and spores step1->step3 step2 Standardize fungal spore concentration step2->step3 step4 Incubate plates at optimal temperature step3->step4 step5 Measure fungal growth (optical density or colony size) step4->step5 step6 Calculate % growth inhibition vs. control step5->step6 step7 Fit regression curve and derive EC₅₀ value step6->step7 end End: Record and Analyze Baseline step7->end

Diagram of Key Resistance Mechanisms

To aid in understanding the molecular basis of resistance, the following diagram illustrates the two primary mechanisms by which fungi can develop reduced sensitivity to this compound.

Title: SDHI Fungicide Resistance Mechanisms

cluster_normal Normal Sensitivity cluster_target Target-Site Resistance cluster_nontarget Non-Target Site Resistance NormalCell Fungal Cell Mitochondrion NormalSDH Succinate Dehydrogenase (SDH) Complex II NormalCell->NormalSDH NormalIso This compound NormalBind Binding Normal NormalIso->NormalBind  Inhibits NormalBind->NormalSDH MutantCell Fungal Cell Mitochondrion MutantSDH Mutated SDH (e.g., SDH-C I78F) MutantCell->MutantSDH MutantIso This compound NoBind Reduced Binding MutantIso->NoBind  Fails to Inhibit NoBind->MutantSDH NTS_Cell Fungal Cell Mitochondrion NTS_SDH Succinate Dehydrogenase (SDH) NTS_Cell->NTS_SDH NTS_Iso This compound EffluxPump Efflux Pump Activation NTS_Iso->EffluxPump  Actively  Exported EffluxPump->NTS_SDH

Management and Best Practices

To manage resistance risk, adhere to the following strategies endorsed by the Fungicide Resistance Action Committee (FRAC):

  • Use in Mixtures: Always apply this compound in a tank mixture with a fungicide from a different, non-cross-resistant chemical class (e.g., a Demethylation Inhibitor - DMI) [4].
  • Rotate Modes of Action: Avoid consecutive applications of SDHI fungicides. Rotate with chemical groups from other FRAC codes [2].
  • Monitor Field Populations: Regularly conduct baseline sensitivity assays on field populations to detect any significant shifts in EC₅₀ values early [1].

References

Frequently Asked Questions: Bacterial Degradation of Isopyrazam

Author: Smolecule Technical Support Team. Date: February 2026

Here are answers to common questions based on the current literature:

  • Q1: Which bacterial strains are most effective for degrading isopyrazam? A: Research has identified two highly effective bacterial strains. Under controlled conditions over 35 days, Pseudomonas syringae degraded 86% of an initial this compound concentration (10 mg/L), while Xanthomonas axonopodis degraded 80% [1]. The performance data for all tested strains is summarized in the table below.

  • Q2: What are the main metabolites produced during bacterial degradation? A: Bacterial degradation of this compound, particularly by P. syringae and X. axonopodis, leads to the formation of several intermediate metabolites. Analysis via gas chromatography-mass spectroscopy (GC-MS) has identified compounds including 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid and 3-difluoromethyl-1H-pyrazole-4-carboxylic acid [1].

  • Q3: Does exposure to light affect the bacterial degradation process? A: Yes, environmental conditions are critical. Studies performed in water-sediment systems show that incubation under non-UV light-dark cycles significantly accelerates this compound degradation compared to dark conditions. This suggests that phototrophic communities may work alongside heterotrophic bacteria to metabolize the fungicide, and that degradation rates can vary seasonally in illuminated systems [2].

Bacterial Strain Performance Data

The following table summarizes the degradation efficiency and calculated half-lives of various microbial strains when exposed to an initial this compound concentration of 10 mg/L over a 35-day period [1].

Bacterial Strain Degradation Rate (%) Half-life (Days)
Pseudomonas syringae 86% 21.0
Xanthomonas axonopodis 80% 28.1
Aspergillus flavus 18% 32.6
Aspergillus niger 21% 39.6
Aspergillus terreus 11% 56.8
Aspergillus fumigatus 21% 40.7
Penicillium chrysogenum 18% 44.7

Standard Experimental Protocol for this compound Biodegradation Assay

This protocol is adapted from research methods used to evaluate this compound biodegradation by pure bacterial strains [1].

1. Reagent and Culture Preparation

  • Stock Solution: Prepare a stock solution of this compound, for example, at 10 mg/L in a suitable solvent [1].
  • Microbial Suspension: Grow your chosen bacterial strain (e.g., Pseudomonas syringae or Xanthomonas axonopodis) in a nutrient broth. Harvest the cells and suspend them in a sterile buffer or minimal salt medium to create a standardized microbial suspension for the assay [1].

2. Experimental Setup and Incubation

  • Combine the this compound stock solution with the microbial suspension in your test vessels (e.g., flasks or microcosms) to achieve the desired initial concentration [1].
  • Include control experiments such as:
    • Sterile Control: this compound solution with no bacterial inoculum (to monitor for abiotic degradation).
    • Killed-Cell Control: this compound solution with a heat-killed bacterial suspension.
  • Incubate the test systems under defined conditions (e.g., temperature, shaking). Consider testing under both dark conditions (as in standard OECD tests) and non-UV light-dark cycles to investigate the impact of light [1] [2].

3. Monitoring and Analysis

  • Monitor the assays over a predetermined period (e.g., 35 days) [1].
  • Quantitative Analysis: Use UV-visible spectrophotometry to track the quantitative disappearance of this compound over time [1].
  • Qualitative Analysis: Use Gas Chromatography-Mass Spectrometry (GC-MS) to identify intermediate metabolites formed during biodegradation [1].

Bacterial Degradation Pathway of this compound

The diagram below illustrates the key steps in the bacterial degradation of this compound, from setup to metabolite identification.

Troubleshooting Guide

  • Problem: Low or No Degradation Observed

    • Solution: Verify the viability and metabolic activity of your bacterial inoculum. Ensure you are using a strain known for its degradative capability, like P. syringae. Re-run your sterile and killed-cell controls to confirm that the loss of this compound is due to biological activity [1].
  • Problem: High Variability in Degradation Rates Between Replicates

    • Solution: Standardize your inoculum preparation to ensure a consistent cell density and physiological state across all replicates. If performing experiments under light, ensure that all vessels receive uniform and consistent illumination, as light is a major factor causing seasonal variation in degradation rates [2].
  • Problem: Inability to Detect Expected Metabolites

    • Solution: Confirm the settings and calibration of your GC-MS instrument. The metabolites 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid and 3-difluoromethyl-1H-pyrazole-4-carboxylic acid are key indicators of the pathway; optimize your sample extraction and derivatization procedures for these specific compounds [1].

References

isopyrazam half-life extension soil

Author: Smolecule Technical Support Team. Date: February 2026

Isopyrazam Soil Degradation Data

Property Value / Description Notes / Experimental Context

| Reported Soil Half-Lives | Cinnamon soil: 82.2 days [1] | • Degradation Kinetics: Fitted to a first-order kinetic model. • Soil Properties: Variation due to differences in soil pH, organic matter, and microbial communities [1]. | | | Red soil: 141.7 days [1] | | | | Black soil: 120.3 days [1] | | | Transformation Products (TPs) | 6 TPs identified in vitro with Bacillus sp. A01; 3 also found in soil [1] | | | Key TP & Ecotoxicity | 3-(difluoromethyl)-N-(9-(2-hydroxypropan-2-yl)-1,2,3,4-tetrahydro-1,4-methanonaphthalen-6-yl)-1-methyl-1H-pyrazole-4-carboxamide [1] | • Test Organism: Chlorella pyrenoidosa (green algae). • Toxicity: This TP exhibited an EC50 value 40 times higher than the parent this compound, indicating significantly increased acute toxicity [1]. | | Primary Degradation Pathways | Microbial-mediated hydroxylation, epoxidation, and dehydration [1] | • Key Mechanism: Cytochrome P450 enzymes play a major role in the initial oxidation steps [1]. |

Experimental Protocols for Soil Degradation Studies

Here are detailed methodologies for key experiments, as cited in the research.

1. Soil Degradation Kinetics [1]

  • Soil Preparation: Use soils with distinct properties (e.g., cinnamon, red, black). Sieve (2 mm) and adjust moisture content to a predetermined percentage of their water-holding capacity. Pre-incubate to stabilize microbial activity.
  • Treatment: Fortify soil samples with a known concentration of this compound (e.g., from an acetone stock solution). Mix thoroughly and allow the solvent to evaporate.
  • Incubation: Maintain treated soils in the dark at a constant temperature (e.g., 25°C). Monitor moisture levels throughout.
  • Sampling & Analysis: Collect triplicate soil samples at regular time intervals. Extract residual this compound and its transformation products with an organic solvent (e.g., acetonitrile). Analyze extracts using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
  • Data Processing: Plot the residual concentration of this compound over time. Calculate the degradation half-life (DT₅₀) using a first-order kinetic model: C_t = C_0 * e^(-kt), where DT₅₀ = ln(2)/k.

2. Isolation and Incubation of Degrading Bacteria [1]

  • Enrichment & Isolation: Use soil samples with a history of this compound exposure as an inoculum in a minimal salt medium with this compound as the sole carbon source. After successive transfers, streak onto solid LB (Luria-Bertani) agar plates to isolate pure colonies.
  • Degradation Assay: Inoculate the isolated strain (e.g., Bacillus sp. A01) into an LB broth. Spike the medium with this compound (e.g., 10 mg/L). Incubate on a shaker at a controlled temperature (e.g., 30°C).
  • Analysis: Monitor the degradation over time (e.g., 6 days) by analyzing culture samples using LC-MS/MS to quantify this compound depletion and identify transformation products.

3. Investigating the Role of Cytochrome P450 [1]

  • Enzyme Inhibition: In the bacterial degradation assay, include a treatment group with a cytochrome P450 inhibitor (e.g., 1-aminobenzotriazole).
  • Comparative Analysis: Compare the degradation profile and the formation of oxidized transformation products (like the hydroxy-TP) between the inhibited and non-inhibited groups. A significant reduction in the production of oxidized TPs in the inhibited group confirms the involvement of cytochrome P450 enzymes.

The following diagram illustrates the core experimental workflow for determining the soil half-life of this compound, integrating the key protocols described above.

Start Start Soil Study SoilPrep Soil Preparation (Sieve, Moisturize, Pre-incubate) Start->SoilPrep Treatment Soil Treatment (Fortify with this compound) SoilPrep->Treatment Incubation Controlled Incubation (Dark, Constant Temperature) Treatment->Incubation Sampling Systematic Sampling (Over Time, in Triplicate) Incubation->Sampling Analysis LC-MS/MS Analysis (Extract & Quantify Residues) Sampling->Analysis Kinetics Data Modeling (Fit First-Order Kinetics) Analysis->Kinetics Result Calculate Half-Life (DT₅₀) Kinetics->Result

Frequently Asked Questions (FAQs)

Q1: Why does the half-life of this compound vary so significantly between different soils? A1: The half-life is highly dependent on soil-specific properties. The primary driver is the composition and activity of the soil's microbial community, as specific bacteria are responsible for its breakdown. Soil pH, organic matter content, and texture also influence the availability of this compound to microbes and its adsorption, thereby affecting the degradation rate [1].

Q2: What is the significance of the transformation products identified? A2: Identifying transformation products is critical for a complete environmental risk assessment. Some products can be more toxic than the parent compound. For this compound, one hydroxylated transformation product has been shown to be 40 times more acutely toxic to green algae, highlighting that initial degradation does not necessarily mean de-toxification [1].

Q3: What are the best practices for studying the microbial degradation mechanism? A3: A combination of approaches is most effective:

  • Isolation: Use enrichment cultures to isolate specific degrading bacteria from pre-exposed soils [1].
  • Pathway Elucidation: Use advanced instrumentation like LC-MS/MS to identify transformation products and propose degradation pathways [1].
  • Mechanistic Confirmation: Employ enzyme inhibition studies (e.g., with cytochrome P450 inhibitors) to confirm the role of specific enzymes in the initial breakdown steps [1].

References

isopyrazam metabolite identification groundwater

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: What is the critical metabolite of concern for groundwater?

    • A1: The primary metabolite of concern is CSCD459488 [1]. The confirmatory data submitted to the European Food Safety Authority (EFSA) could not establish the non-relevance of this metabolite for groundwater, as it exceeds the permitted concentration of 0.1 μg/L in all modeled scenarios [1].
  • Q2: What is the regulatory status of isopyrazam in the EU?

    • A2: this compound is not approved for use in the European Union [2]. This is due to the unresolved issue with metabolite CSCD459488 and a 2020 classification by the European Chemicals Agency concluding that this compound is toxic for reproduction (Category 1B) and carcinogenic (Category 2) [1].
  • Q3: How is this compound metabolized in the environment?

    • A3: Recent studies show that microbial degradation, mediated by bacteria like Bacillus sp. A01, is a key transformation pathway in soil [3]. The main metabolic pathways involve hydroxylation, epoxidation, and dehydration, leading to at least six different transformation products [3].
  • Q4: Are the transformation products a cause for concern?

    • A4: Yes. Research indicates that some transformation products can exhibit higher ecotoxicity than the parent compound. For example, one identified transformation product showed 40 times higher acute toxicity to the algae Chlorella pyrenoidosa [3].

Troubleshooting Guide: Common Experimental Issues

  • Problem 1: Inconsistent Recovery Rates in Residue Analysis

    • Potential Cause: Degradation of analytes during sample storage.
    • Solution: Ensure samples are stored at -20 °C and analyze them promptly. Studies have shown that this compound isomers and their metabolites are stable in tomato matrices for up to 36 weeks at this temperature, with maximum degradation rates of 16% [4].
  • Problem 2: Complex Separation of Isomers and Metabolites

    • Potential Cause: Inadequate chromatographic resolution.
    • Solution: Employ an UPLC-MS/MS method. A published protocol using this technique effectively separated the syn- and anti- isomers of this compound and their metabolites (syn545364 and syn545449) with excellent linearity (R² = 0.999) and recovery rates of 92-107% [4].
  • Problem 3: Slow Degradation in Laboratory Soil Studies

    • Potential Cause: Low microbial activity in the soil sample.
    • Solution: Consider inoculating with a known degrading bacterium like Bacillus sp. A01. This strain has been shown to degrade over 72% of this compound in a medium within 6 days [3]. Also, note that degradation is soil-type dependent, with half-lives ranging from 82.2 days in cinnamon soil to 141.7 days in red soil [3].

Experimental Data Summary

Here is a summary of key quantitative data from recent studies to assist in your experimental planning and comparison.

Table 1: Dissipation Kinetics of this compound in Different Soils [3]

Soil Type Half-life (Days)
Cinnamon Soil 82.2
Black Soil 120.3
Red Soil 141.7

Table 2: Analytical Method Performance for this compound in Tomato and Soil [4]

Parameter Value / Range
Linear Range 0.005 - 5 mg/L
Recovery 92.0 - 107%
Relative Standard Deviation (RSD) < 9.40%
Limit of Detection (LOD) 6.88 × 10⁻⁵ to 2.70 × 10⁻⁴ mg/kg
Limit of Quantification (LOQ) 2.20 × 10⁻⁴ to 9.20 × 10⁻⁴ mg/kg

Detailed Experimental Protocols

Protocol 1: Residue Analysis in Plant and Soil Matrices using UPLC-MS/MS [4]

This method is suitable for determining this compound isomers and their metabolites.

  • Extraction: Extract the homogenized sample (tomato or soil) with an appropriate solvent (e.g., acetonitrile).
  • Clean-up: Purify the extract using a dispersive solid-phase cleanup (d-SPE) sorbent.
  • Instrumental Analysis:
    • Chromatography: Use an UPLC system with a C18 reverse-phase column. A gradient elution program with water and methanol (or acetonitrile) as mobile phases is recommended for optimal separation.
    • Detection: Utilize tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode for high sensitivity and selectivity.
  • Validation: Validate the method by determining the linearity, recovery, precision (RSD), LOD, and LOQ as shown in Table 2.

Protocol 2: Investigating Soil Degradation Pathways [3]

This protocol outlines an approach to study the microbial degradation of this compound.

  • Soil Incubation: Fortify different types of soil (e.g., cinnamon, red, black) with this compound at a relevant concentration and incubate under controlled conditions (e.g., 25°C, in the dark).
  • Kinetics Sampling: Periodically collect soil subsamples to analyze the remaining concentration of this compound and the formation of transformation products. This data is used to calculate dissipation half-lives.
  • Microbial Isolation: Isplicate degrading microorganisms from the soil using enrichment culture techniques with this compound as the primary carbon source.
  • Pathway Elucidation: Identify transformation products via LC-MS/MS. To probe the mechanism, use inhibitors (e.g., cytochrome P450 inhibitors) to block specific enzymatic pathways and observe changes in the metabolite profile.

Experimental Workflow and Metabolic Pathway

The following diagrams, created using Graphviz, illustrate the core experimental workflow and the identified metabolic pathways for this compound.

G This compound Soil Degradation Workflow Start Start: Soil Experiment A Soil Fortification with this compound Start->A B Controlled Incubation (Dark, 25°C) A->B C Sampling at Time Intervals B->C D UPLC-MS/MS Analysis C->D E Data Processing & Analysis D->E F Identify TPs and Calculate Half-life E->F End Report Findings F->End

G This compound Metabolic Pathways in Soil Parent This compound (Parent Compound) TP1 Oxidized Products (via Cytochrome P450) Parent->TP1 Microbial Oxidation TP2 Hydroxylated Metabolites Parent->TP2 Hydroxylation TP3 Epoxidation Products Parent->TP3 Epoxidation Critical CSCD459488 (Groundwater Concern) TP1->Critical Identified in EU Review [1] TP4 Dehydration Products TP2->TP4 Dehydration AlgalToxic Other TPs (High Algal Toxicity) TP2->AlgalToxic 40x Higher Toxicity [3]

References

FAQ: Managing Isopyrazam-Resistant Fungal Isolates

Author: Smolecule Technical Support Team. Date: February 2026

Q1: What is the resistance risk for isopyrazam in the field? The field resistance risk for this compound is currently considered low to moderate. A 2025 study on Rhizoctonia solani found no natural resistance in the sampled population, and induced resistant mutants showed reduced biological fitness, hindering their competitiveness in the field [1].

Q2: What are the known molecular mechanisms of resistance to this compound? Resistance in Rhizoctonia solani has been linked to point mutations in the genes encoding the succinate dehydrogenase (SDH) complex, the target of SDHI fungicides like this compound [1]. The identified mutations are:

  • SDHB-H249L: Leads to a moderate level of resistance [1].
  • SDHC-I78F: A novel mutation observed in moderately to highly resistant mutants [1].

These mutations reduce the binding affinity of this compound to its target site [1].

Q3: Is there cross-resistance between this compound and other fungicides? Studies indicate a positive cross-resistance relationship with other SDHI fungicides [1]. However, no cross-resistance was observed with fungicides from other chemical groups [1].

Q4: How can the development of resistance be managed? Implementing robust anti-resistance strategies is crucial [2] [1]. The core principle is to use fungicides with different modes of action:

  • Rotate or mix this compound with non-SDHI fungicides [1].
  • Avoid consecutive applications of SDHI fungicides [2].

Experimental Data & Protocols

The following table summarizes quantitative data from a study on Rhizoctonia solani's response to this compound [1].

Parameter Details
Fungicide Class Succinate Dehydrogenase Inhibitor (SDHI) [1].
Pathogen Studied Rhizoctonia solani [1].
Baseline Sensitivity (EC₅₀) 0.0018 - 0.0336 µg/mL (Average: 0.0101 µg/mL) [1].
Resistance Risk Level Low to Moderate [1].
Induced Mutants Generated via Ultraviolet (UV) mutagenesis [1].
Resistance Mutations SDHB (H249L), SDHC (I78F) [1].
Fitness Cost in Mutants Reduced mycelial growth, lower biomass, and decreased pathogenicity [1].
Cross-Resistance Positive cross-resistance with the SDHI thifluzamide. No cross-resistance with prochloraz (DMI), tebuconazole (DMI), carbendazim (MBC), azoxystrobin (QoI), or jinggangmycin [1].
Protocol 1: Assessing Fungal Sensitivity to this compound

This protocol outlines how to determine the effective concentration that inhibits 50% of mycelial growth (EC₅₀) [1].

  • Isolate Collection & Culture: Collect and isolate the target fungus from infected plant tissues. Maintain pure cultures on appropriate agar media.
  • Prepare Fungicide-Amended Media: Create a series of agar plates amended with a range of this compound concentrations (e.g., 0.001 to 1.0 µg/mL). Include a non-amended control.
  • Inoculate and Incubate: Transfer mycelial plugs from the edge of an actively growing colony to the center of each plate. Incubate at the optimal temperature for the fungus.
  • Measure Growth: After a set period, measure the diameter of the fungal colony in each treatment.
  • Calculate EC₅₀: The EC₅₀ value is the fungicide concentration that results in a 50% reduction in mycelial growth compared to the control. This is typically calculated using probit or logit analysis.
Protocol 2: Inducing and Characterizing Resistant Mutants

This method describes generating mutants in the lab to study resistance [1].

  • Mutagenesis: Expose a suspension of fungal spores or mycelial fragments to ultraviolet (UV) light. This induces random genetic mutations.
  • Selection: Plate the mutagenized suspension onto agar media amended with a discriminatory dose of this compound (e.g., 10x the EC₅₀ value).
  • Identify Mutants: Isolate any colonies that grow on the fungicide-amended medium. These are considered putative resistant mutants.
  • Characterize Mutants:
    • Resistance Level: Determine the EC₅₀ values of the mutants as described in Protocol 1.
    • Fitness Cost: Compare the mycelial growth rate, sporulation ability, and pathogenicity of the mutants to the original, sensitive (wild-type) strain.
    • Genetic Analysis: Sequence the SDH complex genes (SDHB, SDHC, SDHD) in the mutants to identify resistance-conferring mutations.

Experimental Workflow Diagram

The following diagram visualizes the key steps for inducing, selecting, and characterizing resistant fungal mutants in the laboratory.

Proactive Resistance Management

Given the confirmed cases of resistance, a proactive management strategy is essential. The core principle is to rotate fungicides with different modes of action (FRAC codes) to avoid selecting for resistant subpopulations [2] [1]. The following chart illustrates a decision pathway for designing an effective fungicide rotation program.

Fungicide Rotation Strategy A Start Fungicide Application B Used this compound (SDHI) in previous cycle? A->B C Select Non-SDHI Fungicide (e.g., DMI, QoI) B->C Yes D SDHI use is permissible but monitor efficacy B->D No E Apply Selected Fungicide and Monitor C->E D->E F Continue Anti-Resistance Rotation E->F

References

isopyrazam application timing Sclerotinia control

Author: Smolecule Technical Support Team. Date: February 2026

Isopyrazam Efficacy & Baseline Sensitivity

This compound is a succinate dehydrogenase inhibitor (SDHI) fungicide that disrupts fungal respiration [1]. Establishing baseline sensitivity is crucial for monitoring future resistance development.

Table 1: Baseline Sensitivity of Sclerotinia sclerotiorum to this compound

Isolate Source Number of Isolates Mean EC₅₀ (μg mL⁻¹) Reference
Composite (6 vegetables) 178 0.039 ± 0.002 [1] [2]
Cucumber 30 0.037 [1]
Tomato 29 0.035 [1]
Eggplant 30 0.042 [1]
Pepper 30 0.038 [1]
Kidney Bean 29 0.039 [1]
Pumpkin 30 0.041 [1]

The frequency distribution of EC₅₀ values for the 178 isolates formed a unimodal curve, indicating no natural resistance in the population at the time of the study and establishing a robust baseline for future monitoring [1] [2].

Application Guidance & Efficacy Data

While exact field application timing (e.g., growth stage) is not detailed in the available studies, the following data on performance and rate can guide trial design.

Table 2: Protective and Curative Efficacy of this compound

Application Type Concentration Target Pathogen Host Efficacy Reference
Preventative 40 μg mL⁻¹ S. sclerotiorum Detached Eggplant Leaves 100% [2]
Curative 40 μg mL⁻¹ S. sclerotiorum Detached Eggplant Leaves 87.78% [2]
Polytunnel Trial 200 g a.i. ha⁻¹ S. sclerotiorum Vegetables Significant decrease in disease incidence [2]

The activity, translocation, and persistence of this compound have been confirmed in studies on cucumber, supporting its systemic properties [1].

Resistance Management Guide

Although the risk of resistance development in S. sclerotiorum to this compound is not directly studied, research on Rhizoctonia solani provides valuable insights for risk assessment and management.

Table 3: Resistance Risk Assessment for this compound

Factor Assessment for Rhizoctonia solani Implications for S. sclerotiorum
Inherent Risk Low to moderate A similar risk level is plausible for other pathogens like S. sclerotiorum.
Resistance Mutations SDHB (H249L) and SDHC (I78F) amino acid substitutions were identified in lab mutants [3]. These mutations reduce the fungicide's affinity for its target.
Fitness Penalty Resistant mutants showed reduced mycelial growth, lower biomass, and decreased pathogenicity [3]. This may slow the spread of resistant strains in the field.
Cross-Resistance Positive cross-resistance with other SDHI thifluzamide. No cross-resistance with fungicides from other MOA groups (e.g., prochloraz, tebuconazole, carbendazim) [3]. Supports rotating SDHIs with non-SDHI fungicides.

The following diagram illustrates the relationship between resistance mechanisms and management strategies.

G Start This compound Application (SDHI Fungicide) Mutations Potential Resistance Mutations (SDHB: H249L, SDHC: I78F) Start->Mutations Mechanism Reduced Binding Affinity at Target Site Mutations->Mechanism Consequence Fitness Penalty in Mutants: Reduced Growth & Pathogenicity Mechanism->Consequence Management Resistance Management Strategies Action1 Rotate with Non-SDHI Fungicides (e.g., prochloraz, tebuconazole) Management->Action1 Action2 Monitor Population Sensitivity Against Baseline EC₅₀ Management->Action2 Action3 Use at Recommended Rates Management->Action3

Experimental Protocols for Researchers

Here are detailed methodologies for key experiments cited in the technical guide.

Protocol 1: Determining Baseline Sensitivity (Mycelial Growth Assay) This in vitro method establishes the EC₅₀ value (effective concentration that inhibits 50% of mycelial growth) [1].

  • Fungal Isolation: Collect mature sclerotia from infected crops. Surface-sterilize and place on potato dextrose agar (PDA) to obtain mycelial isolates.
  • Preparation of Fungicide-Amended Media: Dissolve technical-grade this compound in acetone to create a stock solution. Incorporate the stock solution into molten PDA to create a series of concentrations (e.g., 0, 0.0125, 0.025, 0.05, 0.1, and 0.2 μg mL⁻¹). A PDA plate with the same volume of acetone serves as the negative control.
  • Inoculation and Incubation: Transfer mycelial plugs (5 mm diameter) from the edge of actively growing colonies to the amended and control plates. Incubate in the dark at 25°C.
  • Data Collection and Analysis: Measure the diameter of the colony (minus the plug diameter) after 48 hours. Calculate the percent inhibition of mycelial growth relative to the control. Use a regression analysis of inhibition percentage against the log₁₀ of the fungicide concentration to determine the EC₅₀ value.

Protocol 2: Detached Leaf Bioassay for Protective & Curative Efficacy This method evaluates the preventative and curative activity of this compound on a plant surface [2].

  • Plant Material: Grow eggplant plants (e.g., to the 4-5 leaf stage). Select uniform, fully expanded leaves.
  • Fungicide Application:
    • For protective activity, spray the fungicide solution (e.g., 40 μg mL⁻¹) onto healthy leaves until runoff. Allow the leaves to dry.
    • For curative activity, first inoculate the leaves with a mycelial plug of S. sclerotiorum. After 12 hours, apply the fungicide.
  • Inoculation and Incubation: Place a mycelial plug (5 mm diameter) from an actively growing culture onto the center of each treated leaf. Keep the leaves in a humid chamber at 25°C with a 12-hour photoperiod.
  • Disease Assessment: Measure the necrotic lesion diameter on each leaf 48 hours after inoculation. Calculate the control efficacy using the formula: (1 - (Lesion diameter in treatment / Lesion diameter in control)) × 100%.

Frequently Asked Questions (FAQs)

Q1: What is the recommended application rate for this compound to control Sclerotinia stem rot in vegetables? Based on polytunnel trials, an application rate of 200 grams of active ingredient per hectare (g a.i. ha⁻¹) significantly reduced disease incidence in vegetables [2]. Always check local regulations and product labels for registered uses.

Q2: Does this compound have preventative or curative activity? Experimental evidence confirms that this compound possesses both strong preventative and curative properties. On detached eggplant leaves, a concentration of 40 μg mL⁻¹ provided 100% preventative and 87.78% curative control [2].

Q3: What is the resistance risk for S. sclerotiorum to this compound? While a specific risk assessment for S. sclerotiorum was not found, research on Rhizoctonia solani suggests a low to moderate resistance risk. Laboratory-generated mutants showed resistance but also suffered from fitness penalties (reduced growth and pathogenicity), which may hinder their establishment in the field [3].

Q4: How should I manage the risk of resistance development? It is advisable to implement an anti-resistance strategy:

  • Rotate Fungicides: Alternate this compound with fungicides from different mode-of-action (MoA) groups that have no cross-resistance, such as azoles (e.g., prochloraz, tebuconazole) or benzimidazoles (e.g., carbendazim) [3].
  • Monitor Sensitivity: Regularly compare the sensitivity of field populations to the established baseline EC₅₀ of 0.039 μg mL⁻¹ to detect any sensitivity shifts early [1].

References

Identified Intermediate Metabolites of Isopyrazam

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key intermediate metabolites formed during the biodegradation of isopyrazam, as identified in recent studies.

Metabolite Name / Description Proposed Formation Pathway Identified in Study
3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid Oxidative degradation Bacterial strains (Pseudomonas syringae, Xanthomonas axonopodis) [1]
3-difluoromethyl-1H-pyrazole-4-carboxylic acid Oxidative degradation (N-demethylation) Bacterial strains (Pseudomonas syringae, Xanthomonas axonopodis) [1]
3-difluoromethyl-1-methyl-1H-pyrazole-4-amide Amide hydrolysis Bacterial strains (Pseudomonas syringae, Xanthomonas axonopodis) [1]
Multiple oxidized TPs (e.g., hydroxylated, epoxidated forms) Microbial-mediated hydroxylation and epoxidation Bacillus sp. A01 [2]
3-(difluoromethyl)-N-(9-(2-hydroxypropan-2-yl)-1,2,3,4-tetrahydro-1,4-methanonaphthalen-6-yl)-1-methyl-1H-pyrazole-4-carboxamide Hydroxylation Soil degradation and with Bacillus sp. A01 [2]

Experimental Protocols for Degradation Studies

Here are detailed methodologies for key experiments you can reference.

Protocol 1: Microbial Degradation Assay using Bacterial Strains

This method is adapted from studies showing high degradation efficiency [1].

  • 1. Strain Preparation: Obtain pure cultures of degradative strains like Pseudomonas syringae or Xanthomonas axonopodis.
  • 2. Media and Inoculation: Prepare a suitable liquid growth medium (e.g., Luria-Bertani broth). Inoculate the medium with the microbial strain.
  • 3. Fungicide Addition: Add this compound from a stock solution to the inoculated medium to achieve a final concentration of 10 mg/L.
  • 4. Incubation and Sampling: Incubate the culture under optimal conditions (e.g., 28-30°C with shaking). Monitor the degradation over a period of up to 35 days. Collect samples at regular intervals (e.g., every 5-7 days) for analysis.
  • 5. Analysis:
    • Quantitative Analysis: Use UV-visible spectrophotometry to measure the decrease in this compound concentration and calculate degradation percentages [1].
    • Qualitative Analysis: Use Gas Chromatography-Mass Spectrometry (GC-MS) to identify intermediate metabolites based on their mass spectra [1].
Protocol 2: Soil Degradation Kinetics Study

This protocol is based on research investigating degradation in different soil types [2].

  • 1. Soil Preparation: Collect and characterize different soil types (e.g., cinnamon soil, red soil, black soil). Sieve soils and adjust to an appropriate moisture level.
  • 2. Treatment: Treat soil samples with this compound to achieve a desired field-relevant concentration. Include sterile control samples to distinguish between microbial and chemical degradation.
  • 3. Incubation: Incubate soils in the dark at a constant temperature (e.g., 25°C). Maintain moisture levels throughout the experiment.
  • 4. Extraction and Analysis: At predetermined intervals, extract this compound and its metabolites from the soil using an organic solvent (e.g., acetonitrile or acetone).
  • 5. Kinetics and Metabolite Identification:
    • Use High-Performance Liquid Chromatography (HPLC) or LC-MS to quantify the parent compound and determine degradation half-lives.
    • Use LC-MS/MS to identify and confirm transformation products in the soil extracts.

The workflow for designing a degradation study can be summarized as follows:

cluster_strain Strain Selection cluster_setup Setup Parameters cluster_analysis Analysis Techniques Start Define Experimental Goal Strain Select Microbial Strain or Soil Type Start->Strain Setup Experimental Setup Strain->Setup A For high efficiency: Pseudomonas syringae Xanthomonas axonopodis Bacillus sp. A01 B For fungal pathways: Aspergillus fumigatus Aspergillus niger Monitor Monitor Degradation Setup->Monitor C Initial this compound Concentration: 10 mg/L D Incubation Duration: Up to 35 days E Controls: Sterile media/soil Analyze Analyze Metabolites Monitor->Analyze F Quantitative: UV-Vis, HPLC G Qualitative: GC-MS, LC-MS/MS

Microbial Selection for Degradation Experiments

Your choice of microbial strain will significantly influence the degradation pathway and metabolites you observe.

Strain Type Example Organisms Degradation Efficiency & Notes
High-Efficiency Bacteria Pseudomonas syringae (PS) ~86% degradation in 35 days; shortest half-life (~21 days) [1]
Xanthomonas axonopodis (XA) ~80% degradation in 35 days; half-life ~28 days [1]
Bacillus sp. A01 72.9% degradation in 6 days (in LB medium); fast-acting strain [2]
Fungal Strains Aspergillus fumigatus (AFu), Aspergillus niger (AN) Moderate efficiency (~21% degradation in 35 days) [1]
Penicillium chrysogenum (PC), Aspergillus terreus (AT) Lower efficiency (11-18% degradation in 35 days) [1]

Frequently Asked Questions

Q1: Why might my microbial degradation experiment show low efficiency?

  • Strain Viability: Ensure the microbial culture is healthy and in the correct growth phase at inoculation.
  • Nutrient Availability: While a carbon source like this compound is present, ensure the medium provides essential minerals and nutrients for microbial growth.
  • Oxygenation: For aerobic bacteria like Pseudomonas, sufficient shaking/ aeration is critical.
  • Inoculum Density: A sufficient concentration of cells is needed to initiate degradation.

Q2: What is the ecological significance of studying these metabolites? Some transformation products can be more toxic than the parent compound. For example, one hydroxylated metabolite was found to be 40 times more toxic to the green alga Chlorella pyrenoidosa than this compound itself [2]. Therefore, identifying intermediates is crucial for a complete environmental risk assessment.

Q3: Is this compound considered a persistent chemical? Yes, regulatory assessments classify it as persistent. Its half-life in soil can range from about 82 to 142 days, depending on soil type, which exceeds the criteria for persistence [3] [2]. This persistence is a key driver for research into microbial degradation solutions.

References

isopyrazam soil sorption characteristics

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

Question Answer & Key Information
What are the basic solubility properties of isopyrazam? This compound has very low water solubility (0.55 mg L⁻¹ at 20°C and pH 7) but is highly soluble in organic solvents like acetone (314,000 mg L⁻¹) and dichloromethane (303,111 mg L⁻¹) [1].
How persistent is this compound in the environment? This compound is classified as a "persistent and broad-spectrum fungicide" and is considered a "Forever chemical" due to its environmental persistence (sediment DT₅₀ ≥ 90 days or water DT₅₀ ≥ 90 days) [1].
What is the primary mechanism governing its sorption in soil? The Stable Soil Organic Matter (S-SOM) fraction is the most critical factor. S-SOM has the greatest impact on the accumulation and persistence of organic contaminants like this compound by limiting their bioavailability and degradation [2].

Key Sorption Characteristics & Experimental Data

The following table summarizes the core physicochemical data for this compound relevant to its behavior in soil [1].

Property Value Notes / Conditions
Water Solubility 0.55 mg L⁻¹ At 20 °C, pH 7
Solubility in Acetone 314,000 mg L⁻¹ -
Solubility in Dichloromethane 303,111 mg L⁻¹ -
Melting Point 137 °C -
Molecular Mass 359.4 g mol⁻¹ -
Sorption Mechanism Binding to Stable SOM (S-SOM) Limits bioavailability and degradation [2].

Experimental Protocol: Sorption to Stable Soil Organic Matter (S-SOM)

This protocol is adapted from methodologies used to study the sorption of organic contaminants like pesticides to soil organic matter [2].

1. Objective To isolate the Stable Soil Organic Matter (S-SOM) fraction from soil and evaluate the sorption kinetics and affinity of organic contaminants to this fraction.

2. Materials and Equipment

  • Soil Samples: Air-dry, homogenize, and sieve (2 mm) soils. The study suggests using contrasting soil types (e.g., Fluvisol and Cambisol) to compare sorption behavior [3].
  • Reagents: Alkaline urea, Dimethylsulphoxide (DMSO) with sulfuric acid, Deuterated contaminant standards (for GC-MS/MS analysis).
  • Equipment: Centrifuge, UV-VIS Spectrophotometer, FT-IR Spectrometer, EEM Spectrometer, Gas Chromatography Triple Mass Spectrometry (GC-MS/MS).

3. Step-by-Step Procedure

  • S-SOM Isolation: Sequentially extract the soil A horizon using organic solvents (alkaline urea followed by DMSO with H₂SO₄) to separate the stable organic matter fraction, excluding the influence of the mineral soil fraction [2].
  • S-SOM Characterization: Analyze the isolated S-SOM using spectroscopic methods (UV-VIS, FT-IR, EEM) to determine its molecular diversity and sorption potential [2].
  • Sorption Experiment:
    • Prepare a mixture of deuterated contaminants to act as proxies for tracking sorption.
    • Follow the OECD Guidelines 106 for the sorption experiment.
    • Expose the S-SOM fraction to the contaminant mixture and shake for varying time intervals (e.g., from 6 hours to 78 hours) to establish sorption kinetics.
    • Analyze the concentration of the contaminants in the samples at each time point using GC-MS/MS [2].

4. Expected Outcomes & Data Interpretation Research on similar compounds shows that different contaminants have varying sorption rates to S-SOM. You can expect a trend where certain pesticides bind more quickly and completely than others. For instance, one study found the following sorption trend: Atrazine (87.5-99.9%) > 4,4'DDT (64-81.6%) > Chrysene (35.2-79.8%) [2].

  • Atrazine exhibited the fastest binding, reaching saturation in about 6 hours.
  • Chrysene showed the slowest binding, reaching only about 55% sorption after 78 hours [2].

These results highlight that S-SOM from different soils has varying binding capacities, which directly affects the availability and persistence of organic chemicals in the environment.


Troubleshooting Common Experimental Issues

Issue Possible Cause Suggested Solution
Low contaminant recovery after spiking soil/BC mixtures. The sorbent (e.g., biochar) has a very high and rapid sorption capacity, capturing the contaminant before it can homogenize. Ensure vigorous and immediate mixing after spiking. Validate your spiking and extraction methodology with a control soil that has low sorption capacity [3].
Inconsistent sorption results between soil types. Varying physicochemical properties of soils (e.g., organic carbon content, clay mineralogy, pH) significantly influence sorption. Characterize your soils thoroughly for key parameters (organic carbon, pH, texture). Use soils with contrasting properties as experimental controls to better understand the drivers of sorption [3].

Experimental Workflow and Sorption Mechanism

The following diagrams, created using Graphviz, illustrate the core experimental workflow and the fundamental mechanism of sorption.

G Start Start: Soil Sample Collection A Soil Preparation (Air-dry, Homogenize, Sieve) Start->A B S-SOM Fraction Isolation (Sequential Solvent Extraction) A->B C S-SOM Characterization (UV-VIS, FT-IR, EEM Spectroscopy) B->C D Sorption Experiment (OECD Guideline 106) C->D E Contaminant Analysis (GC-MS/MS) D->E End Data Analysis & Interpretation E->End

Diagram 1: A workflow for analyzing S-SOM sorption of contaminants.

This diagram illustrates the multi-step process, from initial soil preparation to final data analysis, for studying how stable soil organic matter binds to contaminants [2].

G OC Organic Contaminant (e.g., this compound) Complex OC-SOM Complex (Bound Residue) OC->Complex SOM Stable Soil Organic Matter (S-SOM) SOM->Complex Labile Labile SOM (Bioavailable) Stable Stable SOM (S-SOM) (Non-bioavailable) Soil Soil Organic Matter (SOM) Soil->Labile Soil->Stable

Diagram 2: The role of Stable SOM in sequestering organic contaminants.

This diagram shows the key interaction where Stable Soil Organic Matter (S-SOM) sequesters organic contaminants, forming a non-bioavailable bound residue. It also differentiates between the labile and stable fractions of total soil organic matter [2].

References

Quantitative Efficacy and Sensitivity Comparison

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key experimental data on the sensitivity of S. sclerotiorum to isopyrazam and boscalid.

Parameter This compound Boscalid

| Mean EC₅₀ (μg mL⁻¹) | 0.039 ± 0.002 [1] [2] | 0.068 to 0.219 (NY isolates) [3] >4.0 (German isolates, reduced sensitivity) [4] | | Baseline Sensitivity (Status) | Established (2019); population is sensitive [1] [2] | Not explicitly defined in search results; reduced sensitivity reported in field populations [5] [4] | | Reported Field Efficacy | Significant reduction in disease incidence at 200 g a.i. ha⁻¹ [1] [2] | Efficacy diminished against resistant isolates [5] | | Resistance Reports | No field resistance reported in the studies found [1] | Yes; field-resistant isolates with specific mutations identified [5] | | Resistance Mutations | Not applicable (no resistance reported) | Documented in SdhB (A11V) and SdhC (Q38R) subunits [5] |

Detailed Experimental Protocols

Understanding the methodologies behind the data is crucial for interpretation. Here are the protocols from the key studies cited.

For this compound Sensitivity Baseline [1]
  • Pathogen Isolation: 178 isolates of S. sclerotiorum were collected from six different vegetable crops in China from 2016 to 2017. None of the sampling fields had a history of SDHI fungicide application.
  • Sensitivity Assay: The baseline sensitivity was established using the mycelial growth inhibition method on potato dextrose agar (PDA) plates amended with a series of concentrations of this compound (technical grade).
  • EC₅₀ Calculation: The effective concentration that inhibits mycelial growth by 50% (EC₅₀) for each isolate was calculated by analyzing the relative inhibition of mycelial growth against the log-transformed fungicide concentration.
  • Additional Assays: The study also evaluated the effect of this compound on sclerotial production and germination, and its preventative and curative efficacy on detached eggplant leaves and in polytunnel trials.
For Boscalid Resistance Characterization [5]
  • Sample Collection: 172 S. sclerotiorum isolates were collected from an asparagus lettuce field in Jiangsu Province, China.
  • Resistance Identification: A discriminatory dose assay (5 μg mL⁻¹ of boscalid) was used to screen and identify resistant isolates.
  • Genetic Analysis: The succinate dehydrogenase genes (SdhB, SdhC, SdhD) of resistant isolates were amplified and sequenced to identify target-site mutations.
  • Molecular Docking: The impact of identified mutations (e.g., A11V in SdhB) on the binding affinity of boscalid was analyzed and visualized using molecular docking software, showing a reduced docking total score for mutant proteins.

The experimental workflow for establishing fungicide sensitivity and resistance is generalized in the diagram below.

start Start: Fungicide Efficacy Study collect Field Collection of Sclerotinia sclerotiorum Isolates start->collect prep Culture Purification and Preparation collect->prep method_choice Choice of Laboratory Method prep->method_choice growth Mycelial Growth Inhibition on Amended Agar method_choice->growth Baseline Sensitivity dose Discriminatory Dose Screening method_choice->dose Resistance Monitoring calc Calculate EC₅₀ Values growth->calc analyze Genetic and Biochemical Analysis of Resistant Isolates dose->analyze result Result: Baseline Sensitivity or Resistance Profile calc->result analyze->result

Molecular Mechanisms and Resistance

Both this compound and boscalid are Succinate Dehydrogenase Inhibitors (SDHIs, FRAC Group 7) [6]. They inhibit fungal respiration by binding to the ubiquinone-binding site of the succinate dehydrogenase enzyme (Complex II) in the mitochondrial electron transport chain, disrupting the tricarboxylic acid cycle and energy production [1] [7].

  • Resistance Mechanism: The primary resistance mechanism for SDHIs involves target-site mutations in the genes encoding the SdhB, SdhC, and SdhD subunits [7] [6]. This is precisely what was documented for boscalid in S. sclerotiorum, with mutations like SdhB-A11V and SdhC-Q38R leading to reduced binding affinity and field resistance [5].
  • Cross-Resistance: As per FRAC, positive cross-resistance can occur between all SDHI fungicides due to their common target site [8] [6]. However, the degree of resistance can vary for different SDHIs depending on the specific mutation and pathogen.

Conclusion and Research Implications

For your comparative guide, the key distinction lies in the current resistance status of each fungicide against S. sclerotiorum:

  • This compound shows high intrinsic efficacy, and a recent baseline sensitivity has been established with no field resistance reported in the available studies, making it a promising alternative [1] [2].
  • Boscalid, while highly effective, is facing challenges with documented field resistance in several regions, which can significantly compromise its control efficacy [5] [4].

This analysis is based on available research; continuous monitoring of local pathogen populations for sensitivity shifts remains critical for effective resistance management.

References

Comparative Bioactivity & Toxicity of Isopyrazam Stereoisomers

Author: Smolecule Technical Support Team. Date: February 2026

Stereoisomer Configuration Relative Bioactivity (vs. other isomers) Target Pathogens / Notes Acute Toxicity to Zebrafish (LC₅₀)
cis-(1S,4R,9S)-IPZ cis-(1S,4R,9S)- 3.37 - 1578 times more active than others; greatest activity [1] [2] Most active against Alternaria alternata and Phoma multirostrata [1]. Not the most toxic [1].
trans-(1S,4R,9R)-(+)-IPZ trans-(1S,4R,9R)-(+)- Highest bioactivity in one ranking [3] Most active against four typical phytopathogens (unspecified) [3]. Data not specified in results.
trans-IPZ Not specified Lower bioactivity than cis-(1S,4R,9S) and trans-(1S,4R,9R) isomers [1] [3] - Highest acute toxicity (LC₅₀: 0.096 mg/L) [1].
cis-(1R,4S,9R)-(+)-IPZ cis-(1R,4S,9R)-(+)- Second highest in one bioactivity ranking [3] - Data not specified in results.
cis-IPZ (Racemate with high ratio) Mixture Using a high ratio of cis-IPZ can reduce the application dosage by 54.7-72.2% for specific pathogens [1]. Proposed as a safer and more reasonable form for use [1] [2]. Data not specified in results.

The stereoselective action of isopyrazam can be understood through its mechanism of inhibiting the succinate dehydrogenase (SDH) complex. The diagram below illustrates the key steps and differences in how the isomers exert their effects.

G Start This compound Stereoisomers Step1 Differential Binding to SDH Complex Start->Step1 Varying affinity Step2 Inhibition of Succinate Oxidation Step1->Step2 MechanisticEvidence Mechanistic Evidence: • Molecular docking confirms differential binding affinity [3]. • Direct measurement shows reduced SDH enzyme activity [3]. • ATP and metabolite levels (succinate/fumarate) are altered [3]. Step1->MechanisticEvidence  Supported by Step3 Disruption of Electron Transport Chain Step2->Step3 Step4 Reduction in ATP Production Step3->Step4 Step5 Accumulation of Succinic Acid Step3->Step5 Effect1 Inhibition of Mycelial Growth Step4->Effect1 Effect2 Reduced Pathogenicity (e.g., lower oxalic acid) Step4->Effect2 Step5->Effect1 Step5->Effect2

Key Experimental Methodologies

The data in the guide above was generated using standard and advanced biochemical and environmental methods. Here are the core experimental protocols cited:

  • In Vitro Antifungal Activity Assay [3]: The half-maximal effective concentration (EC₅₀) of each stereoisomer against target pathogens is determined, often via mycelial growth inhibition tests on agar plates.
  • Molecular Docking Simulation [3]: Computational modeling is used to predict and compare the binding affinity and interaction of each stereoisomer with the ubiquitin-binding site of the succinate dehydrogenase (SDH) enzyme.
  • Enzyme Activity and Metabolite Measurement [3]: The succinate dehydrogenase (SDH) enzyme activity is directly measured in vitro. Subsequent changes in key metabolites (succinic acid, fumaric acid) and cellular ATP content are quantified to confirm the downstream effects of enzyme inhibition.
  • Acute Toxicity Testing in Zebrafish [1]: The median lethal concentration (LC₅₀) for each stereoisomer is determined by exposing zebrafish to a range of concentrations in water and recording mortality over a standard period (e.g., 96 hours).

Interpretation and Application of the Data

  • Optimizing Fungicide Formulations: The data strongly suggests that using a racemic mixture enriched with the highly active cis-(1S,4R,9S)-IPZ or the trans-(1S,4R,9R)-(+)-IPZ isomer could provide superior efficacy at a lower overall application rate, potentially reducing environmental load [1] [3].
  • Assessing Environmental Risk: The high acute toxicity of the trans-IPZ isomer to zebrafish highlights the importance of stereoselectivity in environmental risk assessments [1]. The differential degradation rates of the isomers in various crops further complicate the risk-benefit analysis [1].
  • Resistance Management: this compound belongs to the SDHI fungicide class. While the risk of field resistance is currently considered low to moderate, positive cross-resistance with other SDHIs like thifluzamide has been observed. Rotating this compound with fungicides from different groups is a recommended strategy [4].

References

Comparison of Fungicide Sensitivity and Resistance

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes experimental data on isopyrazam sensitivity and cross-resistance for various fungal pathogens.

Fungal Species Sensitivity / Resistance Status Reported EC₅₀ Values Key Mutations in SDH Subunits Cross-Resistance Implications
Zymoseptoria tritici Sensitive [1] 0.00281 to 4.53 μM (Avg. 0.4 ± 0.1 μM) [1] Not linked to specific SNPs in outliers [1] High specificity; no widespread field resistance reported in the study [1]
Fusarium graminearum Largely insensitive (natural resistance) [1] Inhibition plateau at ~28% [1] B-H272R/Y, others: C-S73P, C-H134R, D-D123E, D-H133R, D-S89P [1] [2] Resistance to multiple SDHI fungicides (e.g., carboxin) is likely [1] [2]
Botrytis cinerea Resistant isolates found [2] Information missing B-H272R/Y [2] Confers resistance to other SDHIs like carboxin [2]

Experimental Protocols for Sensitivity Monitoring

To ensure reliable and comparable data, specific protocols are used to determine the sensitivity of field isolates.

  • Strain Isolation and Culture: Isolates are typically obtained from infected plant tissues (e.g., wheat leaves with pycnidia or rose flowers with gray mold symptoms). Fungal structures are transferred to growth media like Malt Yeast Agar (MYA) or Potato Dextrose Agar (PDA) and purified through monosporic culture [1] [2].
  • In Vitro Sensitivity Assay (Effective Concentration - EC₅₀): The standard method involves in vitro assays on agar plates [1] [2].
    • Prepare a series of petri dishes containing growth medium amended with a range of concentrations of this compound.
    • Inoculate each plate with a mycelial plug of a standardized size from a pure culture of the fungal isolate.
    • Incubate the plates under optimal conditions for the fungus (e.g., 22°C in the dark) [1].
    • Measure the diameter of fungal growth after a set period (e.g., 7 days) and calculate the percentage of inhibition for each fungicide concentration compared to an untreated control.
    • The EC₅₀ value (the effective concentration that inhibits growth by 50%) is determined by fitting the data to a regression model [1].
  • Genotypic Resistance Characterization: This involves sequencing the genes encoding the succinate dehydrogenase subunits to identify mutations [1] [2].
    • Extract genomic DNA from fungal mycelium.
    • Use Polymerase Chain Reaction (PCR) to amplify the SDHB, SDHC, and SDHD genes.
    • Sequence the PCR products and compare the sequences to those of known sensitive reference strains.
    • Correlate the presence of specific mutations (e.g., H272R/Y in SDHB) with the observed phenotypic resistance (e.g., elevated EC₅₀) [1] [2].

Molecular Mechanism and Resistance Pathways

This compound is a succinate dehydrogenase inhibitor (SDHI) that targets the SDH enzyme complex in the mitochondrial respiration chain. The diagram below illustrates its mechanism of action and how resistance arises.

The SDH complex has a quinone-binding site (Q-site), where this compound binds. This blocks the normal electron transfer from succinate to ubiquinone, halting cellular respiration and killing the fungus [1]. Resistance occurs when mutations in the genes for the SDHB, SDHC, or SDHD subunits alter the structure of the Q-site. A common mutation is the substitution of histidine by arginine or tyrosine at position 272 in the SDHB protein, which prevents this compound from binding effectively without disrupting the function of ubiquinone [1] [2].

Key Takeaways for Professionals

  • Pathogen-Specific Intrinsic Activity: this compound shows high intrinsic activity against Zymoseptoria tritici but naturally low activity against Fusarium graminearum, highlighting the need for pathogen-specific application [1].
  • Primary Resistance Mechanism: Target-site mutations in the SDH complex, particularly B-H272R/Y, are a primary and well-documented mechanism of resistance that can confer cross-resistance to other SDHI fungicides [1] [2].
  • Importance of Robust Monitoring: Integrating phenotypic assays (EC₅₀ determination) with genotypic analysis (SDH gene sequencing) provides the most comprehensive approach for monitoring resistance development and understanding its basis in field populations [1] [2].

References

Isopyrazam Consumer Risk Assessment at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

Regulatory bodies have conducted thorough risk assessments for isopyrazam. The core finding is that when used according to authorized practices, consumer exposure is not expected to pose a risk. The table below summarizes the key quantitative findings.

Assessment Aspect Key Parameter Result / Value Source & Context
Overall Consumer Risk Conclusion No apparent risk to consumers identified for authorized uses. European Food Safety Authority (EFSA) [1] [2]
Chronic (Long-term) Exposure Highest Calculated Exposure 14% of the Acceptable Daily Intake (ADI) Calculated for Dutch toddler demographic [1]
Acute (Short-term) Exposure Highest Calculated Exposure 19% of the Acute Reference Dose (ARfD) Calculated for peach commodities [1]
Toxicological Classification Reproduction Toxic for Reproduction Category 1B European Chemicals Agency (ECHA) [1]
Carcinogenicity Carcinogenic Category 2 European Chemicals Agency (ECHA) [1]

> Important Note on Data Limitations: The EFSA notes that while their assessment identified no consumer risk, it was considered indicative only because some information required by the regulatory framework was missing [1] [2]. One maximum residue level (MRL) proposal required further consideration by risk managers.

Analytical Methods for Residue Detection

Reliable detection and enforcement of pesticide residues are fundamental to risk assessment. The following validated analytical methods are referenced for this compound:

  • Enforcement in Food and Feed: Fully validated analytical methods are available for enforcing the residue definition of this compound (sum of isomers) at a Limit of Quantification (LOQ) of 0.01 mg/kg in various matrices, including high water content, high oil content, and dry commodities [1].
  • Detection in Water: A recent, highly sensitive method using Stir Bar Sorptive Extraction (SBSE) coupled with HPLC-tandem MS was developed for multi-residue pesticide analysis in water. This method can detect this compound and 130 other pesticides at very low concentrations, with Lower Limits of Quantification (LLOQ) ranging from 20 to 50 ng/L, which is well below the EU regulatory limit of 100 ng/L for a single pesticide in drinking water [3].

Key Toxicological and Regulatory Considerations

The risk assessment is based on a comprehensive toxicological profile:

  • Primary Target Organ: The liver is the primary target organ for this compound, with effects observed as increased organ weight and centrilobular hepatocyte hypertrophy in animal studies [4].
  • Developmental Effects: Ocular abnormalities (small eyes/microphthalmia) were observed in developmental studies on rabbits. Effects in rats occurred at doses that also produced maternal toxicity [4].
  • Potential for Groundwater Contamination: EFSA has raised concerns that a key metabolite of this compound (CSCD459488) could be relevant for groundwater, and this issue had not been fully resolved at the time of their review [1].

The following diagram illustrates the structured workflow of a comprehensive regulatory risk assessment, integrating the key points discussed above.

workflow cluster_tox Toxicological Findings cluster_expo Exposure Calculations cluster_char Overall Conclusion Start Risk Assessment Process Data Data Collection & Evaluation Start->Data Tox Toxicological Profile Data->Tox Supporting Studies Expo Exposure Assessment Data->Expo Residue & Consumption Data Char Risk Characterization Tox->Char LabTox Liver as Primary Target Organ DevTox Developmental Effects (e.g., ocular abnormalities) Class Classification: Repro. Tox. 1B, Carc. Cat. 2 Expo->Char Chronic Chronic Exposure: Up to 14% of ADI Acute Acute Exposure: Up to 19% of ARfD Mng Risk Management Char->Mng NoRisk No Apparent Consumer Risk for Authorized Uses DataGap Assessment Indicative (Data Gaps Present)

References

Comparative Degradation Efficiency: Bacteria vs. Fungi

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes key experimental findings from a study that directly compared the degradation performance of various bacterial and fungal strains over 35 days against an initial isopyrazam concentration of 10 mg/L [1].

Strain Type Specific Strain Degradation (%) Half-life (Days) Key Intermediate Metabolites Identified
Bacteria Pseudomonas syringae 86% 21.0 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid, 3-difluoromethyl-1H-pyrazole-4-carboxylic acid, 3-difluoromethyl-1-methyl-1H-pyrazole-4-amide [1]
Xanthomonas axonopodis 80% 28.1 (S)-9-hydroxy-9-isopropyl-1,2,3,4-tetrahydro-1,4-methanonaphthalen-5-yl)-amide, among others [1]
Fungi Aspergillus fumigatus 21% 40.7
Aspergillus niger 21% 39.6
Penicillium chrysogenum 18% 44.7
Aspergillus flavus 18% 32.6
Aspergillus terreus 11% 56.8

This data clearly shows the superior degradation capability of the bacterial strains, with Pseudomonas syringae being the most effective, degrading this compound four times faster than the best fungal performer [1].

Experimental Protocol for Degradation Assays

The quantitative data in the table above was generated using a standardized biodegradation assay. The key methodological steps are outlined below [1]:

  • Microbial Preparation: Pure strains of fungi and bacteria were isolated from soil. Individual microbial suspensions were prepared for the experiments.
  • Experimental Setup: An initial this compound concentration of 10 mg/L was prepared in a solution containing the individual microbial suspension.
  • Incubation & Monitoring: The experimental systems were monitored for a period of 35 days.
  • Analysis Methods: this compound biotransformation was analyzed both quantitatively and qualitatively.
    • Quantitative Analysis: Achieved using UV-visible spectrophotometry to measure the extent of degradation.
    • Qualitative Analysis: Performed using gas chromatography-mass spectroscopy (GC-MS) to identify the intermediate metabolites formed during the degradation process.

This compound Degradation Pathway

The degradation of this compound by effective microbes like Pseudomonas syringae involves a metabolic pathway that breaks down the parent compound into smaller, less complex intermediates. The identified metabolites suggest a stepwise breakdown of the molecule [1].

The following diagram illustrates the general degradation pathway of this compound based on the metabolites identified in the study.

G Start This compound (Parent Compound) IM1 3-difluoromethyl-1-methyl- 1H-pyrazole-4-carboxylic acid ((S)-9-hydroxy-9-isopropyl- 1,2,3,4-tetrahydro- 1,4-methanonaphthalen-5-yl)-amide Start->IM1 Microbial Transformation IM2 3-difluoromethyl- 1H-pyrazole-4-carboxylic acid IM1->IM2 Hydrolysis/Dealkylation IM3 3-difluoromethyl- 1-methyl-1H-pyrazole-4-amide IM1->IM3 Alternative Pathway End Further Degradation IM2->End IM3->End

Key Influencing Factors and Research Considerations

When designing your own experiments, it is crucial to consider environmental and methodological factors that significantly influence degradation rates.

  • The Critical Role of Light: Regulatory OECD biodegradation tests (308 and 309) are typically conducted in the dark. However, studies show that including non-UV light significantly enhances this compound degradation, particularly in water-sediment systems. This suggests phototrophic communities play a key role in metabolizing the fungicide throughout the year [2].
  • Inherent Fungal Sensitivity: Research on naive fungal isolates (with no history of fungicide exposure) shows that this compound exhibits a broad spectrum of toxicity. Fungi from the phylum Basidiomycota are often most negatively affected, while responses in Ascomycota are isolate-specific. This inherent sensitivity may explain why the tested fungi showed lower degradation rates, as their growth was inhibited [3].
  • Application Method Impacts: Studies on fungicide mixtures have found that the simultaneous application of this compound with other fungicides (like prothioconazole) has more pronounced negative effects on non-target soil fungi and soil processes than individual or sequential applications. This is an important consideration for evaluating environmental impact [4].

References

Comprehensive Comparison of Isopyrazam Trans vs Cis Isomer Antifungal Activity

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Isopyrazam and Its Stereoisomers

This compound is a prominent succinate dehydrogenase inhibitor (SDHI) fungicide widely used in agricultural systems for controlling a broad spectrum of fungal pathogens. As a chiral pesticide, this compound exists in multiple stereoisomeric forms due to the presence of chiral centers in its molecular structure. These stereoisomers are primarily categorized into cis and trans configurations, each demonstrating distinct biological activities and environmental behaviors. Understanding the stereochemistry of this compound is crucial for optimizing its fungicidal efficacy while minimizing environmental impact, as enantiopure formulations often exhibit superior target specificity and reduced ecological burden compared to racemic mixtures.

The significance of studying this compound at the stereoisomeric level stems from the growing recognition in agricultural science that biological activity is frequently enantiospecific, meaning different stereoisomers of the same compound can vary dramatically in their interactions with target organisms. For SDHI fungicides like this compound, this stereospecificity is particularly relevant as these compounds function by inhibiting a specific enzymatic target (succinate dehydrogenase) in the fungal mitochondrial electron transport chain. The three-dimensional compatibility between the fungicide molecule and its binding site directly influences inhibitory efficacy, making stereochemistry a fundamental determinant of fungicidal performance [1] [2].

Comparative Bioactivity of this compound Stereoisomers

Quantitative Assessment of Antifungal Efficacy

Research has systematically evaluated the stereoselective bioactivity of this compound isomers against several economically significant phytopathogens. The studies reveal a consistent pattern of efficacy across different fungal species, with a clear hierarchy in antifungal potency among the four primary stereoisomers. This stereospecificity underscores the importance of molecular configuration in determining biological activity and provides a scientific basis for developing optimized fungicidal formulations [1].

Table 1: Antifungal Activity Ranking of this compound Stereoisomers Against Various Phytopathogens

Rank Stereoisomer Relative Potency Key Target Pathogens
1 trans-1S,4R,9R-(+)-isopyrazam Highest Sclerotinia sclerotiorum, other broad-spectrum pathogens
2 cis-1R,4S,9R-(+)-isopyrazam High Similar spectrum with reduced efficacy
3 trans-1R,4S,9S-(-)-isopyrazam Moderate Same as above
4 cis-1S,4R,9S-(-)-isopyrazam Lowest Same as above

The bioactivity ranking demonstrates that trans-1S,4R,9R-(+)-isopyrazam exhibits the strongest antifungal effects, followed by cis-1R,4S,9R-(+)-isopyrazam, with the trans-1R,4S,9S-(-) and cis-1S,4R,9S-(-) forms showing progressively lower activity. This hierarchy has been consistently observed across multiple pathogenic fungi, suggesting a fundamental relationship between stereochemical configuration and biological activity that transcends specific pathogen characteristics. The dramatic differences in efficacy highlight the potential for developing enantiomerically enriched this compound formulations to enhance fungicidal performance while reducing application rates [1].

Efficacy Against Specific Plant Pathogens

The stereoselective activity of this compound isomers has been demonstrated against several destructive plant pathogens. Against Sclerotinia sclerotiorum, a particularly damaging fungal pathogen, the 1S,4R,9R-(+) and 1R,4S,9R-(+) isomers more effectively inhibited key pathogenicity factors including exospore polysaccharides and oxalic acid production, both of which are critical for host infection and disease development. This suppression of virulence factors represents an important secondary mode of action beyond direct fungal growth inhibition, further contributing to disease control [1].

Field studies on pomegranate diseases have confirmed the practical efficacy of this compound formulations, with combinations of this compound 12.5% and difenoconazole 12.5% demonstrating excellent control of Alternaria fruit spot, anthracnose, and Cercospora leaf spot. While these field trials utilized racemic this compound, the compelling results (3.1-3.8 PDI compared to untreated controls) suggest that optimized stereospecific formulations could potentially achieve even better disease management with reduced chemical inputs [3].

Molecular Mechanisms of Stereoselective Activity

Differential Binding to Succinate Dehydrogenase

The primary mechanism underlying the stereoselective bioactivity of this compound isomers involves differential binding to the target enzyme succinate dehydrogenase (SDH), also known as Complex II in the mitochondrial electron transport chain. SDH is a key enzyme connecting the tricarboxylic acid (TCA) cycle with oxidative phosphorylation, making it essential for energy production in fungal cells. Molecular docking simulations and enzyme activity assays have revealed that the varying antifungal potency of this compound stereoisomers directly correlates with their binding affinity for the ubiquitin-binding site of SDH [1].

Table 2: Molecular Interactions Governing Stereoselective SDH Inhibition

Stereoisomer Binding Affinity SDH Inhibition Key Molecular Interactions
trans-1S,4R,9R-(+)-isopyrazam Strongest Most potent Optimal orientation in binding pocket
cis-1R,4S,9R-(+)-isopyrazam Strong Strong Favorable binding but less optimal
trans-1R,4S,9S-(-)-isopyrazam Moderate Moderate Suboptimal binding orientation
cis-1S,4R,9S-(-)-isopyrazam Weakest Least potent Steric hindrance or poor complementarity

The SDH binding pocket is located within a cavity formed by the iron-sulfur subunit, the cytochrome b560 subunit, and the cytochrome b small subunit. The superior performance of trans-1S,4R,9R-(+)-isopyrazam appears to result from its optimal three-dimensional configuration for engaging with critical residues within this binding site, creating stronger molecular interactions and more effective disruption of electron transfer through Complex II. This precise molecular complementarity exemplifies how subtle stereochemical differences can dramatically influence biological activity through altered target binding [1].

Impact on Mitochondrial Function and Virulence Factors

Beyond direct SDH inhibition, the stereoselective effects of this compound isomers extend to broader impacts on mitochondrial function and pathogen virulence. Treatment with the more active isomers results in significant accumulation of succinic acid and decreased fumaric acid levels in fungal cells, consistent with specific blockade of the TCA cycle at the succinate-to-fumarate conversion step. This metabolic disruption subsequently leads to reduced ATP production, impairing cellular energy metabolism and ultimately inhibiting fungal growth and reproduction [1].

The diagram below illustrates the mechanism of this compound stereoisomers inhibiting mitochondrial function in fungal pathogens:

G This compound This compound SDH SDH This compound->SDH Stereoselective Binding TCA TCA SDH->TCA Disruption ATP ATP TCA->ATP Reduced Energy Production Virulence Virulence ATP->Virulence Impaired Pathogenicity

The most active isomers additionally interfere with the production of virulence factors in certain pathogens. In Sclerotinia sclerotiorum, the 1S,4R,9R-(+) and 1R,4S,9R-(+) isomers strongly suppress the synthesis of exospore polysaccharides and oxalic acid, both critical determinants of infection capability. This secondary effect on pathogenicity factors enhances the protective value of these stereoisomers by reducing the disease-causing potential of any fungal cells that survive direct fungicidal activity [1].

Experimental Protocols for Assessing Antifungal Activity

Assessment of Antifungal Efficacy

The experimental evaluation of this compound stereoisomer activity employs standardized mycelial growth inhibition assays to quantify antifungal potency. The protocol typically involves preparing potato dextrose agar (PDA) media amended with precise concentrations of individual this compound stereoisomers. Fungal mycelial discs of standardized size (e.g., 5 mm diameter) from the actively growing margin of fungal colonies are inoculated onto the amended media. After incubation at optimal growth temperatures for the specific pathogen (typically 25-28°C for most plant pathogenic fungi), the radial growth is measured and compared to untreated controls to calculate percentage inhibition [1] [3].

For more precise quantification of antifungal effects, researchers often determine the half-maximal effective concentration (EC50) values for each stereoisomer. This involves testing a series of concentrations (typically ranging from 0.1 to 10 mg/L depending on the pathogen and compound potency) and plotting dose-response curves. The trans-1S,4R,9R-(+)-isopyrazam consistently demonstrates the lowest EC50 values across multiple pathogens, confirming its superior potency. These assays are conducted against economically significant pathogens including Sclerotinia sclerotiorum, Rhizoctonia solani, and other fungi responsible for substantial crop losses [1].

Molecular Docking Simulations

Molecular docking studies provide insights into the structural basis of stereoselective activity by simulating the interaction between this compound stereoisomers and the SDH enzyme. The experimental workflow begins with obtaining the crystal structure of succinate dehydrogenase from appropriate model organisms, often from the Protein Data Bank. Alternatively, homology modeling may be employed if exact crystal structures are unavailable. The protein structure is prepared for docking by removing water molecules, adding hydrogen atoms, and optimizing side-chain orientations [1].

The three-dimensional structures of this compound stereoisomers are energy-minimized using molecular mechanics force fields. Docking simulations are performed using specialized software such as AutoDock Vina or Schrodinger Glide, with the binding site defined around the known ubiquinone-binding cavity of SDH. Each stereoisomer is docked multiple times (typically 50-100 runs) to ensure comprehensive sampling of possible binding modes. The resulting binding poses are scored based on interaction energy, with the most favorable conformations selected for analysis of specific molecular interactions such as hydrogen bonding, π-π stacking, and hydrophobic contacts. These simulations consistently demonstrate stronger binding energies and more favorable interaction geometries for the trans-1S,4R,9R-(+) isomer compared to other stereoisomers [1].

The following diagram illustrates the experimental workflow for evaluating this compound stereoisomer activity:

G ST1 Stereoisomer Separation ST2 In Vitro Antifungal Assays ST1->ST2 ST3 Molecular Docking ST2->ST3 ST4 Biochemical Analyses ST3->ST4 ST5 Data Integration ST4->ST5

Biochemical Analyses of Metabolic Impacts

To confirm the physiological consequences of SDH inhibition, researchers measure changes in metabolite levels and energy compounds in fungal cells following treatment with different this compound stereoisomers. Mycelia are typically harvested during active growth, treated with stereoisomers at relevant concentrations, and extracted for metabolic analysis. Succinic acid and fumaric acid concentrations are quantified using high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) techniques, revealing the expected accumulation of succinate and depletion of fumarate in response to effective SDH inhibition [1].

Adenosine triphosphate (ATP) levels are measured using luciferase-based assays that exploit the ATP-dependence of the luciferin-luciferase bioluminescence reaction. These assays consistently show more pronounced ATP depletion following treatment with the more active stereoisomers, confirming their superior disruption of cellular energy metabolism. Additionally, for pathogens like Sclerotinia sclerotiorum, researchers quantify virulence factors such as oxalic acid (using colorimetric assays or HPLC) and exospore polysaccharides (using spectrophotometric methods) to correlate fungicidal activity with suppression of pathogenicity determinants [1].

Practical Applications and Regulatory Considerations

Implications for Fungicide Development and Use

The marked differences in antifungal activity between this compound stereoisomers present significant opportunities for developing next-generation fungicidal formulations. By focusing on the most active stereoisomers, particularly the trans-1S,4R,9R-(+) configuration, agrochemical companies could potentially create products with enhanced efficacy at lower application rates. This approach aligns with the broader trend in pesticide development toward enantiopure formulations that offer improved target specificity, reduced environmental loading, and potentially delayed evolution of resistance in pathogen populations [1] [2].

The stereoselectivity of this compound also has implications for fungicide resistance management. As pathogen populations evolve resistance mechanisms, including target-site mutations that reduce binding affinity, the superior binding characteristics of the most active stereoisomers may provide a tactical advantage in managing resistant strains. However, this potential benefit must be balanced against the risk that highly specific mode of action might select more intensely for resistance mutations. Integrating stereochemically optimized SDHI fungicides with different modes of action in rotation or mixture programs represents the most sustainable approach to resistance management [4].

Environmental and Safety Considerations

The development of stereochemically pure fungicide formulations offers potential environmental benefits through reduced application rates and improved target specificity. Studies on various chiral pesticides have demonstrated that different stereoisomers can exhibit not only different biological activities against target organisms but also divergent environmental behaviors including dissipation rates, metabolic pathways, and ecological impacts. While specific environmental fate data for individual this compound stereoisomers is limited in the current literature, research on other chiral fungicides suggests that stereochemically pure products typically show more predictable environmental behavior and reduced non-target effects [2].

From a regulatory perspective, the differential toxicity of pesticide stereoisomers to non-target organisms is an important consideration. Comprehensive risk assessment should include evaluation of individual stereoisomers as well as racemic mixtures to fully understand potential ecological impacts. The trend toward regulatory recognition of these differences is growing, with an increasing emphasis on stereoselective environmental risk assessment that accounts for the distinct properties of each stereoisomer. This approach ensures that fungicide development and use aligns with the principles of sustainable agriculture and environmental protection [2].

Conclusion

The comprehensive evaluation of this compound's stereoisomers reveals substantial differences in antifungal activity, primarily driven by stereoselective interactions with the succinate dehydrogenase enzyme. The trans-1S,4R,9R-(+)-isopyrazam isomer demonstrates superior efficacy across multiple pathogen species, offering potential for developing enhanced fungicidal formulations with optimized activity and potentially reduced environmental impact. The experimental approaches outlined—including antifungal bioassays, molecular docking simulations, and biochemical analyses—provide robust methodologies for characterizing such stereoselective effects in fungicide research.

References

isopyrazam efficacy comparison other SDHI fungicides

Author: Smolecule Technical Support Team. Date: February 2026

Isopyrazam Overview and Mechanism of Action

This compound is a chiral fungicide belonging to the SDHI group (FRAC Code 7). Its primary mode of action is the inhibition of the succinate dehydrogenase (SDH) enzyme (also known as Complex II) in the mitochondrial electron transport chain. This inhibition disrupts both cellular respiration and the tricarboxylic acid (TCA) cycle, halting energy production in fungal cells [1] [2] [3].

The following diagram illustrates the core mechanism through which SDHI fungicides like this compound exert their effect.

G A Fungal Cell B Mitochondrion A->B C Succinate Dehydrogenase (Complex II) B->C D Electron Transport Chain & TCA Cycle Halted C->D This compound Inhibits E Cellular Energy (ATP) Production Stops D->E F Fungal Growth Inhibited E->F

Comparative Efficacy Against Key Pathogens

Experimental data from sensitivity tests establishes baseline EC50 values for this compound against various pathogens, providing a reference for its intrinsic potency. The tables below summarize this efficacy data and its implications for use.

Table 1: Baseline Sensitivity of Pathogens to this compound

Pathogen Disease/Crop Average EC50 (μg/mL) Year Published Reference
Sclerotinia sclerotiorum Stem rot in vegetables 0.038 2019 [3]
Rhizoctonia solani Sheath blight in rice 0.0101 2025 [4]

Table 2: Stereoselective Bioactivity of this compound Isomers Recent research reveals significant differences in the efficacy of this compound's individual stereoisomers, which is critical for understanding and optimizing its activity [5].

Stereoisomer Bioactivity Ranking Key Experimental Findings
trans-1S,4R,9R-(+)-Isopyrazam Highest Strongest binding to SDH enzyme; most effective at inhibiting mycelial growth.
cis-1R,4S,9R-(+)-Isopyrazam Second
trans-1R,4S,9S-(-)-Isopyrazam Third
cis-1S,4R,9S-(-)-Isopyrazam Lowest Most effective against Alternaria alternata and Phoma multirostrata [6].

Key insights from the experimental data:

  • High Intrinsic Activity: The low EC50 values against S. sclerotiorum and R. solani confirm this compound's high potency [4] [3].
  • Stereoselective Efficacy: The bioactivity of this compound is highly dependent on its specific stereochemical configuration. The trans-(1S,4R,9R) isomer shows the strongest binding to the SDH enzyme and is the most effective at inhibiting mycelial growth, while a different cis isomer is most active against specific pathogens [6] [5]. This suggests potential for developing more efficient, isomer-enriched products.
  • Pathogen-Specific Profile: this compound is particularly effective against key pathogens in cereals like Septoria tritici and Pyrenophora teres, and also shows strong activity against Sclerotinia species in vegetables and oilseeds [7] [3].

Resistance Profile and Management

All SDHI fungicides are classified by FRAC as medium to high risk for resistance development. Resistance typically occurs through target-site mutations in the SDH enzyme genes (sdhB, sdhC, sdhD) [1] [8].

Table 3: Resistance Case Studies and Risk Assessment for this compound

Pathogen Resistance Mutation Cross-Resistance Resistance Risk & Notes
Rhizoctonia solani sdhB-H249L, sdhC-I78F Positive cross-resistance with thifluzamide (SDHI). No cross-resistance with fungicides from other groups (e.g., triazoles, strobilurins) [4]. Low to Moderate. Resistant mutants often show reduced fitness (slower growth, less pathogenic) [4].
Various Fungi (e.g., B. cinerea, A. solani) Various sdhB/C/D mutations Documented positive cross-resistance within the SDHI group, though the degree varies [1] [8]. Medium to High. Widespread resistance to some SDHIs like boscalid exists. Sensitivity monitoring is crucial [1] [8].

The following diagram outlines the recommended strategy to manage resistance, which is critical for prolonging the efficacy of all SDHI fungicides.

G A SDHI Resistance Management Strategy B Use in Mixtures A->B C Alternate with Non-SDHI Fungicides A->C D Limit Number of Applications (e.g., max 2 per crop) A->D E Apply Preventatively at Full Label Rate A->E

Recommendations for Use and Optimization

Based on the compiled data, here are evidence-based considerations for using this compound:

  • Formulation and Application: this compound is available in formulations including Suspension Concentrates (SC), Emulsifiable Concentrates (EC), and Water-Dispersible Granules (WDG). Its systemic properties enable distribution within the plant [7]. Precision agriculture technologies like drone-based spraying can optimize application efficiency [7].
  • Stereochemistry Considerations: For pathogens like Alternaria alternata, using a cis-isomer-enriched product could significantly reduce the application rate by 54.7-72.2% while maintaining efficacy, offering a path toward a more sustainable use profile [6].
  • Integrated Pest Management (IPM): this compound is a valuable component of IPM due to its specific mode of action. To delay resistance, strictly adhere to the resistance management strategies outlined above [7] [8].

Safety and Regulatory Considerations

Recent studies highlight important non-target effects and regulatory considerations for SDHI fungicides:

  • Environmental Toxicity: The acute toxicity of this compound stereoisomers to non-target organisms like zebrafish (LC50 0.096 mg/L for the trans-isomer) is a critical point for environmental risk assessment [6].
  • Dietary Intake Risks: For certain crops like celery, the chronic and acute dietary intake risks of this compound residues were calculated to be unacceptable (Risk Quotient, RQa >100%) [6].
  • Mitotoxicity Concerns: As a class, SDHI fungicides are "mitotoxic" pesticides. Their target enzyme, SDH, is highly conserved across species, including humans. Inhibition of human SDH is linked to severe pathologies, including encephalopathies and cancers, suggesting that SDHIs could have toxic effects on non-target species [2].

References

Comparative Baseline Sensitivity of Isopyrazam

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the baseline sensitivity of two different fungal pathogens to isopyrazam, as established in scientific studies.

Pathogen Number of Isolates Assay Type Average EC₅₀ (µg/mL) EC₅₀ Range (µg/mL) Key Findings Citation
Rhizoctonia solani 113 Mycelial growth inhibition 0.0101 ± 0.0064 0.0018 - 0.0336 The baseline was used to assess resistance risk; resistant mutants showed reduced fitness. [1]
Botrytis cinerea 159 Mycelial growth inhibition 0.68 ± 0.36 Not specified Spore germination was more sensitive, inhibited by ~1 µg/mL. No positive cross-resistance with other botryticides. [2]

Detailed Experimental Protocols

To ensure the reproducibility of baseline sensitivity studies, here are the core methodologies from the research.

For Rhizoctonia solani [1]
  • Pathogen Isolation: 113 individual R. solani isolates were collected for testing.
  • Sensitivity Assay: The sensitivity of each isolate to this compound was evaluated by measuring the effective concentration that inhibits mycelial growth by 50% (EC₅₀). This typically involves growing fungal mycelia on agar plates containing a series of graduated concentrations of this compound.
  • Data Analysis: The EC₅₀ values for all 113 isolates were calculated. The average and range of these values establish the baseline sensitivity before the fungicide is widely used.
  • Resistance Risk Assessment:
    • Mutant Generation: Resistant mutants were generated in the laboratory via ultraviolet mutagenesis.
    • Fitness Measurement: The growth rate and pathogenicity (ability to cause disease) of these resistant mutants were compared to the sensitive isolates.
    • Cross-Resistance Testing: The mutants' sensitivity to other fungicides, like thifluzamide (another SDHI) and non-SDHI fungicides, was checked.
    • Molecular Analysis: The genes encoding the target enzyme (Succinate Dehydrogenase - SDH) in resistant mutants were sequenced to identify resistance-conferring mutations.
For Botrytis cinerea [2]
  • Pathogen Isolation: 159 B. cinerea isolates from various geographical regions in Shandong Province, China, were used.
  • Dual Assay Types: Sensitivity was tested for two different processes:
    • Spore Germination Inhibition: EC₅₀ values were determined on a specialized yeast-peptone-acetate medium.
    • Mycelial Growth Inhibition: EC₅₀ values were determined via standard mycelial growth assays on agar.
  • Cross-Resistance Test: The sensitivity of the isolates to this compound was compared with their sensitivity to other classes of fungicides (diethofencarb, iprodione, pyrimethanil, SYP-Z048) to check for multiple resistance.

Molecular Mechanism and Resistance Risk

Understanding how a fungicide works and how resistance develops is crucial for its sustainable use.

  • Mode of Action: this compound is a Succinate Dehydrogenase Inhibitor (SDHI). It binds to the SDH enzyme (Complex II) in the mitochondrial respiratory chain, disrupting cellular energy production in the fungus [1] [2].
  • Resistance Risk: The resistance risk of R. solani to this compound is assessed as low to moderate [1]. This assessment is based on:
    • The need for specific point mutations in the SDH genes to confer resistance.
    • The observation that resistant mutants often have reduced fitness, meaning they grow more slowly and are less pathogenic.
  • Known Resistance Mutations: The study identified specific mutations in the SDH protein that lead to resistance:
    • SDHB-H249L: Associated with a moderate level of resistance.
    • SDHC-I78F: A novel mutation site associated with moderate to high levels of resistance [1].
    • Molecular Docking Analysis indicates that these mutations reduce the binding affinity between this compound and its target SDH protein [1].

The following diagram illustrates the fungicide's mechanism of action and the primary resistance pathway.

G This compound This compound SDH_Enzyme SDH Enzyme (Mitochondrial Complex II) This compound->SDH_Enzyme Binds and Inhibits Respiration Normal Cellular Respiration SDH_Enzyme->Respiration Cell_Death Fungal Cell Death Respiration->Cell_Death Disrupted Resistance Fungal Resistance Mutation SDH Gene Mutation (e.g., SDHB-H249L, SDHC-I78F) Mutation->SDH_Enzyme Alters Target Site Mutation->Resistance

Research Application Guide

The established baseline sensitivity data is foundational for several critical research and development activities:

  • Resistance Monitoring: The baseline EC₅₀ range serves as a reference to detect any gradual decrease in sensitivity in field populations of the pathogen over time, enabling proactive resistance management [1].
  • Efficacy Evaluation: The data helps determine the effective field application rates. For example, field trials showed that this compound at 150-200 g ha⁻¹ provided high efficacy (76.7-90.7%) against gray mold on strawberries, validating the laboratory findings [2].
  • Product Stewardship: A low to moderate resistance risk assessment supports the potential for sustainable long-term use of this compound in disease control programs, such as for rice sheath blight [1].

The experimental workflow for establishing baseline sensitivity and assessing resistance risk is summarized in the diagram below.

G Step1 Collect Sensitive Isolates Step2 Perform In Vitro Assays (Mycelial Growth/Spore Germination) Step1->Step2 Step3 Calculate EC₅₀ Values Step2->Step3 Step4 Establish Baseline Range Step3->Step4 Step5 Generate Resistant Mutants Step4->Step5 Step6 Assess Mutant Fitness & Cross-Resistance Step5->Step6 Step7 Identify Molecular Resistance Mechanisms Step6->Step7 Step8 Assign Resistance Risk Level Step7->Step8

Conclusion

References

isopyrazam toxicological reference values safety

Author: Smolecule Technical Support Team. Date: February 2026

Toxicological Reference Values for Isopyrazam

The table below summarizes the key toxicological reference values and safety classifications for this compound.

Assessment Parameter Value / Classification Remarks / Basis
Acceptable Daily Intake (ADI) 0.017 mg/kg body weight per day Established by EFSA; the highest chronic consumer exposure calculated was 14% of the ADI (for Dutch toddlers) [1].
Acute Reference Dose (ARfD) 0.17 mg/kg body weight Established by EFSA; the highest acute exposure was from peaches, representing 19% of the ARfD [1].

| Classification (ECHA) | Toxic for Reproduction Category 1B Carcinogenic Category 2 | Based on an opinion adopted by the European Chemicals Agency (ECHA) in December 2020 [1]. | | Stereoselective Acute Toxicity (Zebrafish) | trans-isomer LC50: 0.096 mg/L cis-isomer: Less toxic | A 2024 study highlighted that the toxicity to zebrafish is highly dependent on the specific stereoisomer, with the trans-isomer being significantly more toxic [2]. |

Comparative Safety and Resistance Profiles of Fungicide Classes

This compound belongs to the Succinate Dehydrogenase Inhibitor (SDHI) fungicide class [1] [3]. The table below compares its general resistance risk and cellular target with other major fungicide classes.

Fungicide Class (FRAC Code) Target Protein / Cellular Process Resistance Risk Assessment
SDHIs (7) Succinate dehydrogenase (cellular respiration) [4] Medium to High [4]
Quinone Outside Inhibitors (QoIs) (11) Mitochondrial cytochrome b (cellular respiration) [3] [4] High [4]
Demethylation Inhibitors (DMIs) (3) Sterol 14α-demethylase (membrane biosynthesis) [3] [4] Medium [4]
Methyl Benzimidazoles (MBCs) (1) β-tubulin (cytoskeleton / mitosis) [4] High [4]

Detailed Experimental Protocols

For researchers aiming to replicate or build upon these findings, here is a summary of the key methodologies used in the cited studies.

Protocol for Determining Toxicological Reference Values (EFSA)

The EFSA assessment is a comprehensive regulatory evaluation that follows a standardized workflow, summarized in the diagram below:

EFSA_Workflow Start MRL Review Triggered Data_Collection Data Collection (Member States, UK, EURLs) Start->Data_Collection PROFile Pesticide Residues Overview File (PROFile) Data_Collection->PROFile Risk_Model Exposure Assessment via PRIMo Model PROFile->Risk_Model Draft_Opinion Draft Reasoned Opinion Risk_Model->Draft_Opinion Final_Opinion Final Opinion & MRL Proposals Draft_Opinion->Final_Opinion

Key steps in the EFSA MRL review process include:

  • Data Collection: Gathering national Good Agricultural Practices (GAPs) and supporting residue data from member states [1].
  • Profile Preparation: The designated rapporteur Member State compiles a Pesticide Residues Overview File (PROFile) and an evaluation report [1].
  • Exposure Calculation: Consumer exposure is calculated using the EFSA Pesticide Residue Intake Model (PRIMo), considering both chronic and acute scenarios [1].
  • Risk Assessment: Derived MRL proposals and toxicological reference values (ADI, ARfD) are evaluated to ensure consumer exposure remains within safe limits [1].
Protocol for LC-MS/MS Analysis of this compound

A published pharmacokinetic study provides a detailed method for detecting this compound in biological samples [5]. The experimental workflow is as follows:

LC_MS_Workflow Sample_Prep Sample Preparation (Dual Liquid-Liquid Extraction) LC_Separation Liquid Chromatography Separation Sample_Prep->LC_Separation MS_Detection Mass Spectrometric Detection LC_Separation->MS_Detection Data_Analysis Data Acquisition & Processing MS_Detection->Data_Analysis

Key parameters for the LC-MS/MS method include:

  • Sample Preparation: A dual liquid-liquid extraction technique is used. 100 μL of plasma is mixed with an internal standard and 1 mL of ethyl acetate. After vortexing and centrifugation, the organic layer is separated and dried under nitrogen gas. The residue is reconstituted in the mobile phase for injection [5].
  • Liquid Chromatography:
    • Column: Inertsil ODS-2 (5 μm, 4.6 × 150 mm).
    • Mobile Phase: Methanol and water (80:20, v/v) containing 0.1% formic acid.
    • Flow Rate: 0.8 mL·min⁻¹ [5].
  • Mass Spectrometry:
    • Ionization: Electrospray Ionization (ESI) in positive ion mode.
    • Detection: Multiple Reaction Monitoring (MRM).
    • Ion Transitions: m/z 360.3→244.1 for this compound [5].

Key Insights for Professionals

  • Regulatory Status and Data Gaps: While the calculated consumer exposure to this compound is currently below levels of concern, the EFSA opinion notes that some required confirmatory data were missing. Specifically, the relevance of a major metabolite for groundwater could not be established, and the potential impact of plant and livestock metabolism on the isomer ratio of the residue was flagged for potential future assessment [1].
  • The Stereoselectivity Consideration: Recent research underscores that the toxicity and bioactivity of this compound are highly dependent on its specific stereoisomers. This suggests that using enriched forms of less toxic isomers (e.g., cis-IPZ) could be a strategy to improve efficacy and reduce environmental and toxicological impact [2].

References

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GHS Hazard Statements

Aggregated GHS information provided by 154 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

881685-58-1

Wikipedia

3-(difluoromethyl)-N-(9-isopropyl-1,2,3,4-tetrahydro-1,4-methanonaphthalen-5-yl)-1-methylpyrazole-4-carboxamide

Use Classification

Agrochemicals -> Fungicides
Fungicides

Dates

Last modified: 08-15-2023

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